molecular formula C3H6N4 B108093 4-Methyl-4h-1,2,4-triazol-3-amine CAS No. 16681-76-8

4-Methyl-4h-1,2,4-triazol-3-amine

Cat. No.: B108093
CAS No.: 16681-76-8
M. Wt: 98.11 g/mol
InChI Key: UQUDZKOREXYFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4h-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C3H6N4 and its molecular weight is 98.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDZKOREXYFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302769
Record name 4-methyl-4h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-76-8
Record name 4-Methyl-4H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4H-1,2,4-triazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16681-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-4h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-methyl-4H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-methyl-4H-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule in published literature, this document outlines a proposed synthetic pathway based on established methodologies for analogous 1,2,4-triazole derivatives. Furthermore, it presents predicted analytical data derived from the characterization of structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science by providing a foundational understanding of the synthesis and analytical profile of this compound. The methodologies and predictive data herein offer a robust starting point for the practical synthesis and identification of this compound.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The substitution pattern on the triazole ring plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these molecules. The title compound, this compound, is a small, functionalized heterocycle with potential applications as a building block in the synthesis of more complex bioactive molecules. Its structural features, including the N-methylation at the 4-position and the presence of a primary amino group at the 3-position, offer multiple sites for further chemical modification.

This guide details a proposed synthetic route and provides a comprehensive set of predicted characterization data to facilitate its identification and use in research and development.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process starting from readily available reagents. A plausible and efficient method involves the cyclization of a substituted thiosemicarbazide.

Synthesis_Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Cyclization A Methyl isothiocyanate C 4-Methyl-3-thiosemicarbazide A->C B Hydrazine hydrate B->C E S-Methylisothiosemicarbazide hydroiodide C->E 1. Methyl iodide 2. Acidification D Methyl iodide G This compound E->G Cyclization with Formic Acid F Formic acid F->G

Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis and subsequent characterization of this compound.

Synthesis of 4-Methyl-3-thiosemicarbazide
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl isothiocyanate (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Add hydrazine hydrate (1.05 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-methyl-3-thiosemicarbazide.

Synthesis of S-Methylisothiosemicarbazide hydroiodide
  • Suspend 4-methyl-3-thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol.

  • Add methyl iodide (1.1 eq) to the suspension and reflux the mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product, S-methylisothiosemicarbazide hydroiodide, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Synthesis of this compound
  • A mixture of S-methylisothiosemicarbazide hydroiodide (1.0 eq) and formic acid (excess, acting as both reactant and solvent) is heated at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Use the residual solvent peak as an internal standard for chemical shift referencing.

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Obtain the mass spectrum using an Electrospray Ionization (ESI) mass spectrometer.

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source.

    • Acquire the spectrum in positive ion mode.

  • Melting Point Determination :

    • Determine the melting point of the purified, dry solid using a calibrated melting point apparatus.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.4 - 3.6SingletN-CH₃
~5.0 - 5.5Broad SingletNH₂
~8.0 - 8.3SingletC5-H
¹³C~30 - 35-N-CH₃
~148 - 152-C5
~155 - 160-C3

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Table 2: Predicted FTIR and Mass Spectrometry Data

TechniquePredicted ValueInterpretation
FTIR
Wavenumber (cm⁻¹)3300 - 3100N-H stretching (amine)
2950 - 2850C-H stretching (methyl)
~1640N-H scissoring (amine)
~1580C=N stretching (triazole ring)
~1450N-N stretching (triazole ring)
Mass Spectrometry
Molecular FormulaC₃H₆N₄
Molecular Weight98.11 g/mol
[M+H]⁺ (m/z)99.06Protonated molecular ion

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to full characterization of the target compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis S1 Reactants: - 4-Methyl-3-thiosemicarbazide - Formic Acid S2 Cyclization Reaction S1->S2 S3 Work-up and Purification S2->S3 C1 NMR Spectroscopy (¹H, ¹³C) S3->C1 Purified Compound C2 FTIR Spectroscopy S3->C2 Purified Compound C3 Mass Spectrometry S3->C3 Purified Compound C4 Melting Point S3->C4 Purified Compound A1 Structure Confirmation C1->A1 C2->A1 C3->A1 C4->A1

General workflow for synthesis and characterization.

Potential Biological Significance

Derivatives of 1,2,4-triazole are known to exhibit significant antifungal and antibacterial activity.[4][5] The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[6] The structural framework of this compound makes it an attractive starting point for the development of novel antimicrobial agents through further derivatization of the amino group.

Additionally, various 1,2,4-triazole derivatives have demonstrated potential as anticancer agents.[7] Their mechanisms of action can be diverse, including the inhibition of specific kinases or the induction of apoptosis. The potential for derivatization of the title compound allows for the exploration of structure-activity relationships in the pursuit of new oncologic therapeutics.

Conclusion

This technical guide has presented a proposed synthetic route and a comprehensive set of predicted characterization data for this compound. The provided experimental protocols are based on established and reliable methods for the synthesis and analysis of 1,2,4-triazole derivatives. The predictive nature of the data presented herein is intended to serve as a benchmark for researchers undertaking the synthesis and characterization of this compound. The potential biological significance of this triazole derivative, inferred from the activities of related compounds, underscores its value as a scaffold for the development of new therapeutic agents. This guide aims to facilitate further research into this and other novel heterocyclic compounds.

References

An In-depth Technical Guide on the Chemical Properties of 4-methyl-4H-1,2,4-triazol-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific experimental data for 4-methyl-4H-1,2,4-triazol-3-amine. The majority of accessible information pertains to its isomers, such as 3-methyl-4H-1,2,4-triazol-4-amine and 5-methyl-4H-1,2,4-triazol-3-amine, as well as the related thiol derivative, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This guide presents a comparative analysis of the available data for these related compounds to provide a valuable resource for researchers, scientists, and drug development professionals. The hydrochloride salt of the target compound is identified by CAS number 1461658-32-1.[1]

Introduction

1,2,4-triazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The substituent position on the triazole ring dramatically influences the compound's chemical and physical properties. This guide focuses on providing the available chemical property data for isomers of this compound to facilitate research and development activities.

Comparative Chemical and Physical Properties

The following tables summarize the available quantitative data for isomers and related derivatives of this compound. Direct comparison of these values highlights the importance of precise isomer identification.

Table 1: Physical Properties of 1,2,4-Triazole Isomers and Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Methyl-4H-1,2,4-triazol-3-amine4923-01-7C₃H₆N₄98.11142-144345.5 at 760 mmHg
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol20939-15-5C₃H₆N₄S130.17202-205196.2 at 760 mmHg

Data for 5-Methyl-4H-1,2,4-triazol-3-amine sourced from[2][3]. Data for 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol sourced from[4].

Table 2: Spectroscopic Data for 5-Methyl-4H-1,2,4-triazol-3-amine

Spectroscopy TypeSolventChemical Shift (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMRDMSO-d₆2.15 (s)CH₃
5.45 (br s)NH₂
11.5 (br s)NH
¹³C NMRDMSO-d₆11.1CH₃
145.2C-CH₃
155.9C-NH₂
IR3300-3100N-H stretching (amine and triazole)
2920C-H stretching (methyl)
1640N-H bending (amine)

Spectroscopic data for 5-Methyl-4H-1,2,4-triazol-3-amine is provided for illustrative purposes as specific data for the target compound is unavailable.[5]

Experimental Protocols

General Synthesis of 4-Amino-1,2,4-triazole Derivatives

A common synthetic route for 4-amino-1,2,4-triazole derivatives involves the reaction of a carboxylic acid with hydrazine hydrate.[6] The reaction is typically heated to drive the cyclization and dehydration, often in the presence of a catalyst.[7]

Example Protocol:

  • A mixture of the appropriate carboxylic acid and hydrazine hydrate is prepared.

  • The mixture is heated, and water is removed by distillation.

  • The reaction temperature is maintained for several hours to ensure complete cyclization.

  • The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like isopropanol.[6]

Spectroscopic Analysis Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for the characterization of 1,2,4-triazole derivatives.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[8]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[5]

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed.[5]

Mass Spectrometry (MS):

  • Sample Preparation: For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent like methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), a volatile solvent such as dichloromethane is used.[8]

  • Instrumentation: ESI mass spectra can be obtained on an LC-MSD-Trap instrument. GC-MS analysis is performed on a standard GC-MS system with the mass spectrometer operating in electron ionization (EI) mode.[8]

Visualizations

Analytical Workflow for Triazole Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,2,4-triazole derivatives.

Analytical Workflow for Triazole Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Carboxylic Acid + Hydrazine Hydrate Reaction Cyclization/ Dehydration Reactants->Reaction Crude_Product Crude Triazole Derivative Reaction->Crude_Product Purification Recrystallization/ Chromatography Crude_Product->Purification Pure_Product Pure Triazole Derivative Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (ESI, EI) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

References

Spectroscopic Characterization of 4-Methyl-4H-1,2,4-triazol-3-amine and Related Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-methyl-4H-1,2,4-triazol-3-amine. This guide presents data for the closely related and more thoroughly characterized isomer, 5-methyl-4H-1,2,4-triazol-3-amine , and the structurally similar 4-methyl-4H-1,2,4-triazole-3-thiol . This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development, with the caution that data should be carefully interpreted in the context of these related structures.

This technical guide provides a summary of available spectroscopic data for these analogs, outlines general experimental protocols for spectroscopic analysis, and includes a workflow diagram for these processes.

Data Presentation: Spectroscopic Data for 5-Methyl-4H-1,2,4-triazol-3-amine

The following tables summarize the available spectroscopic data for the related compound, 5-methyl-4H-1,2,4-triazol-3-amine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Methyl-4H-1,2,4-triazol-3-amine [1]

NucleusSolventChemical Shift (δ) in ppmMultiplicityAssignment
¹HDMSO-d₆2.15singletCH₃
5.45broad singletNH₂
11.5broad singletNH
¹³CDMSO-d₆11.1-CH₃
145.2-C-CH₃
155.9-C-NH₂

Table 2: Infrared (IR) Spectroscopy Data for 5-Methyl-4H-1,2,4-triazol-3-amine [1]

Wavenumber (cm⁻¹)IntensityVibrational Mode
3300-3100Strong, BroadN-H stretching (amine and triazole)
2920MediumC-H stretching (methyl)
1640StrongN-H bending (amine)
1560StrongC=N stretching (triazole ring)
1450MediumC-H bending (methyl)

Table 3: Mass Spectrometry (MS) Data for 5-Methyl-4H-1,2,4-triazol-3-amine [1]

Techniquem/zRelative Intensity (%)Fragment
Electron Ionization (EI)98100[M]⁺
8340[M-NH]⁺
5660[M-N₂H₂]⁺
4255[CH₃CNH]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not available in a single source. However, the following represents a generalized methodology for the spectroscopic analysis of a solid organic compound like a triazole derivative.[1]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2][3]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be used as an internal standard.[1][2]

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.[1]

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[1]

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-200 ppm.[1]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.[1]

2. Infrared (IR) Spectroscopy [1][3]

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[1]

3. Mass Spectrometry (MS) [2][3]

  • Sample Introduction: For a thermally stable and volatile compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. The sample is heated to induce vaporization into the ion source.[1]

  • Ionization: Electron Ionization (EI) is a common technique where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[1]

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.[1]

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of Triazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure_Elucidation Structural Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for the spectroscopic characterization of a synthesized chemical compound.

References

In-depth Technical Guide: The Crystal Structure of 4-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this technical guide presents a comprehensive analysis of a closely related and structurally similar compound, 4-amino-3,5-dimethyl-4H-1,2,4-triazole , and its derivatives, for which detailed experimental and crystallographic data have been published. This information serves as a valuable reference for researchers, scientists, and drug development professionals working with substituted 4-amino-1,2,4-triazoles. The methodologies and structural features discussed herein are expected to be highly relevant to the study of 4-methyl-4H-1,2,4-triazol-3-amine.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and coordination properties. The introduction of an amino group at the 4-position and methyl groups at the 3- and 5-positions of the triazole ring, as in 4-amino-3,5-dimethyl-4H-1,2,4-triazole, significantly influences its chemical reactivity and intermolecular interactions. This guide provides a detailed overview of the synthesis, characterization, and crystallographic analysis of derivatives of this compound, offering insights into the solid-state arrangement and non-covalent interactions that govern its crystal packing.

Experimental Protocols

Synthesis of 4-amino-4H-3,5-dimethyl-1,2,4-triazole

A reported method for the synthesis of 4-amino-4H-3,5-dimethyl-1,2,4-triazole involves a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.[1]

Materials:

  • Acetonitrile

  • Hydrazine hydrate

Procedure:

  • Combine acetonitrile and hydrazine hydrate in a suitable solvothermal reaction vessel.

  • Heat the mixture under solvothermal conditions at an appropriate temperature and for a sufficient duration to ensure complete reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product, 4-amino-4H-3,5-dimethyl-1,2,4-triazole, through appropriate purification techniques, such as filtration and washing with a suitable solvent.

  • Dry the purified product before further use or characterization.

Synthesis and Crystallization of a Hemiaminal Derivative

The reactivity of the 4-amino group allows for the formation of various derivatives. The following protocol describes the synthesis and crystallization of a stable hemiaminal derivative formed from the reaction of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with an aromatic aldehyde.[1]

Materials:

  • 4-amino-4H-3,5-dimethyl-1,2,4-triazole

  • Aromatic aldehyde (e.g., 2-nitrobenzaldehyde)

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • Dissolve 4-amino-3,5-dimethyl-1,2,4-triazole and the aromatic aldehyde in the chosen organic solvent in a reaction vessel.

  • Stir the reaction mixture at a controlled temperature to facilitate the condensation reaction.

  • Monitor the progress of the reaction using a suitable analytical technique, such as 1H-NMR spectroscopy.[1]

  • Upon completion of the reaction, obtain single crystals suitable for X-ray diffraction by slow evaporation of the solvent from the reaction mixture at room temperature.[1]

Data Presentation

The following table summarizes the crystallographic data for a representative hemiaminal derivative of 4-amino-3,5-dimethyl-1,2,4-triazole.

ParameterValue
Chemical FormulaC11H13N5O3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.345(3)
b (Å)9.876(2)
c (Å)10.123(2)
α (°)90
β (°)99.87(3)
γ (°)90
Volume (Å3)1215.1(5)
Z4
Density (calculated) (g/cm3)1.441

Data extracted from a study on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and structural characterization of 4-amino-1,2,4-triazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization & Crystallization cluster_characterization Characterization start Starting Materials (e.g., Acetonitrile, Hydrazine Hydrate) reaction One-Pot Solvothermal Reaction start->reaction Heat product 4-amino-3,5-dimethyl- 4H-1,2,4-triazole reaction->product condensation Condensation Reaction product->condensation reagents Aromatic Aldehyde + Solvent reagents->condensation crystallization Slow Evaporation condensation->crystallization crystals Single Crystals crystallization->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd analysis Structure Solution & Refinement xrd->analysis data Crystallographic Data analysis->data

Caption: Synthesis and characterization workflow.

Conclusion

While the crystal structure of this compound remains undetermined, this guide provides a robust framework for its investigation based on the detailed analysis of the closely related 4-amino-3,5-dimethyl-4H-1,2,4-triazole and its derivatives. The provided experimental protocols for synthesis and crystallization, along with the representative crystallographic data, offer valuable insights for researchers in the field. The presented workflow and data structure can be readily adapted for the study of other novel 4-amino-1,2,4-triazole derivatives, aiding in the rational design and development of new molecules with desired solid-state properties for pharmaceutical and material science applications.

References

Biological Activities of 4-Amino-1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. Among its derivatives, those featuring a 4-amino substitution have garnered significant attention due to their broad and potent biological activities. These compounds have been extensively investigated for their therapeutic potential, demonstrating a wide spectrum of effects including anticancer, antimicrobial (antibacterial and antifungal), anticonvulsant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of 4-amino-1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and experimental workflows.

Anticancer Activity

4-Amino-1,2,4-triazole derivatives, particularly Schiff bases, have shown promising results as anticancer agents. These compounds have been demonstrated to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Quantitative Anticancer Data

The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound TypeCell LineIC₅₀ (µg/mL)Reference
4-amino-1,2,4-triazole Schiff base derivativeA549 (Lung adenocarcinoma)144.1 ± 4.68
4-amino-1,2,4-triazole Schiff base derivativeBel7402 (Human hepatoma)195.6 ± 1.05
Triazine-benzimidazole analog (Compound 4C)MCF-7 (Breast cancer)86.8
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 or Bel7402) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-amino-1,2,4-triazole derivative and incubated for a specified period (e.g., 24 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity

Derivatives of 4-amino-1,2,4-triazole have demonstrated significant activity against a range of pathogenic bacteria and fungi. These compounds often exhibit broad-spectrum antimicrobial effects, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhiReference
4c1620--
4e--2531

Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerReference
4e2432
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth after incubation is the MIC.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The 4-amino-1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without the microorganism) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synthesis of 4-Amino-1,2,4-Triazole Derivatives

A common synthetic route to biologically active 4-amino-1,2,4-triazole derivatives involves the formation of Schiff bases. This typically starts with a core 4-amino-1,2,4-triazole structure which is then reacted with various aldehydes or ketones.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-amino-1,2,4-triazole Schiff bases and their subsequent biological screening.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Carboxylic Acid, Thiocarbohydrazide) intermediate1 4-Amino-5-substituted- 1,2,4-triazole-3-thiol start->intermediate1 Cyclization product 4-Amino-1,2,4-triazole Schiff Base Derivative intermediate1->product intermediate2 Aromatic Aldehyde/ Ketone intermediate2->product screening Antimicrobial/Anticancer Screening product->screening Testing data MIC/IC50 Data screening->data Analysis

Caption: General workflow for the synthesis and biological evaluation of 4-amino-1,2,4-triazole Schiff bases.

Anticonvulsant and Other Activities

Beyond their anticancer and antimicrobial properties, 4-amino-1,2,4-triazole derivatives have been investigated for a range of other biological activities.

  • Anticonvulsant Activity: Certain derivatives have shown potential as anticonvulsant agents, with some compounds demonstrating protective effects in maximal electroshock seizure (MES) models. These compounds are thought to interact with key receptors in the central nervous system, such as the GABA-A receptor.

  • Anti-inflammatory Activity: Some 4-amino-1,2,4-triazole derivatives have exhibited anti-inflammatory properties, with studies showing inhibition of edema comparable to or exceeding that of standard drugs like ibuprofen.

  • Antioxidant Activity: The antioxidant potential of these compounds has also been explored, with some derivatives showing the ability to scavenge free radicals.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines a typical workflow for the preliminary screening of anticonvulsant activity.

G cluster_workflow Anticonvulsant Screening Workflow compound Test Compound (4-Amino-1,2,4-triazole derivative) animal_model Animal Model (e.g., Male Wistar Rats) compound->animal_model Administration mes_test Maximal Electroshock Seizure (MES) Test animal_model->mes_test neurotoxicity Neurotoxicity Test (e.g., Rotarod) animal_model->neurotoxicity observation Observation of Seizure Characteristics mes_test->observation data_analysis Data Analysis (% Protection) observation->data_analysis results Evaluation of Anticonvulsant Potential data_analysis->results neurotoxicity->results

Caption: Experimental workflow for the in vivo screening of anticonvulsant activity.

Conclusion

4-Amino-1,2,4-triazole derivatives represent a versatile and highly promising class of compounds in the field of medicinal chemistry. Their diverse biological activities, including potent anticancer, antimicrobial, and anticonvulsant effects, underscore their potential for the development of novel therapeutic agents. The structure-activity relationship studies of these derivatives continue to provide valuable insights for the design of more effective and selective drugs. Further research, including in vivo studies and exploration of their mechanisms of action, is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

The Core Mechanism of Action of 1,2,4-Triazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole ring, a five-membered heterocyclic scaffold containing three nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Recognized as a "privileged" scaffold, its unique physicochemical properties, metabolic stability, and bioavailability have led to its incorporation into a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][3][4] This versatility stems from the triazole nucleus's ability to engage in various non-covalent interactions, such as hydrogen bonding, which enhances solubility and binding affinity to biological targets.[1][2]

Many clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, the anticancer drugs letrozole and anastrozole, and the antiviral drug ribavirin, feature the 1,2,4-triazole core, highlighting its significance in drug development.[3][5][6] This guide provides a detailed examination of the primary mechanisms of action through which these compounds exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.

Core Mechanisms of Action

The biological activity of 1,2,4-triazole compounds is primarily driven by their ability to interact with and inhibit various biological targets, most notably enzymes. The specific mechanism is highly dependent on the substitutions made to the triazole core.

Antifungal Mechanism of Action

The most well-established mechanism of action for 1,2,4-triazole compounds is their potent antifungal activity, which is central to the efficacy of azole antifungal drugs.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary target for triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[1][7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[8][9]

The mechanism proceeds as follows:

  • Coordination with Heme Iron : The sp2-hybridized nitrogen atom at the N4 position of the 1,2,4-triazole ring acts as a strong ligand. It coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[1][10]

  • Enzyme Blockade : This coordination competitively inhibits the enzyme, preventing it from catalyzing the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[7][9]

  • Membrane Disruption : The inhibition of ergosterol synthesis and the subsequent accumulation of toxic 14-alpha-methylated sterols disrupt the structure and function of the fungal cell membrane.[1][9] This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth and cell death.[9]

G cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CYP51->Ergosterol Catalyzes Conversion MethylatedSterols Accumulation of Toxic Methylated Sterols CYP51->MethylatedSterols Triazole 1,2,4-Triazole Compound Triazole->CYP51 Inhibition (N4 coordinates with Heme Fe) DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Death) MethylatedSterols->DisruptedMembrane

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Quantitative Data: Antifungal Activity

The efficacy of antifungal 1,2,4-triazoles is typically measured by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).

CompoundTarget OrganismMIC (μg/mL)IC₅₀ (μg/mL)Reference
FluconazoleCandida albicans-0.25 - 1.0[11]
ItraconazoleAspergillus fumigatus-0.03 - 0.25[11]
VoriconazoleCandida krusei-0.12 - 0.5[11]
Compound 23fCandida albicans6.25-[6]
Compound 23jCandida albicans6.25-[6]
Benzotriazine HybridsCandida albicans0.0156 - 2.0-[12]

Note: MIC and IC₅₀ values can vary depending on the specific strain and testing conditions.

Anticancer Mechanism of Action

1,2,4-triazole derivatives exhibit a multitude of anticancer mechanisms by targeting various hallmarks of cancer. This versatility has led to the development of several successful anticancer drugs.[5][13]

The primary anticancer mechanisms include:

  • Kinase Inhibition : Kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Deregulation of kinase activity is a common feature of cancer.[6] Certain 1,2,4-triazole derivatives have been designed to selectively inhibit key cancer-related kinases such as PIM kinases, VEGFR-2, and EGFR, thereby blocking tumor growth and progression.[6][14]

  • Aromatase Inhibition : Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. In hormone-dependent breast cancers, inhibiting aromatase is a key therapeutic strategy. Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole moiety, act as potent aromatase inhibitors.[3][5]

  • Tubulin Polymerization Inhibition : The cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Some triazole compounds interfere with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2]

  • Topoisomerase Inhibition : Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death.[14]

  • DNA Intercalation : Some triazole derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function and interfering with replication and transcription processes.[6]

  • Induction of Apoptosis : Many 1,2,4-triazole compounds exert their anticancer effects by triggering programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[6][14]

G cluster_targets Cellular Targets cluster_effects Cellular Effects Triazole 1,2,4-Triazole Compound Kinases Kinases (EGFR, VEGFR, PIM) Triazole->Kinases Aromatase Aromatase (CYP19A1) Triazole->Aromatase Tubulin Tubulin Triazole->Tubulin DNA DNA Triazole->DNA Intercalation Topoisomerase Topoisomerase Triazole->Topoisomerase SignalBlock Signal Transduction Blockade Kinases->SignalBlock EstrogenBlock Decreased Estrogen Production Aromatase->EstrogenBlock MicrotubuleDisrupt Microtubule Disruption Tubulin->MicrotubuleDisrupt DNADamage DNA Damage & Replication Failure DNA->DNADamage Topoisomerase->DNADamage Outcome Cell Cycle Arrest Apoptosis Anti-angiogenesis SignalBlock->Outcome EstrogenBlock->Outcome MicrotubuleDisrupt->Outcome DNADamage->Outcome

Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data: Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is often evaluated by their IC₅₀ values against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
Compound 57qVarious Tumor Lines1.48 - 25.4PIM-1/3 inhibitor[6]
Compound 62iHT-29 (Colon)0.90Tyrosine Kinase inhibitor[6]
Compound 62iH460 (Lung)0.85Tyrosine Kinase inhibitor[6]
Compound 62iMDA-MB-231 (Breast)1.54Tyrosine Kinase inhibitor[6]
Compound 59aMCF-7 (Breast)7.9 (µg/mL)VEGFR-2 inhibitor[6]
Compound T₂HCT116 (Colon)3.84Not specified[15]
Compound T₇HCT116 (Colon)3.25Not specified[15]
Other Biological Activities

The structural versatility of the 1,2,4-triazole scaffold allows for its application against a wide range of other biological targets.

  • Antibacterial Activity : 1,2,4-triazole derivatives have shown promise as antibacterial agents.[16] Mechanisms can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[17] Hybrids of 1,2,4-triazoles with other antibacterial agents, such as quinolones, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[18]

  • Enzyme Inhibition (General) : Beyond the targets mentioned above, 1,2,4-triazoles can inhibit a variety of other enzymes. Studies have shown their effectiveness as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, suggesting potential applications in treating Alzheimer's disease, diabetes, and infections caused by urease-producing bacteria.[19][20][21]

Quantitative Data: Antibacterial and Enzyme Inhibitory Activity

Compound/DerivativeTargetMIC (µg/mL)IC₅₀ (µM)Reference
Ofloxacin-triazole AnalogsS. aureus, E. coli0.25 - 1-[18]
Clinafloxacin-triazole HybridsMRSA0.25-[18]
Nalidixic acid-triazole AzomethinesP. aeruginosa16-[18]
Compound 12dAcetylcholinesterase (AChE)-0.73 ± 0.54[21]
Compound 12mButyrylcholinesterase (BChE)-0.038 ± 0.50[21]
Compound 12nα-glucosidase-1.4-fold > Acarbose[19]
Compound T₃Urease-54.01 (µg/mL)[15]

Experimental Protocols

The evaluation of 1,2,4-triazole compounds involves standardized in-vitro assays to determine their biological activity and elucidate their mechanisms of action.

Protocol 1: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol describes a common method for synthesizing 1,2,4-triazole-3-thiones, which are key intermediates for many biologically active derivatives.[22]

Step 1: Synthesis of Acylthiosemicarbazide Intermediate

  • Reaction Setup : Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Isothiocyanate : To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent).

  • Reflux : Reflux the reaction mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation : Cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 1,2,4-Triazole-3-thione

  • Reaction Setup : Suspend the acylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide (2 equivalents).

  • Reflux : Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Acidification : Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl) to a pH of 5-6.

  • Isolation and Purification : The precipitated 1,2,4-triazole-3-thione product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

G Start Start Materials: - Carbohydrazide - Aryl Isothiocyanate - Ethanol Step1 Step 1: Synthesize Acylthiosemicarbazide 1. Dissolve carbohydrazide in Ethanol. 2. Add aryl isothiocyanate. 3. Reflux for 2-4 hours. Start->Step1 Monitor1 Monitor by TLC Step1->Monitor1 Isolate1 Isolate Intermediate 1. Cool to room temp. 2. Filter precipitate. 3. Wash with cold Ethanol & Dry. Monitor1->Isolate1 Intermediate Acylthiosemicarbazide Isolate1->Intermediate Step2 Step 2: Cyclize to Triazole-3-thione 1. Suspend intermediate in aq. NaOH. 2. Reflux for 4-6 hours. Intermediate->Step2 Monitor2 Monitor by TLC Step2->Monitor2 Isolate2 Isolate Final Product 1. Cool and acidify with HCl. 2. Filter precipitate. 3. Wash with water & Dry. Monitor2->Isolate2 Purify Purify by Recrystallization (e.g., from Ethanol) Isolate2->Purify End Final Product: 4-Aryl-5-substituted-2,4- dihydro-3H-1,2,4-triazole-3-thione Purify->End

Experimental workflow for the synthesis of 1,2,4-triazoles.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum : Grow the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal cells in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Compound Dilution : Prepare a stock solution of the 1,2,4-triazole compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the culture medium to achieve a range of test concentrations.

  • Inoculation : Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation : Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment : Prepare serial dilutions of the 1,2,4-triazole compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion

The 1,2,4-triazole scaffold is a remarkably versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, with mechanisms of action that are both potent and diverse. The well-understood inhibition of CYP51 in fungi has established 1,2,4-triazoles as a cornerstone of antifungal therapy. In oncology, their ability to target multiple cancer-related pathways, including kinase signaling, hormone synthesis, and cell division, underscores their potential in developing more selective and effective anticancer agents. As research continues to uncover new derivatives and novel biological targets, the 1,2,4-triazole core will undoubtedly remain a critical component in the design and development of next-generation therapeutics to combat a range of human diseases.

References

An In-depth Technical Guide to 4-Methyl-4H-1,2,4-triazol-3-amine Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential applications, and experimental evaluation of 4-substituted-4H-1,2,4-triazol-3-amine derivatives. While a significant body of research exists for this class of compounds, it is important to note that specific data for derivatives of the 4-methyl-4H-1,2,4-triazol-3-amine core are limited in the current scientific literature. Therefore, this guide will focus on the broader class of 4-substituted derivatives, presenting data and protocols that are highly relevant and adaptable for the investigation of the 4-methyl analogues.

Synthesis of 4-Substituted-4H-1,2,4-triazol-3-amine Derivatives

The synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines typically involves a multi-step process. A common pathway begins with the acylation of a primary amine, followed by thionation, hydrazinolysis, and finally, cyclization with cyanogen bromide.

A general synthetic route is as follows:

  • Amide Formation: Reaction of a substituted aniline with a substituted benzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield an N-arylbenzamide.

  • Thionation: The amide is then converted to a thioamide using a thionating agent like Lawesson's reagent in a suitable solvent such as refluxing toluene.

  • Hydrazinolysis: The resulting thioamide is treated with hydrazine hydrate to form the corresponding hydrazide derivative.

  • Cyclization: The final step involves the cyclization of the hydrazide with cyanogen bromide (BrCN) in the presence of a base like sodium bicarbonate to yield the desired 4,5-disubstituted-4H-1,2,4-triazol-3-amine.

G cluster_start Starting Materials Substituted Aniline Substituted Aniline Amide Formation Amide Formation Substituted Aniline->Amide Formation Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->Amide Formation N-Arylbenzamide N-Arylbenzamide Amide Formation->N-Arylbenzamide EDCI, DMAP Thionation Thionation N-Arylbenzamide->Thionation Lawesson's Reagent Thioamide Thioamide Thionation->Thioamide Hydrazinolysis Hydrazinolysis Thioamide->Hydrazinolysis Hydrazine Hydrate Hydrazide Derivative Hydrazide Derivative Hydrazinolysis->Hydrazide Derivative Cyclization Cyclization Hydrazide Derivative->Cyclization BrCN, NaHCO3 4,5-Disubstituted-4H-1,2,4-triazol-3-amine 4,5-Disubstituted-4H-1,2,4-triazol-3-amine Cyclization->4,5-Disubstituted-4H-1,2,4-triazol-3-amine

General synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazol-3-amines.

Potential Applications

Derivatives of 4H-1,2,4-triazol-3-amine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives against various cancer cell lines, particularly lung cancer.

Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of apoptosis. One notable derivative, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), has been shown to induce apoptosis in A549 lung cancer cells. The proposed mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of the caspase cascade and programmed cell death.

G Triazole Derivative Triazole Derivative PI3K PI3K Triazole Derivative->PI3K EGFR EGFR EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Bax Bax Akt->Bax Upregulation Caspase-9 Caspase-9 Bcl-2->Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed anticancer signaling pathway of 4H-1,2,4-triazol-3-amine derivatives.

Quantitative Data: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)A549 (Lung)1.09[1]
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)NCI-H460 (Lung)2.01[1]
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)NCI-H23 (Lung)3.28[1]
4-(4-Chlorophenyl)-5-(4-bromophenyl)-4H-1,2,4-triazol-3-amineA549 (Lung)1.02[1]
4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineA549 (Lung)3.58[1]
4-Phenyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineNCI-H460 (Lung)4.87[1]
4-(1,2,3-triazol-1-ylmethyl)-1,2,4-triazole derivative 17MCF-7 (Breast)0.31[2]
4-(1,2,3-triazol-1-ylmethyl)-1,2,4-triazole derivative 22Caco-2 (Colon)4.98[2]
4-(1,2,3-triazol-1-ylmethyl)-1,2,4-triazole derivative 25MCF-7 (Breast)0.55[2]
Antimicrobial Activity

Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have shown promising antimicrobial and antifungal activity. The introduction of different substituents on the amino group can modulate the spectrum and potency of their activity.

Quantitative Data: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiolCandida albicans125[3]
4-((4-chlorobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus250[3]
4-((4-fluorobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiolEscherichia coli500[3]
4-((4-nitrobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiolPseudomonas aeruginosa500[3]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative 4cStaphylococcus aureus16[4]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative 4cBacillus subtilis20[4]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative 4eEscherichia coli25[4]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative 4eCandida albicans24[4]
Anticonvulsant Activity

The 1,2,4-triazole nucleus is a key pharmacophore in several anticonvulsant drugs. Various 4,5-disubstituted-1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing potent activity in preclinical models like the maximal electroshock (MES) test.

Quantitative Data: Anticonvulsant Activity

CompoundTest ModelDose (mg/kg)Activity (% Protection)Reference
4,5-disubstituted-1,2,4-triazole 6gMES30100%[5]
4,5-disubstituted-1,2,4-triazole 6hMES30100%[5]
4,5-disubstituted-1,2,4-triazole 6mMES30100%[5]
4-amino-4H-1,2,4-triazole derivative 3bMES10083.3%[6]
4-amino-4H-1,2,4-triazole derivative 5dMES10066.6%[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

G cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis (NMR, IR, MS) Purification->Structural Analysis Anticancer Assay Anticancer Assay Structural Analysis->Anticancer Assay Antimicrobial Assay Antimicrobial Assay Structural Analysis->Antimicrobial Assay Anticonvulsant Assay Anticonvulsant Assay Structural Analysis->Anticonvulsant Assay Data Analysis Data Analysis Anticancer Assay->Data Analysis Antimicrobial Assay->Data Analysis Anticonvulsant Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

General experimental workflow for the evaluation of triazole derivatives.
Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, NCI-H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a suitable software.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Microplate reader or visual inspection

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compounds and standard drug (e.g., phenytoin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Saline solution (0.9%)

Protocol:

  • Animal Preparation: Acclimatize the animals for at least one week before the experiment. Divide them into groups (vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compounds and controls via the desired route (e.g., intraperitoneal or oral).

  • Seizure Induction: At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of saline to the corneal electrodes and place them on the animal's corneas.

  • Electroshock: Deliver a supramaximal electrical stimulus (e.g., 150 mA for 0.2 seconds for rats).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of animals protected in each group.

Conclusion

The 4H-1,2,4-triazol-3-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While research on derivatives with a methyl group at the 4-position is currently limited, the significant anticancer, antimicrobial, and anticonvulsant activities observed in closely related analogues strongly warrant further investigation into this specific subclass. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound derivatives as novel drug candidates. Future studies should focus on the synthesis of a diverse library of these compounds and a thorough evaluation of their pharmacological properties to elucidate their structure-activity relationships and therapeutic potential.

References

A Technical Guide to the Synthesis of 4-Amino-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazole is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique structural features, including the presence of a reactive amino group and the triazole ring, make it a versatile precursor for the development of compounds with diverse biological activities, such as antifungal, antimicrobial, and herbicidal properties. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for 4-amino-1,2,4-triazole, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Core Synthetic Methodologies

The synthesis of 4-amino-1,2,4-triazole can be broadly categorized into two primary routes: the reaction of hydrazine with a source of a C1 synthon, such as formic acid or its esters, and the cyclization of thiocarbohydrazide with formic acid. A third, related synthesis produces the isomeric 3-amino-1,2,4-triazole from aminoguanidine and is included for comparative purposes.

Synthesis from Hydrazine and Formic Acid/Ethyl Formate

This is one of the most established and widely reported methods for the preparation of 4-amino-1,2,4-triazole. The reaction involves the condensation of hydrazine with formic acid or an ester of formic acid, such as ethyl formate, followed by cyclization. The use of an acid catalyst, such as an ion-exchange resin, has been shown to improve yields and purity.

Method/VariationReactantsCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Formic Acid91% Formic acid, 100% Hydrazine hydrateAmberlyst 15105 → 15068599.5[1][2]
Ethyl FormateEthyl formate, 85% Hydrazine hydrateNoneReflux, then 150-20018, then 365-71-[3]
Ethyl Formate with CatalystEthyl formate, Hydrazine hydrateAmberlyst 1575 → 130-1333, then 3--[4]
Formic Acid Deficiency96% Formic acid, 99.5% Hydrazine hydrateNone85 → 1701, then 7, then 2->99.9[5]

Method 1a: From Hydrazine Hydrate and Formic Acid with a Catalyst [1][2]

  • To a mixture of 100% hydrazine hydrate (359.9 g, 7.19 mol) and Amberlyst 15 resin (42 g), 91% formic acid (357.3 g, 7.05 mol) is added at a controlled rate.

  • The reaction temperature is allowed to rise to 105°C by the end of the addition.

  • The reaction mixture is then heated, and water is removed by distillation until the reaction temperature reaches 150°C.

  • The mixture is held at 150°C for 6 hours.

  • After cooling to 80°C, isopropanol (400 ml) is added to dissolve the product.

  • The hot isopropanol solution is drained to separate it from the resin.

  • The solution is cooled to 0°-5°C to crystallize the product.

  • The crystalline 4-amino-1,2,4-(4H)triazole is collected by filtration, washed with cold isopropanol, and dried.

Method 1b: From Ethyl Formate and Hydrazine Hydrate [3]

  • In a 1-liter round-bottomed flask equipped with a condenser, place 148 g (2 moles) of ethyl formate and 150 ml of 95% ethanol.

  • Cautiously add 120 g (2 moles) of 85% hydrazine hydrate to the solution with shaking over 10 minutes.

  • After the initial reaction subsides, reflux the solution on a steam bath for 18 hours.

  • Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume is approximately 150 ml.

  • Heat the resulting syrup (crude formhydrazide) under atmospheric pressure for 3 hours, raising the bath temperature from 150°C to 200°C.

  • After cooling to about 100°C, dissolve the oil in 50 ml of 95% ethanol and add 5 g of Norite.

  • Filter the solution, dilute with 75 ml of ether, and cool in an icebox to crystallize the product.

  • Filter the crystals, wash with a 1:2 ethanol-ether mixture, and dry.

G cluster_0 Synthesis from Hydrazine and Formic Acid/Ester Hydrazine Hydrazine Formhydrazide Formhydrazide (Intermediate) Hydrazine->Formhydrazide + Formic_Acid_Ester Formic Acid or Ethyl Formate Formic_Acid_Ester->Formhydrazide 4-Amino-1,2,4-triazole 4-Amino-1,2,4-triazole Formhydrazide->4-Amino-1,2,4-triazole Heat, Cyclization

Caption: General pathway for the synthesis of 4-amino-1,2,4-triazole from hydrazine.

Synthesis from Thiocarbohydrazide and Formic Acid

This method provides a route to 4-amino-5-mercapto-1,2,4-triazole, a closely related and valuable derivative. The reaction involves the condensation of thiocarbohydrazide with formic acid. The resulting mercapto derivative can be a versatile intermediate for further functionalization.

ReactantsSolventTemperature (°C)Time (h)ProductYield (%)Reference
Thiocarbohydrazide, Formic Acid-Reflux-4-Amino-5-mercapto-1,2,4-triazole-[6]
Thiocarbohydrazide, Acetic Acid-Reflux-4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol-[6]

Note: Specific yield data for the formic acid reaction was not available in the searched literature, but this is a well-established qualitative method.

Method 2a: General Procedure for Condensation of Thiocarbohydrazide with a Carboxylic Acid [7]

  • A mixture of thiocarbohydrazide and the desired carboxylic acid (e.g., formic acid) is heated.

  • The reaction can be performed neat or in a suitable high-boiling solvent.

  • Heating is continued until the reaction is complete, which can be monitored by TLC.

  • Upon cooling, the product crystallizes out and can be collected by filtration.

  • Recrystallization from a suitable solvent such as ethanol can be performed for purification.

G cluster_1 Synthesis from Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide 4-Amino-5-mercapto-1,2,4-triazole 4-Amino-5-mercapto- 1,2,4-triazole Thiocarbohydrazide->4-Amino-5-mercapto-1,2,4-triazole + Formic_Acid Formic Acid Formic_Acid->4-Amino-5-mercapto-1,2,4-triazole Heat, Cyclization

Caption: Synthesis of 4-amino-5-mercapto-1,2,4-triazole.

Comparative Synthesis: 3-Amino-1,2,4-triazole from Aminoguanidine

For clarity and to distinguish the synthesis of the 4-amino isomer, the synthesis of the isomeric 3-amino-1,2,4-triazole is briefly presented. This method is of significant industrial importance for the production of the 3-amino isomer.

ReactantsTemperature (°C)Time (h)Yield (%)Reference
Aminoguanidine bicarbonate, 98-100% Formic acid120595-97[8]

Method 3a: From Aminoguanidine Bicarbonate and Formic Acid [8]

  • To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask, add 48 g (1.05 moles) of 98-100% formic acid.

  • Cautiously heat the foaming mixture with gentle rotation until gas evolution ceases and the solid dissolves.

  • Maintain the solution of aminoguanidine formate at 120°C for 5 hours.

  • After cooling, add 500 ml of 95% ethanol and heat to dissolve the product.

  • Filter the hot solution.

  • Evaporate the ethanol solution to dryness on a steam bath and dry the resulting colorless crystalline product in an oven at 100°C.

G cluster_2 Synthesis of 3-Amino-1,2,4-triazole Aminoguanidine_bicarbonate Aminoguanidine Bicarbonate Aminoguanidine_formate Aminoguanidine Formate (Intermediate) Aminoguanidine_bicarbonate->Aminoguanidine_formate + Formic_Acid Formic Acid Formic_Acid->Aminoguanidine_formate 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Aminoguanidine_formate->3-Amino-1,2,4-triazole Heat, Cyclization

References

An In-Depth Technical Guide to Tautomerism in 4-Methyl-4H-1,2,4-triazole Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric possibilities within 4-methyl-4H-1,2,4-triazole systems. While the annular tautomerism of the parent 1,2,4-triazole ring is well-documented, this guide focuses on the less common, yet theoretically plausible, prototropic tautomerism involving the 4-methyl group. The potential equilibrium between the 4-methyl-4H-1,2,4-triazole and its putative tautomer, 5-methylene-1-methyl-1,2,4-triazoline, is explored through theoretical considerations, analogies to related systems, and proposed experimental and computational validation methods. This document serves as a resource for researchers in medicinal chemistry, chemical biology, and drug development by providing a detailed overview of the synthesis, characterization, and potential biological relevance of these tautomeric forms.

Introduction: Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in numerous antifungal, antiviral, and anticancer agents. The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which can be significantly influenced by tautomerism.

For the unsubstituted 1,2,4-triazole, annular prototropic tautomerism results in an equilibrium between the 1H- and 4H-tautomers, with the 1H-form being generally more stable. The position of this equilibrium is sensitive to substitution, solvent, and temperature.

This guide, however, delves into a different form of tautomerism specific to 4-methyl-4H-1,2,4-triazole systems. This involves the migration of a proton from the exocyclic methyl group to a ring nitrogen atom, leading to the formation of a methylene-triazoline tautomer. Understanding the potential for this tautomeric equilibrium is crucial for a complete picture of the chemical space occupied by these important heterocycles.

Synthesis of 4-Methyl-4H-1,2,4-triazole Derivatives

The synthesis of 4-methyl-4H-1,2,4-triazole and its derivatives can be achieved through various synthetic routes. A common method involves the methylation of a pre-formed 1,2,4-triazole ring.

General Synthesis Protocol: Methylation of 1,2,4-Triazoles

A typical procedure for the synthesis of 4-methyl-4H-1,2,4-triazole involves the N-alkylation of 1,2,4-triazole with a methylating agent.

Protocol:

  • Dissolution: Dissolve 1,2,4-triazole in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the triazole ring, forming the triazolate anion.

  • Methylation: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]

Characterization of 4-Methyl-4H-1,2,4-triazole

The characterization of 4-methyl-4H-1,2,4-triazole and the investigation of its potential tautomers rely on a combination of spectroscopic and computational techniques.

Spectroscopic Data

The following table summarizes expected and reported spectroscopic data for 4-methyl-4H-1,2,4-triazole and its derivatives.

Technique Compound Key Observables Reference
¹H NMR 4-Methyl-4H-1,2,4-triazoleSinglet for the methyl protons (CH₃) and signals for the triazole ring protons.--INVALID-LINK--
¹³C NMR 4-Methyl-4H-1,2,4-triazoleSignal for the methyl carbon and signals for the triazole ring carbons.--INVALID-LINK--
IR 4-Methyl-4H-1,2,4-triazoleC-H stretching and bending vibrations for the methyl group and the triazole ring.--INVALID-LINK--
Mass Spec 4-Methyl-4H-1,2,4-triazoleMolecular ion peak corresponding to the molecular weight of the compound.--INVALID-LINK--
¹H NMR 4-Methyl-4H-1,2,4-triazole-3-thiolSinglet for CH₃ protons, a signal for the C5-H proton, and a broad signal for the SH proton.[2][3]
IR & Raman 4-Methyl-4H-1,2,4-triazole-3-thiolVibrational modes assigned with the aid of DFT calculations.[4]

The Tautomeric Equilibrium: 4-Methyl-4H-1,2,4-triazole vs. Methylene-1H-1,2,4-triazoline

The central topic of this guide is the potential for prototropic tautomerism involving the 4-methyl group. This equilibrium can be depicted as follows:

Tautomeric equilibrium of 4-methyl-4H-1,2,4-triazole.

Direct experimental evidence for the existence of the methylene-triazoline tautomer in significant quantities under normal conditions is scarce in the literature. However, its formation is theoretically plausible and may be relevant in certain chemical or biological contexts.

Theoretical Considerations

The feasibility of this tautomerism depends on the acidity of the methyl protons and the relative stability of the two tautomers. The formation of the methylene tautomer involves the deprotonation of the methyl group to form a transient ylide-like species, which is then protonated on a ring nitrogen.

Deprotonation Start 4-Methyl-4H-1,2,4-triazole Ylide Triazolium Ylide (Intermediate) Start->Ylide Deprotonation of Methyl Group End Methylene-1H-1,2,4-triazoline Ylide->End Protonation of Ring Nitrogen ComputationalWorkflow cluster_workflow Computational Investigation Workflow Build Build Tautomer Models Optimize Geometry Optimization (Gas & Solvent) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Spectra Simulate NMR & IR Spectra Optimize->Spectra Energy Calculate Relative Energies (ΔG) Frequency->Energy

References

Solubility Profile of 4-methyl-4H-1,2,4-triazol-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-methyl-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding the solubility of this molecule in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility studies.

Core Concept: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For this compound, its solubility is influenced by the interplay of its structural features: the polar triazole ring with amino and methyl functionalities, and the overall molecular size and shape. Generally, triazole derivatives exhibit solubility in polar organic solvents.

While specific quantitative solubility data for this compound is not extensively published, data for the closely related structural analog, 3-amino-1,2,4-triazole, provides valuable insights into its likely solubility profile. The presence of the additional methyl group on the nitrogen atom in this compound may slightly increase its lipophilicity compared to the parent compound, potentially influencing its solubility in less polar solvents.

Quantitative Solubility Data (Estimated)

The following table summarizes the mole fraction solubility (x₁) of the related compound, 3-amino-1,2,4-triazole, in various organic solvents at different temperatures, as determined by the isothermal saturation method[1]. This data serves as a reasonable estimation for the solubility behavior of this compound.

SolventTemperature (K)Mole Fraction Solubility (10³x₁)
Alcohols
Methanol283.1510.81
288.1511.95
293.1513.21
298.1514.60
303.1516.14
308.1517.84
313.1519.72
318.1521.80
Ethanol283.154.33
288.154.88
293.155.50
298.156.19
303.156.97
308.157.84
313.158.82
318.159.91
n-Propanol283.152.89
288.153.29
293.153.74
298.154.24
303.154.80
308.155.42
313.156.12
318.156.89
Isopropanol283.152.01
288.152.31
293.152.65
298.153.03
303.153.46
308.153.94
313.154.48
318.155.09
Ketones
Acetone283.151.95
288.152.27
293.152.63
298.153.04
303.153.51
308.154.04
313.154.64
318.155.32
2-Butanone283.151.28
288.151.49
293.151.73
298.152.01
303.152.33
308.152.69
313.153.10
318.153.56
Esters
Ethyl Acetate283.150.38
288.150.46
293.150.55
298.150.66
303.150.79
308.150.94
313.151.12
318.151.33
Ethers
1,4-Dioxane283.151.41
288.151.64
293.151.90
298.152.20
303.152.54
308.152.93
313.153.37
318.153.87
Nitriles
Acetonitrile283.150.36
288.150.43
293.150.52
298.150.62
303.150.74
308.150.88
313.151.05
318.151.24
Amides
N-methyl-2-pyrrolidone283.1516.55
288.1518.43
293.1520.50
298.1522.78
303.1525.29
308.1528.06
313.1531.13
318.1534.52

Data for 3-amino-1,2,4-triazole from "Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions".[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Stoppered flasks or vials

  • Thermostatic shaker or water bath

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Place the flasks in a thermostatic shaker or water bath set to the desired temperature. Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: Calculate the solubility of the compound in the specific solvent at the given temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of organic solvent A->B C Agitate in thermostatic shaker (24-72 hours) B->C D Allow solid to settle C->D E Centrifuge or Filter to obtain clear supernatant D->E F Withdraw aliquot of supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Logical Relationship in Solubility Studies

The process of conducting and interpreting solubility studies follows a logical progression, from initial screening to the application of the data in further research and development activities.

G cluster_applications Applications A Compound Synthesis & Purification B Solvent Selection (Polar, Non-polar, etc.) A->B C Solubility Determination (Shake-Flask Method) B->C D Data Analysis & Thermodynamic Modeling C->D E Application of Data D->E F Recrystallization & Purification E->F G Formulation Development E->G H Reaction Condition Optimization E->H I Biological Assay Development E->I

References

Methodological & Application

Application Notes and Protocols for 4-methyl-4H-1,2,4-triazol-3-amine in Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential pharmacological applications of 4-methyl-4H-1,2,4-triazol-3-amine and its derivatives. The protocols outlined below are based on established methodologies for analogous 1,2,4-triazole compounds and serve as a foundational guide for the development of novel therapeutic agents.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities.[1] Derivatives of 1,2,4-triazoles are known to exhibit antifungal, antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The fungicidal action of many triazoles is attributed to their inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[4] this compound serves as a valuable building block for the synthesis of novel derivatives with potentially enhanced or unique pharmacological profiles.

Synthetic Applications

The primary amino group of this compound is a key functional handle for derivatization, most commonly through the formation of Schiff bases via condensation with various aldehydes and ketones.[5][6] These Schiff bases can then be used as intermediates for the synthesis of a diverse library of compounds.

General Workflow for Derivative Synthesis

Synthetic Workflow This compound This compound Condensation Condensation This compound->Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Schiff Base Intermediate Schiff Base Intermediate Condensation->Schiff Base Intermediate Further Derivatization Further Derivatization Schiff Base Intermediate->Further Derivatization Novel Drug Candidates Novel Drug Candidates Further Derivatization->Novel Drug Candidates

Caption: General synthetic workflow for derivatization.

Pharmacological Activities and Mechanisms of Action

Antifungal Activity

The primary mechanism of antifungal action for triazole derivatives is the inhibition of cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. By binding to the heme iron of CYP51, triazoles disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and fungal cell death.[4][7]

A secondary mechanism of action has also been proposed, where the accumulation of sterol intermediates, caused by CYP51 inhibition, leads to negative feedback regulation of HMG-CoA reductase (Hmg1), further inhibiting the ergosterol biosynthesis pathway.[8]

Antifungal Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene HMG-CoA_reductase Hmg1 Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_demethylase CYP51 Lanosterol_accumulation Lanosterol Accumulation Lanosterol_demethylase->Lanosterol_accumulation Triazole Derivative Triazole Derivative Triazole Derivative->Lanosterol_demethylase Primary Target Inhibition Inhibits Negative_Feedback Negative Feedback Lanosterol_accumulation->HMG-CoA_reductase Secondary Effect

Caption: Antifungal mechanism of triazole derivatives.

Anticonvulsant Activity

Several derivatives of 1,2,4-triazole have demonstrated significant anticonvulsant activity.[9] While the exact mechanism is not fully elucidated for all derivatives, it is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems in the central nervous system.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of various 1,2,4-triazole derivatives, which can be used as a benchmark for newly synthesized compounds based on this compound.

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Derivative 5aCandida albicans31.3[10]
Derivative 5bSaccharomyces cerevisiae62.5[10]
Derivative 6aGram-positive bacteria125[10]
Derivative 6cGram-negative bacteria250[10]
Compound 22iCandida albicansequipotent to ketoconazole[2]
Compound 23fCandida albicans6.25[2]
Compound 48gS. aureus, B. subtilis, E. coli, P. aeruginosa0.5-1 µM[2]
Compound RO4C. albicans62.5[11]

Table 2: Anticonvulsant Activity of 1,2,4-Triazole Derivatives

Compound IDTest ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀ mg/kg)Reference
Compound 4gMES100>300[12]
Compound 4g6Hz100>300[12]
Compound 6dMES15.8>300[13]
Compound 6dscPTZ14.1>300[13]
Compound 68MES38.5Not reported[9]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole test.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the selected aromatic aldehyde in methanol or ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Activity Screening (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds against fungal strains using the broth microdilution method.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antifungal drug (e.g., Fluconazole)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds and the standard drug in DMSO.

  • Prepare serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Inoculate each well with the fungal suspension.

  • Include a positive control (broth with fungal inoculum) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vivo Anticonvulsant Activity Screening

This protocol describes the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice for the preliminary evaluation of anticonvulsant activity.[14] All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Male Swiss mice (or other appropriate strain)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin for MES, Diazepam for scPTZ)

  • Electroshock apparatus

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles

Maximal Electroshock (MES) Test:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice.

  • After a specified time (e.g., 30 minutes or 4 hours), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound or vehicle i.p. to groups of mice.

  • After a specified time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • Protection is defined as the absence of clonic seizures.

Neurotoxicity Screening (Rotarod Test):

  • Assess motor impairment by placing the mice on a rotating rod (e.g., 6 rpm).

  • Mice that fall off the rod three times during a 1-minute period are considered neurotoxic.

Conclusion

This compound represents a promising scaffold for the development of novel drug candidates with a wide spectrum of potential therapeutic applications. The synthetic protocols and screening methods detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this versatile building block and to identify new lead compounds for further development. The provided quantitative data for analogous compounds will serve as a useful reference for evaluating the potency and efficacy of newly synthesized derivatives.

References

Synthesis of Schiff Bases from 4-Amino-1,2,4-Triazoles: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-amino-1,2,4-triazoles. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1] The ease of their synthesis and the modular nature of their structure, allowing for diverse substitutions, make them attractive scaffolds for the development of novel therapeutic agents.

Application Notes

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. In this context, the 4-amino group of the 1,2,4-triazole nucleus serves as the primary amine, which reacts with various aromatic aldehydes to yield the corresponding Schiff bases (imines). The general synthetic scheme is presented below.

The 1,2,4-triazole moiety is a key pharmacophore present in numerous approved drugs.[1] The resulting Schiff bases exhibit a wide range of biological activities, which can be tuned by varying the substituents on the aromatic aldehyde and the 1,2,4-triazole ring. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of the aldehyde can significantly influence the biological potency of the final compound.

Key Biological Activities:

  • Antimicrobial and Antifungal Activity: Many Schiff bases derived from 4-amino-1,2,4-triazoles have demonstrated significant activity against various bacterial and fungal strains.[2][3] Some compounds have shown efficacy comparable to or even better than standard drugs.[4] The proposed mechanism for their antimicrobial action involves the inhibition of essential microbial enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase.[5]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of these Schiff bases against various cancer cell lines, including lung adenocarcinoma (A549) and human hepatoma (Bel7402) cells.[6][7] The antiproliferative activity is often dose-dependent.

  • Anticonvulsant Activity: Derivatives of 4-amino-1,2,4-triazole Schiff bases have been investigated for their potential as anticonvulsant agents, showing promising results in animal models of epilepsy.[8][9]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and biological evaluation of Schiff bases derived from 4-amino-1,2,4-triazoles.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start 4-Amino-1,2,4-triazole Derivative reaction Condensation Reaction (Conventional/Microwave/Ultrasound) start->reaction aldehyde Substituted Aromatic Aldehyde aldehyde->reaction purification Purification (Recrystallization) reaction->purification schiff_base Schiff Base Product purification->schiff_base ftir FT-IR schiff_base->ftir nmr ¹H & ¹³C NMR schiff_base->nmr mass_spec Mass Spectrometry schiff_base->mass_spec antimicrobial Antimicrobial Assay (MIC/MBC) schiff_base->antimicrobial antifungal Antifungal Assay (MIC/MFC) schiff_base->antifungal anticancer Anticancer Assay (IC₅₀) schiff_base->anticancer anticonvulsant Anticonvulsant Assay (ED₅₀) schiff_base->anticonvulsant data_analysis Data Analysis & SAR Studies antimicrobial->data_analysis antifungal->data_analysis anticancer->data_analysis anticonvulsant->data_analysis

Caption: General workflow for synthesis and evaluation.

The following diagram illustrates the general chemical reaction for the synthesis of Schiff bases from 4-amino-1,2,4-triazoles.

Caption: General chemical reaction for Schiff base synthesis.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of Schiff bases from 4-amino-1,2,4-triazoles using conventional, microwave-assisted, and ultrasound-assisted methods, along with a general protocol for antimicrobial activity testing.

Protocol 1: Conventional Synthesis of Schiff Bases

This protocol describes the synthesis of 4-(substituted benzylideneamino)-4H-1,2,4-triazole derivatives by refluxing the corresponding 4-amino-1,2,4-triazole with a substituted aromatic aldehyde.

Materials:

  • 4-Amino-1,2,4-triazole derivative (e.g., 4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 0.001 mol of the 4-amino-1,2,4-triazole derivative in 10 mL of glacial acetic acid.

  • Add 0.001 mol of the appropriate aromatic aldehyde to the solution.

  • Attach a reflux condenser and heat the reaction mixture under reflux for 6 hours with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the solid product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases

This method offers a more environmentally friendly and efficient alternative to conventional heating, often resulting in shorter reaction times and higher yields.[10]

Materials:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Substituted benzaldehyde

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • Place an equimolar mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and the substituted benzaldehyde in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor for 5-10 minutes.[10] The power and temperature settings should be optimized for the specific reactants.

  • After the irradiation is complete, allow the reaction vessel to cool to room temperature.

  • The product can be purified by recrystallization from a suitable solvent.

Protocol 3: Ultrasound-Assisted Synthesis of Schiff Bases

Sonication provides another efficient and rapid method for the synthesis of these compounds.[1]

Materials:

  • Amino-1,2,4-triazole

  • Aromatic aldehyde

  • Methanol

  • Ultrasonic bath

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In an Erlenmeyer flask, prepare an equimolar mixture of the amino-1,2,4-triazole (10 mmol) and the respective aldehyde (10 mmol) in 40 mL of methanol.

  • Place the flask in an ultrasonic bath and sonicate the mixture for 3-5 minutes.[1]

  • The product will start to precipitate during sonication.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, filter the precipitated product.

  • Wash the product with cold methanol and recrystallize from hot ethanol.

Protocol 4: In Vitro Antimicrobial and Antifungal Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the synthesized Schiff bases.[5]

Materials:

  • Synthesized Schiff bases

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., ciprofloxacin, fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum and standard drug) and negative controls (medium with inoculum and DMSO) in separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • To determine the MBC or MFC, subculture the contents of the wells showing no growth onto agar plates.

  • Incubate the agar plates under the same conditions as above.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of Schiff bases derived from 4-amino-1,2,4-triazoles.

Table 1: Antimicrobial and Antifungal Activity (MIC in µg/mL)
Compound IDSubstituent on AldehydeS. aureusE. coliC. albicansReference
RO4 4-Methoxyphenyl>500>50062.5[5]
5a 2,4-DichlorophenylGood ActivityGood ActivityModerate Activity
5d 4-NitrophenylGood ActivityGood ActivityModerate Activity
4c 4-Chlorobenzylidene---[11]
4e 4-Nitrobenzylidene-2531.25[11]

*Qualitative data from the source, specific MIC values not provided.

Table 2: Anticancer Activity (IC₅₀ in µM)
Compound IDSubstituentCell LineIC₅₀ (µM)Reference
7l -HeLa1.8[12]
6a N-acetyl Schiff baseDU145 (Prostate)73.25[13]
6d N-acetyl Schiff baseDU145 (Prostate)49.80[13]
6e N-acetyl Schiff baseDU145 (Prostate)111.73[13]
k5 -A549 (Lung)4.4[14]
Table 3: Anticonvulsant Activity (ED₅₀ in mg/kg)
Compound IDSubstituentTest ModelED₅₀ (mg/kg)Reference
32a 3-amino-5-(4-chloro-2-phenoxyphenyl)PTZ1.4[15]
36a 3-n-propyl-4-(4-hexyloxyphenyl)MES5.7[15]
68 4-butyl-5-(3-chlorophenyl)MES38.5[15]
TP-10 1,2,4-triazole-3-thione derivative6 Hz61.1[16]
TP-315 1,2,4-triazole-3-thione derivative6 Hz59.7[16]
TP-427 1,2,4-triazole-3-thione derivative6 Hz40.9[16]

Note: The data presented in these tables are for illustrative purposes and have been extracted from the cited literature. The specific activities of newly synthesized compounds will need to be determined experimentally.

References

Application Notes and Protocols: Cyclization Reactions of 4-Amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-1,2,4-triazole and its derivatives are highly versatile synthons in heterocyclic chemistry, serving as crucial precursors for the synthesis of a wide array of fused heterocyclic systems. The presence of multiple nucleophilic centers (amino group and ring nitrogens) allows for diverse cyclization strategies, leading to compounds with significant biological activities. These fused systems, such as triazolothiadiazoles, triazolothiadiazines, and triazolotetrazines, are prominent scaffolds in medicinal chemistry, exhibiting anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document provides detailed protocols and quantitative data for key cyclization reactions involving 4-amino-1,2,4-triazole derivatives.

Synthesis of Fused[5][6][7]Triazolo[3,4-b][1][5][7]thiadiazoles

The condensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with various carboxylic acids is a common and effective method for synthesizing the[5][6][7]triazolo[3,4-b][1][5][7]thiadiazole scaffold.[2] This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which serves as both a catalyst and a solvent.[2]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Triazole 4-Amino-5-R-1,2,4-triazole-3-thiol Reagent POCl₃ (Cyclizing Agent) Triazole->Reagent Add Acid R'-COOH (Fluorobenzoic Acids) Acid->Reagent Add Reflux Reflux Reagent->Reflux Product 3,6-Disubstituted-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazole Reflux->Product Cyclization G StartNode 4-Amino-5-R-4H- 1,2,4-triazole-3-thiol ConditionNode Anhydrous Ethanol, Reflux StartNode->ConditionNode + ReagentNode α-Haloketone (e.g., Phenacyl Bromide) ReagentNode->ConditionNode IntermediateNode S-Alkylated Intermediate (Not Isolated) ConditionNode->IntermediateNode S-Alkylation ProductNode Fused [1,2,4]triazolo [3,4-b][1,3,4]thiadiazine IntermediateNode->ProductNode Intramolecular Cyclization G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Triazole 4-Amino-5-phenyl-4H- 1,2,4-triazole-3-thiol Catalyst Piperidine Triazole->Catalyst Mix Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Catalyst Mix Solvent Ethanol Heat Reflux Solvent->Heat Product [1,2,4]Triazolo[4,3-b] [1,2,4,5]tetrazine Derivative Heat->Product Cyclization

References

Application Notes and Protocols: 4-methyl-4H-1,2,4-triazol-3-amine as a Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-methyl-4H-1,2,4-triazol-3-amine as a key precursor in the synthesis of novel antifungal agents. The document outlines the mechanism of action, detailed experimental protocols for synthesis and antifungal evaluation, and representative data for analogous compounds.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in a multitude of clinically significant antifungal drugs, including fluconazole and itraconazole. These agents are known for their potent and broad-spectrum activity against various fungal pathogens. The versatile chemical nature of the 1,2,4-triazole ring allows for the synthesis of a diverse library of derivatives with potentially enhanced efficacy and reduced toxicity. This compound serves as a valuable starting material for the generation of novel antifungal candidates, particularly through the formation of Schiff bases and other derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole-based antifungal agents primarily exert their effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, cytochrome P450 14α-demethylase (CYP51). Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of CYP51, triazole antifungals prevent the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. The inhibition of this enzymatic step leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane structure and function ultimately leads to the inhibition of fungal growth and cell death.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation DisruptedMembrane Disrupted Fungal Cell Membrane Lanosterol->DisruptedMembrane Accumulation of toxic sterols FungalCellMembrane Functional Fungal Cell Membrane Ergosterol->FungalCellMembrane TriazoleAntifungal This compound Derivative CYP51 Cytochrome P450 14α-demethylase (CYP51) TriazoleAntifungal->CYP51 Inhibits CYP51->Lanosterol

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases by the condensation of this compound with various substituted benzaldehydes. This method is adapted from procedures reported for similar 4-amino-1,2,4-triazole derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add the substituted benzaldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis_Workflow Start Start: Dissolve Reactants Reactants This compound + Substituted Benzaldehyde in Ethanol Start->Reactants Catalyst Add Glacial Acetic Acid (catalyst) Reactants->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterization (FT-IR, NMR, MS) Dry->Characterize End End: Pure Schiff Base Characterize->End

Caption: General Workflow for Schiff Base Synthesis.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains using the broth microdilution method, following established guidelines.

Materials:

  • Synthesized triazole derivatives

  • Standard antifungal drug (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile DMSO

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and the standard antifungal drug in sterile DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Repeat this for each compound and the standard drug.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compounds.

  • Controls: Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Data Presentation: Antifungal Activity of Analogous Triazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Schiff bases derived from 4-amino-1,2,4-triazole analogs against common fungal pathogens. This data is presented to provide an indication of the potential antifungal activity of derivatives of this compound.

Compound IDSubstituent on BenzaldehydeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
4a 4-Fluoro>100>100[1]
4b 4-Chloro>100>100[1]
4c 4-Hydroxy4253[1]
4d 4-Methoxy5868[1]
4e 4-Bromo2432[1]
4f 4-Nitro92>100[1]
Fluconazole -12.525[1]

Note: The data presented is for 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols and serves as a representative example.[1]

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel antifungal agents. The straightforward synthesis of Schiff bases and other derivatives, coupled with the well-established mechanism of action of the 1,2,4-triazole scaffold, makes this compound an attractive starting point for drug discovery programs aimed at developing new and effective treatments for fungal infections. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate the antifungal potential of novel compounds derived from this valuable precursor. Further structural modifications and in-depth structure-activity relationship (SAR) studies are warranted to optimize the antifungal potency and pharmacokinetic properties of these derivatives.

References

Application Notes and Protocols: Developing Antimicrobial Compounds from 4-Amino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial compounds derived from the 4-amino-1,2,4-triazole scaffold. This class of heterocyclic compounds has garnered significant interest due to its broad-spectrum antibacterial and antifungal activities.[1][2][3][4] These notes are intended to guide researchers in the design, synthesis, and testing of novel 4-amino-1,2,4-triazole derivatives as potential antimicrobial agents.

Overview of 4-Amino-1,2,4-triazoles as Antimicrobial Agents

The 1,2,4-triazole ring is a key pharmacophore found in numerous clinically effective drugs.[1][5] Derivatives of 4-amino-1,2,4-triazole, particularly those converted into Schiff bases and other related structures, have shown promising activity against a range of pathogenic microbes.[2][6][7] The antimicrobial potential of these compounds is often attributed to the presence of the toxophoric N=C-S- moiety and the ability to form stable complexes with metal ions essential for microbial growth. The ease of substitution at various positions of the triazole ring allows for the generation of large libraries of compounds with diverse physicochemical properties, enabling extensive structure-activity relationship (SAR) studies.[3]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of selected 4-amino-1,2,4-triazole derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of 4-Amino-1,2,4-triazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaReference
36 Schiff Base0.264 mM---[2]
26a Schiff Base1-21-2--[2]
26b-c Mannich Base1-21-2--[2]
18 Amino-derivativePotent-Potent-[2]
15 (4-trichloromethyl) Aryl derivative--55[8]
14a-c Clinafloxacin hybrid0.25 (MRSA)---[8]
4c Schiff Base1620--[3]
4e Schiff Base--25-[3]
RO4 Schiff Base----[6]
Ampicillin Standard0.132 mM---[2]
Chloramphenicol Standard0.264 mM---[2]
Gentamicin Standard1-21-2--[2]
Ceftriaxone Standard--55[8]
Streptomycin Standard----[7]

Table 2: Antifungal Activity of 4-Amino-1,2,4-triazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeC. albicansA. nigerM. gypseumReference
RO4 Schiff Base62.5--[6]
4e Schiff Base2432-[3]
5b, 5c, 5d, 5e, 5m, 5n Schiff Base--More effective than Ketoconazole[7]
Ketoconazole Standard---[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of 4-amino-1,2,4-triazole derivatives.

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a common route for the synthesis of the 4-amino-1,2,4-triazole core structure, which serves as a key intermediate.[3][9]

Materials:

  • Substituted benzoic acid

  • Thionyl chloride or similar activating agent

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Synthesis of Benzoic Acid Hydrazide: A mixture of the substituted benzoic acid and an excess of thionyl chloride is refluxed. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then slowly added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) with cooling. The precipitated benzoic acid hydrazide is filtered, washed, and dried.[9]

  • Formation of Potassium Dithiocarbazinate Salt: The benzoic acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise to this solution with constant stirring and cooling. The reaction mixture is stirred for several hours until the precipitation of the potassium dithiocarbazinate salt is complete. The salt is filtered, washed with ether, and dried.[9]

  • Cyclization to 4-Amino-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate for several hours. The reaction mixture is then cooled and poured into cold water. The solution is acidified with a suitable acid (e.g., concentrated HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[3][9]

Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiol

Schiff bases are commonly synthesized to enhance the antimicrobial activity of the parent triazole.[6][7]

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehydes

  • Ethanol or another suitable solvent

  • Glacial acetic acid or concentrated sulfuric acid (catalytic amount)

Procedure:

  • A solution of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in ethanol is prepared.

  • An equimolar amount of the substituted aromatic aldehyde is added to the solution.

  • A catalytic amount of glacial acetic acid or a few drops of concentrated sulfuric acid is added to the reaction mixture.[7]

  • The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried. The product can be further purified by recrystallization.[6]

In Vitro Antimicrobial Susceptibility Testing

The following protocols describe standard methods for evaluating the antimicrobial activity of the synthesized compounds.

3.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

3.3.2. Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar

  • Sterile filter paper discs

Procedure:

  • Prepare a uniform lawn of the test microorganism on the surface of an agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds.

  • Place the discs on the surface of the inoculated agar plate.

  • Include a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate key workflows and relationships in the development of antimicrobial 4-amino-1,2,4-triazoles.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 Substituted Benzoic Acid inter1 Benzoic Acid Hydrazide start1->inter1 start2 Hydrazine Hydrate start2->inter1 start3 Carbon Disulfide inter2 Potassium Dithiocarbazinate Salt start3->inter2 inter1->inter2 inter3 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol inter2->inter3 final_product Schiff Base Derivative inter3->final_product aldehyde Aromatic Aldehyde aldehyde->final_product

Caption: General workflow for the synthesis of 4-amino-1,2,4-triazole Schiff bases.

Antimicrobial_Testing_Workflow cluster_screening Antimicrobial Screening cluster_data Data Analysis start Synthesized 4-Amino-1,2,4-triazole Derivatives mic_test Broth Microdilution (MIC Determination) start->mic_test disk_diffusion Agar Disk Diffusion (Zone of Inhibition) start->disk_diffusion quant_data Quantitative Data (MIC values in µg/mL) mic_test->quant_data qual_data Qualitative Data (Inhibition Zone Diameter in mm) disk_diffusion->qual_data sar Structure-Activity Relationship (SAR) Analysis quant_data->sar qual_data->sar end Identification of Lead Compounds sar->end

Caption: Workflow for in vitro antimicrobial evaluation of synthesized compounds.

Structure_Activity_Relationship cluster_modifications Chemical Modifications core 4-Amino-1,2,4-triazole Core schiff Schiff Base Formation (at 4-amino group) core->schiff substituents Substituents on Phenyl Ring (at C5 position) core->substituents other Other Derivatizations (e.g., Mannich bases) core->other activity Antimicrobial Activity (Antibacterial & Antifungal) schiff->activity Often enhances activity substituents->activity Influences potency and spectrum other->activity Can modulate activity

Caption: Key structure-activity relationships for 4-amino-1,2,4-triazole antimicrobials.

References

Application Notes and Protocols: Synthesis of Anticonvulsant Drugs Using 4-Amino-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of anticonvulsant drug candidates based on the 4-amino-1,2,4-triazole scaffold. The protocols outlined below are intended to serve as a guide for the development of novel central nervous system (CNS) active agents.

Introduction

The 1,2,4-triazole nucleus is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] 4-Amino-1,2,4-triazole serves as a versatile starting material for the synthesis of various derivatives, most notably Schiff bases, through condensation with aldehydes and ketones.[1][3] These derivatives have shown promise as anticonvulsant agents in preclinical studies, with some compounds demonstrating potent activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4][5][6] The proposed mechanisms of action for these compounds often involve the modulation of GABAergic neurotransmission and/or interaction with voltage-gated sodium channels.[7][8][9]

Synthesis Protocols

A common and effective method for synthesizing anticonvulsant compounds from 4-amino-1,2,4-triazole is through the formation of Schiff bases. This involves the condensation reaction between the primary amino group of 4-amino-1,2,4-triazole and the carbonyl group of various aromatic or heterocyclic aldehydes and ketones.

General Protocol for the Synthesis of 4-Amino-1,2,4-Triazole Schiff Bases

This protocol describes a general procedure for the synthesis of Schiff base derivatives of 4-amino-1,2,4-triazole.

Materials:

  • 4-Amino-1,2,4-triazole

  • Substituted aromatic or heterocyclic aldehyde/ketone

  • Glacial acetic acid

  • Ethanol or Methanol

  • Mortar and pestle (for solid-state reaction) or Round-bottom flask with reflux condenser (for solution-phase reaction)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reactant Preparation: In a mortar, take equimolar amounts of 4-amino-1,2,4-triazole and the desired aldehyde or ketone.[1]

  • Reaction Initiation: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]

  • Grinding (Solid-State Method): Grind the reaction mixture thoroughly using the pestle for 3-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Reflux (Solution-Phase Method): Alternatively, place the equimolar amounts of reactants in a round-bottom flask with a suitable solvent such as ethanol or methanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 3-4 hours.[3][10]

  • Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture onto crushed ice.[10]

  • Isolation: Filter the precipitated solid, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.[10]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Experimental Workflow: From Synthesis to In Vivo Evaluation

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A 4-Amino-1,2,4-triazole C Condensation Reaction (Schiff Base Formation) A->C B Aromatic Aldehyde/Ketone B->C D Crude Product C->D E Purification (Recrystallization) D->E F Pure Schiff Base Derivative E->F G Structural Characterization (FT-IR, NMR, Mass Spec) F->G H In Vivo Anticonvulsant Screening F->H I Maximal Electroshock (MES) Test H->I J Subcutaneous Pentylenetetrazole (scPTZ) Test H->J K Neurotoxicity Assessment (Rotarod Test) H->K L Data Analysis (ED50, TD50, Protective Index) I->L J->L K->L

Caption: Workflow for the synthesis and anticonvulsant evaluation of 4-amino-1,2,4-triazole derivatives.

Biological Evaluation Protocols

The following are standardized protocols for assessing the anticonvulsant activity and neurotoxicity of the synthesized compounds.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

Animals: Male albino mice (20-25 g).

Apparatus: Electroconvulsiometer.

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • After a set period (e.g., 30 minutes or 4 hours), deliver an electrical stimulus (50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of this phase is considered as the endpoint for protection.

  • Calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hind limb extension.[11]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures.

Animals: Male albino mice (20-25 g).

Procedure:

  • Administer the test compound i.p. at various doses.

  • After a set period (e.g., 30 minutes or 4 hours), administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg.[11]

  • Observe the mice for the onset of clonic seizures (a single episode of clonic spasms of more than 5 seconds duration) within a 30-minute period.[11]

  • The absence of clonic seizures is considered as the endpoint for protection.

  • Calculate the ED₅₀, the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficits induced by the test compounds.

Animals: Male albino mice (20-25 g).

Apparatus: Rotarod apparatus.

Procedure:

  • Train the mice to remain on a rotating rod (e.g., 6 rpm) for at least one minute.

  • Administer the test compound i.p. at various doses.

  • After a set period (e.g., 30 minutes or 4 hours), place the mice on the rotating rod.

  • Record the number of animals that fall off the rod within one minute.

  • Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail to remain on the rotarod.[6]

Quantitative Data Summary

The following tables summarize the anticonvulsant activity and neurotoxicity of representative 4-amino-1,2,4-triazole derivatives from the literature. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a measure of the drug's safety margin.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)Reference
6f 13.119.7476.736.3 (MES), 24.2 (scPTZ)[12]
6l 9.119.0>300>32.9 (MES), >15.8 (scPTZ)[12]
6d 15.814.1≥ 317≥ 20.1 (MES), ≥ 22.5 (scPTZ)[6][11]
12a 80-108.9-418.5-534.3-[7]
10a ---4.5-5.9[7]
4g 23.718.9284.012.0 (MES), 15.0 (scPTZ)[9][13]
3b Active at 100 mg/kg-Not neurotoxic at 100 mg/kg-[1]
5d Active at 100 mg/kg-Not neurotoxic at 100 mg/kg-[1]

Proposed Mechanism of Action

The anticonvulsant activity of 4-amino-1,2,4-triazole derivatives is believed to be mediated through multiple mechanisms, primarily involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.

Putative Signaling Pathway

G cluster_membrane Postsynaptic Membrane cluster_effects Cellular Effects GABA_R GABAA Receptor Cl_influx Increased Cl- Influx GABA_R->Cl_influx Opens Cl- channel Na_Channel Voltage-Gated Na+ Channel AP_block Blocked Action Potential Propagation Na_Channel->AP_block Inactivation Triazole 4-Amino-1,2,4-Triazole Derivative Triazole->GABA_R Positive Allosteric Modulation Triazole->Na_Channel Blockade GABA_effect Enhanced GABAergic Inhibition Anticonvulsant Anticonvulsant Effect GABA_effect->Anticonvulsant Na_effect Reduced Neuronal Excitability Na_effect->Anticonvulsant Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->GABA_effect AP_block->Na_effect

Caption: Proposed mechanism of action for 4-amino-1,2,4-triazole anticonvulsants.

References

Application Notes and Protocols for the Analytical Identification of 4-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical techniques for the identification and characterization of 4-amino-1,2,4-triazole derivatives. Detailed protocols for key analytical methods are provided to facilitate their practical implementation in a laboratory setting.

Introduction

4-Amino-1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds with diverse applications, including their use as pharmaceutical agents and fungicides.[1] Accurate identification and quantification of these compounds are crucial for drug development, quality control, and safety assessment. This document outlines the application of several key analytical techniques for this purpose.

Analytical Techniques Overview

A variety of analytical methods can be employed for the characterization of 4-amino-1,2,4-triazole derivatives. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or separation of complex mixtures. The most commonly used methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of 4-amino-1,2,4-triazole derivatives in various matrices.[1] Both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) can be employed depending on the polarity of the analytes.[1]

Experimental Protocol: HPLC Analysis of 4-Amino-1,2,4-Triazole Derivatives

This protocol provides a general guideline for the analysis of 4-amino-1,2,4-triazole derivatives using HPLC.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing an appropriate buffer like sulfuric acid).[2] The specific gradient and buffer will depend on the analytes of interest.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Injection Volume: 5 - 20 µL.

  • Detection: UV detection at a wavelength determined by the absorbance maximum of the target compound(s).

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent, typically the mobile phase or a solvent compatible with it.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Standard Preparation:

  • Prepare a stock solution of the 4-amino-1,2,4-triazole derivative standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

5. Analysis:

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the target analytes in the samples by comparing their retention times and peak areas to those of the standards.

Quantitative Data Summary: HPLC
AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
Guanylurea & 1,2,4-TriazolePrimesep 100Water, Acetonitrile, H2SO41.0UVNot Specified[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable 4-amino-1,2,4-triazole derivatives. It offers high sensitivity and selectivity, making it suitable for trace analysis.[3]

Experimental Protocol: GC-MS Analysis of 4-Amino-1,2,4-Triazole Derivatives

This protocol outlines a general procedure for the GC-MS analysis of 4-amino-1,2,4-triazole derivatives.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., non-polar).[3]

2. Chromatographic and Spectrometric Conditions (Example):

  • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of all components.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan a mass range appropriate for the target analytes (e.g., m/z 50-550).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).[4]

  • For complex matrices like fruits, an extraction and clean-up step using solid-phase extraction (SPE) may be necessary.[5]

4. Standard Preparation:

  • Prepare a stock solution of the derivatized or underivatized standard in the same solvent used for the sample.

  • Prepare a series of working standards for calibration.

5. Analysis:

  • Inject the standards and samples into the GC-MS system.

  • Identify the compounds based on their retention times and mass spectra.

  • Quantify the analytes using the calibration curve.

Quantitative Data Summary: GC-MS
AnalyteColumn TypeKey Mass Fragments (m/z)Limit of Quantification (µg/kg)Reference
11 Triazole FungicidesNot SpecifiedNot Specified0.8 - 3.4[5]
Trifuzol-NeoNot SpecifiedNot SpecifiedNot Specified[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-amino-1,2,4-triazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[6][7]

Experimental Protocol: NMR Analysis of 4-Amino-1,2,4-Triazole Derivatives

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

2. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[6]

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a spectral width of 0-200 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.[6]

5. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure of the molecule.

Quantitative Data Summary: NMR
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
(4-chlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimineDMSO-d₆8.25 (s, 2H, Tri-H), 8.10 (s, 1H, CH), 7.35-7.34 (d, 2H, Ar-H), 6.50-6.49 (d, 2H, Ar-H)158.0 (N=CH), 150.9 (Ar-C), 147 (Tri-C), 130.0, 123, 113.2 (Ar-C)[7]
4-amino-4H-1,2,4-triazoleNot Specified8.14 (s, 1H), 7.86 (s, 1H), 5.25 (s, 1H), 4.94 (s, 2H), 4.24 (s, 2H), 1.31 (s, 3H)150.7, 147.7, 145.2, 133.5, 126.2, 113.9, 72.7, 60.5, 27.4[8]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like LC or GC, is a highly sensitive method for the identification and structural analysis of 4-amino-1,2,4-triazole derivatives. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.[8][9]

Experimental Protocol: Mass Spectrometry Analysis

1. Instrumentation:

  • Mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[10]

2. Sample Preparation:

  • Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., acetonitrile/water for ESI).

3. Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an LC system.

  • Acquire mass spectra in either positive or negative ion mode, depending on the analyte's properties.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to generate fragment ions.

4. Data Analysis:

  • Determine the molecular weight of the compound from the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Analyze the fragmentation pattern to gain structural information. A common fragmentation pathway for 1,2,4-triazoles involves the loss of N₂ or HCN.[11]

Quantitative Data Summary: Mass Spectrometry
CompoundIonization Mode[M+H]⁺ or m/zKey Fragment Ions (m/z)Reference
Isopropyl ((2R)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamateESI404.2293Not Specified[8]
4-amino-1,2,4-triazole Schiff base derivativeElemental AnalysisC: 56.34%, H: 3.29%, N: 32.86%Not Specified[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Filtration Filtration Cleanup->Filtration NMR NMR Cleanup->NMR HPLC HPLC Filtration->HPLC GCMS GC-MS Filtration->GCMS MS Mass Spectrometry Filtration->MS Identification Identification HPLC->Identification Quantification Quantification HPLC->Quantification GCMS->Identification GCMS->Quantification StructureElucidation Structure Elucidation NMR->StructureElucidation MS->Identification MS->StructureElucidation

Caption: General experimental workflow for the analysis of 4-amino-1,2,4-triazole derivatives.

hplc_method_selection AnalytePolarity Analyte Polarity NonPolar Non-polar / Moderately Polar AnalytePolarity->NonPolar Low Polar Polar AnalytePolarity->Polar High RPHPLC Reversed-Phase HPLC (RP-HPLC) NonPolar->RPHPLC HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Polar->HILIC

Caption: Logic diagram for selecting an appropriate HPLC method based on analyte polarity.

References

Application Notes and Protocols for NMR Analysis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of substituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The following sections outline the necessary steps for sample preparation, data acquisition using various NMR techniques, and data interpretation, supplemented with typical chemical shift data to aid in structural elucidation and purity assessment.

Introduction

1,2,4-triazoles are a vital scaffold in the design of therapeutic agents due to their diverse biological activities. Accurate structural characterization and quantitative analysis are crucial for drug discovery and development. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, conformation, and purity. This application note describes standardized procedures for the analysis of substituted 1,2,4-triazoles using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy, as well as quantitative NMR (qNMR) for purity and concentration determination.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Substituted 1,2,4-triazole sample

  • High-quality 5 mm NMR tubes

  • Deuterated NMR solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

  • Glass Pasteur pipettes and filter plugs (glass wool)

  • Vortex mixer and/or sonicator

Protocol:

  • Weighing the Sample:

    • For ¹H NMR, weigh 1-10 mg of the sample.

    • For ¹³C NMR, a higher concentration is preferable; aim for 10-50 mg.

    • For qNMR, accurately weigh both the sample and the internal standard.

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent in which the sample is fully soluble. DMSO-d₆ is a common choice for many triazole derivatives due to its high polarity.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.

    • Use a vortex mixer or sonicator to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer:

    • To remove any insoluble impurities that can degrade spectral quality, filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, high-quality NMR tube.

    • The final sample volume in the NMR tube should be approximately 0.6 mL (a height of about 4-5 cm in a standard 5 mm tube).

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly with the sample identification.

NMR Data Acquisition

The following are typical parameters for acquiring NMR data on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

2.2.1. ¹H NMR Spectroscopy

  • Purpose: To identify and quantify the protons in the molecule.

  • Typical Parameters:

    • Pulse Program: zg30 or zg

    • Number of Scans (ns): 8-16

    • Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁ of interest)

    • Acquisition Time (aq): 3-4 seconds

    • Spectral Width (sw): 16-20 ppm

    • Temperature: 298 K

2.2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the carbon skeleton of the molecule.

  • Typical Parameters:

    • Pulse Program: zgpg30 (with proton decoupling)

    • Number of Scans (ns): 1024 or more, depending on concentration

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 1-2 seconds

    • Spectral Width (sw): 200-240 ppm

    • Temperature: 298 K

2.2.3. 2D NMR: COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton couplings (typically through 2-3 bonds).

  • Typical Parameters:

    • Pulse Program: cosygpqf

    • Number of Scans (ns): 2-4 per increment

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Increments: 256-512 in F1

    • Spectral Width (sw): Same as ¹H NMR in both dimensions

2.2.4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans (ns): 2-8 per increment

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Increments: 128-256 in F1

    • Spectral Width (sw): Same as ¹H NMR in F2; ~160-200 ppm in F1 (¹³C)

2.2.5. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) proton-carbon correlations.

  • Typical Parameters:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (ns): 4-16 per increment

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Increments: 256-512 in F1

    • Spectral Width (sw): Same as ¹H NMR in F2; ~200-220 ppm in F1 (¹³C)

    • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

2.2.6. Quantitative NMR (qNMR)

  • Purpose: To determine the purity or concentration of the triazole derivative.

  • Protocol:

    • Prepare the sample as described in section 2.1, ensuring accurate weighing of both the analyte and a certified internal standard.

    • Acquire a ¹H NMR spectrum using parameters optimized for quantification.[1]

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons. A value of 30-60 seconds is often sufficient.

      • Number of Scans (ns): 16-64 to ensure a high signal-to-noise ratio.

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity or concentration using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Data Presentation: Typical NMR Data for 1,2,4-Triazoles

The chemical shifts of protons and carbons in substituted 1,2,4-triazoles are influenced by the nature and position of the substituents. The following tables summarize typical chemical shift ranges.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the 1,2,4-Triazole Core

ProtonChemical Shift Range (ppm) in DMSO-d₆Notes
C3-H 8.0 - 9.0Can be shifted upfield or downfield depending on the substituent at C5 and N4.
C5-H 8.5 - 9.5Generally downfield from C3-H.[2]
N1-H / N4-H 11.0 - 15.0Often a broad singlet, position is highly dependent on solvent, concentration, and temperature. Disappears upon D₂O exchange.[3]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the 1,2,4-Triazole Core

CarbonChemical Shift Range (ppm) in DMSO-d₆Notes
C 3145 - 160The chemical shift is sensitive to the nature of the substituent at C3.[3]
C 5150 - 165Generally downfield from C3. The presence of a thione group (C=S) at this position will shift the signal significantly downfield (165-185 ppm).[2]

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general workflow for the NMR analysis of a substituted 1,2,4-triazole.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR transfer->C13 COSY 2D COSY transfer->COSY HSQC 2D HSQC transfer->HSQC HMBC 2D HMBC transfer->HMBC qNMR 1D ¹H qNMR transfer->qNMR process Data Processing (FT, Phasing, Baseline Correction) H1->process C13->process COSY->process HSQC->process HMBC->process qNMR->process assign_1d Assign ¹H & ¹³C Signals process->assign_1d quantify Purity/Concentration Calculation (qNMR) process->quantify assign_2d Correlate Signals (COSY, HSQC, HMBC) assign_1d->assign_2d structure Structure Elucidation/ Verification assign_2d->structure report Final Report structure->report quantify->report

General workflow for NMR analysis of substituted 1,2,4-triazoles.

The following logical diagram illustrates the relationships between different NMR experiments for structural elucidation.

Structure_Elucidation H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Complete Molecular Structure COSY->Structure Substructure Fragments HSQC->Structure Assign Protons to Carbons HMBC->Structure Connect Fragments

References

"mass spectrometry fragmentation of 4-methyl-4H-1,2,4-triazol-3-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of 4-methyl-4H-1,2,4-triazol-3-amine

Introduction

The 1,2,4-triazole ring is a significant scaffold in medicinal chemistry, present in a variety of bioactive molecules.[1] A thorough understanding of the mass spectrometric behavior of substituted 1,2,4-triazoles is essential for the identification and structural analysis of new drug candidates and their metabolites. This document outlines the probable mass spectrometry fragmentation pathways of this compound and provides generalized experimental protocols for its analysis.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific experimental mass spectrometry data for this compound. Therefore, the fragmentation pathway described herein is a theoretical proposal based on the known fragmentation patterns of the 1,2,4-triazole core, its isomers, and general principles of mass spectrometry.[1][2]

Proposed Mass Spectrometric Fragmentation Pathway

The fragmentation of the 1,2,4-triazole ring is significantly influenced by the ionization method and the nature and position of its substituents.[1] Under Electron Ionization (EI), 1,2,4-triazole derivatives typically undergo ring cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion.[1] For substituted triazoles, fragmentation can be more complex, potentially involving the loss of a nitrogen molecule (N₂).[1]

For this compound (Molecular Weight: 98.11 g/mol ), the molecular ion ([M]⁺˙) is expected at an m/z of 98. The proposed fragmentation is initiated by common mechanisms for N-alkylated amines and heterocyclic compounds, including α-cleavage and ring fragmentation.

Key Proposed Fragmentation Steps:

  • Loss of a Hydrogen Radical: A common initial fragmentation for amines is the loss of a hydrogen atom to form a stable [M-1]⁺ ion at m/z 97.

  • Ring Cleavage and Loss of HCN: The triazole ring may cleave, leading to the expulsion of a neutral hydrogen cyanide (HCN) molecule, a common pathway for nitrogen-containing heterocycles, resulting in a fragment at m/z 71.

  • Loss of Diazomethane: Cleavage of the N-methyl group and adjacent ring bonds could lead to the loss of diazomethane (CH₂N₂), yielding a fragment at m/z 56.

  • Formation of Methyl Cyanide Radical Cation: Fragmentation could also lead to the formation of a methyl cyanide radical cation (CH₃CN⁺˙) at m/z 41.

Quantitative Data Summary

The following table summarizes the proposed key fragments for this compound based on theoretical pathways.

m/z Proposed Ion Structure Proposed Neutral Loss
98[C₃H₆N₄]⁺˙ (Molecular Ion)-
97[C₃H₅N₄]⁺
71[C₂H₅N₃]⁺˙HCN
56[C₂H₄N₂]⁺˙CH₂N₂
42[CH₂N₂]⁺˙C₂H₄N₂

Experimental Protocols

Detailed experimental protocols for acquiring the mass spectrum of this compound are not available in the literature. However, the following are generalized methodologies for the analysis of solid organic compounds like triazole derivatives.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for thermally stable and volatile compounds.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol to an appropriate concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Inlet: Split/splitless injector, operated at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Quadrupole or Time-of-Flight.[3]

    • Scan Range: m/z 35-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is suitable for less volatile or thermally labile compounds.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.[2]

  • Instrumentation: A High-Performance Liquid Chromatograph coupled to a Mass Spectrometer.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

    • Drying Gas: Nitrogen at a flow rate of 10 L/min.

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: Varied (e.g., 70-150 V) to induce fragmentation.

    • Scan Range: m/z 50-300.

Visualizations

The following diagram illustrates the proposed fragmentation pathway for this compound.

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound mol C₃H₆N₄ (m/z = 98) [M]⁺˙ frag1 C₃H₅N₄ (m/z = 97) mol->frag1 - H˙ frag2 C₂H₅N₃ (m/z = 71) mol->frag2 - HCN frag3 C₂H₄N₂ (m/z = 56) mol->frag3 - CH₂N₂ frag2->frag3 - HCN frag4 CH₂N₂ (m/z = 42) frag3->frag4 - CH₂ Analytical_Workflow cluster_workflow General Analytical Workflow sample Sample Preparation (Dissolution) separation Chromatographic Separation (GC or LC) sample->separation ionization Ionization (EI or ESI) separation->ionization analysis Mass Analysis (Quadrupole, TOF) ionization->analysis detection Detection & Data Acquisition analysis->detection

References

Troubleshooting & Optimization

"optimizing reaction conditions for 4-amino-1,2,4-triazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1,2,4-triazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-amino-1,2,4-triazole.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction is heated to the optimal temperature (typically 150-180°C) for a sufficient duration (e.g., 6-7 hours) to drive the reaction to completion.[1][2][3] - If distilling off water, ensure the distillation is efficient to shift the equilibrium towards product formation.[1][2][3]
Suboptimal stoichiometry of reactants.- A slight deficiency of formic acid (2-5%) relative to hydrazine hydrate can improve yield and reduce the formation of impurities.[1]
Loss of product during workup or purification.- When recrystallizing, ensure the solution is cooled slowly to allow for maximum crystal formation. - Wash the filtered product with a cold solvent (e.g., cold isopropanol) to minimize dissolution of the product.[1]
Product Impurity / Discoloration Formation of side products.- The reaction of formic acid with hydrazine hydrate can produce impurities. Using a slight deficiency of formic acid can minimize the formation of certain byproducts.[1] - For syntheses using ethyl formate, ensure complete removal of ethanol and water before the final heating step.[3][4]
Residual starting materials or solvents.- Ensure adequate drying of the final product, preferably under vacuum. - Recrystallization from a suitable solvent, such as isopropanol, is effective for purification.[1][2][3] The use of decolorizing carbon (Norite) can help remove colored impurities.[3][4]
Degradation at high temperatures.- While high temperatures are necessary, prolonged heating at excessively high temperatures (e.g., above 200°C) can lead to degradation.[3][4] Monitor the reaction temperature closely.
Difficulty with Product Isolation/Crystallization Product is oily or does not solidify.- This can occur if water or other solvents are not sufficiently removed. Ensure the reaction mixture is adequately heated to distill off volatile components.[1][2][3][4] - After cooling the reaction, adding a suitable solvent like isopropanol can help induce crystallization.[1][2][3]
Product is too soluble in the recrystallization solvent.- Ensure the solvent is cooled sufficiently (e.g., to 5°C) before filtering the product.[1] - If using a mixed solvent system for recrystallization (e.g., ethanol-ether), adjust the ratio to decrease the solubility of the product at low temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-amino-1,2,4-triazole?

A1: The most prevalent methods involve the reaction of a hydrazine source with a formic acid derivative. Key methods include:

  • Hydrazine Hydrate and Formic Acid: This is a direct and common method where hydrazine hydrate is reacted with formic acid, followed by heating to drive the cyclization and remove water.[1][2][3]

  • Hydrazine Hydrate and Ethyl Formate: In this procedure, ethyl formate is reacted with hydrazine hydrate, initially forming formhydrazide. Subsequent heating at elevated temperatures leads to the formation of 4-amino-1,2,4-triazole.[3][4]

Q2: What is the role of an acidic ion exchange resin in the synthesis?

A2: An acidic ion exchange resin, such as Amberlyst 15, can be used as a catalyst in the reaction between hydrazine hydrate and formic acid.[2][3] It facilitates the reaction under milder conditions and can lead to high yields and purity of the final product.[2][3]

Q3: What are typical yields and purities I can expect?

A3: With optimized conditions, high yields and purities are achievable. For instance, the reaction of formic acid with hydrazine hydrate, followed by recrystallization from isopropanol, can yield a product with a purity of 99.5% or higher and a yield of around 85-91%.[1] The use of an acidic ion exchange resin has been reported to produce yields of up to 91% with a purity of 99.4%.[2][3]

Q4: How can I purify the crude 4-amino-1,2,4-triazole?

A4: The most common and effective method for purification is recrystallization. Isopropanol is a frequently cited solvent for this purpose.[1][2][3] For products with significant color, treatment with activated carbon (Norite) during the recrystallization process can be beneficial.[3][4]

Q5: Are there any significant safety precautions I should take?

A5: Yes. Hydrazine hydrate is corrosive and toxic, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reactions are often exothermic, so controlled addition of reagents is important.[4] High temperatures are used, so care must be taken to avoid burns and to ensure the glassware is appropriate for the temperatures used.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes for 4-Amino-1,2,4-triazole Synthesis

Method Reactants Catalyst/Additive Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Formic Acid & Hydrazine HydrateFormic acid, Hydrazine hydrateNone85, then 1707 (heating), 2 (at 170°C)85-91>99.5[1]
Ethyl Formate & Hydrazine HydrateEthyl formate, Hydrazine hydrate (85%)NoneReflux, then 150-20018 (reflux), 3 (heating)65-71>99 (after recrystallization)[3][4]
Formic Acid & Hydrazine Hydrate with ResinFormic acid (91%), Hydrazine hydrate (100%)Amberlyst 15 resin105, then 15069199.4[2][3]

Experimental Protocols

Protocol 1: Synthesis from Formic Acid and Hydrazine Hydrate

This protocol is adapted from a patented process.[1]

  • Reaction Setup: In a suitable reaction vessel, place 30 moles of 99.5% hydrazine hydrate.

  • Reagent Addition: Over a period of 1 hour, add 29.25 moles of 96% formic acid. Allow the temperature of the exothermic reaction to rise to 85°C.

  • Heating and Distillation: Heat the reaction mixture for 7 hours, allowing water to distill off, until the temperature reaches 170°C.

  • Vacuum Application: Maintain the reaction mixture at 170°C under a reduced pressure of 50 mm Hg for 2 hours.

  • Crystallization: Cool the mixture to 80°C and add 1740 g of isopropanol. Heat to approximately 75°C until all solids are dissolved.

  • Isolation: Slowly cool the solution with gentle stirring. Filter the product at approximately 5°C.

  • Washing and Drying: Wash the filtered product with 150 g of cold isopropanol and dry to obtain 4-amino-1,2,4-triazole.

Protocol 2: Synthesis from Ethyl Formate and Hydrazine Hydrate

This protocol is based on a procedure from Organic Syntheses.[4]

  • Initial Reaction: In a 1-liter round-bottomed flask equipped with a condenser, place 148 g (2 moles) of ethyl formate and 150 ml of 95% ethanol.

  • Hydrazine Addition: Cautiously add 120 g (2 moles) of 85% hydrazine hydrate with shaking over 10 minutes.

  • Reflux: After the initial reaction subsides, reflux the solution on a steam bath for 18 hours.

  • Solvent Removal: Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume is approximately 150 ml.

  • Cyclization: Heat the resulting syrup under atmospheric pressure for 3 hours, raising the bath temperature from 150°C to 200°C.

  • Purification: Cool the oil to about 100°C and dissolve it in 50 ml of 95% ethanol. Add 5 g of Norite.

  • Crystallization: Filter the solution, dilute with 75 ml of ether, and cool in an icebox.

  • Isolation: Filter the crystalline product, wash with 50 ml of a 1:2 ethanol-ether mixture, and dry.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazine Hydrate Hydrazine Hydrate Formylhydrazide Formylhydrazide Hydrazine Hydrate->Formylhydrazide + Formic Acid Formic Acid Formic Acid 4-Amino-1,2,4-triazole 4-Amino-1,2,4-triazole Formylhydrazide->4-Amino-1,2,4-triazole Heat, -H2O

Caption: Reaction pathway for the synthesis of 4-amino-1,2,4-triazole.

Experimental_Workflow A 1. Mix Reactants (e.g., Hydrazine Hydrate & Formic Acid) B 2. Controlled Heating & Reflux A->B C 3. Distillation of Water/Byproducts B->C D 4. Cooling & Product Precipitation C->D E 5. Recrystallization from Solvent D->E F 6. Filtration & Washing E->F G 7. Drying of Final Product F->G H Pure 4-Amino-1,2,4-triazole G->H

Caption: General experimental workflow for 4-amino-1,2,4-triazole synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product? CheckTemp Reaction Temperature Correct? Start->CheckTemp CheckTime Sufficient Reaction Time? CheckTemp->CheckTime Yes AdjustTemp Optimize Temperature (150-180°C) CheckTemp->AdjustTemp No CheckPurity Impurity Issue? CheckTime->CheckPurity Yes IncreaseTime Increase Heating Duration CheckTime->IncreaseTime No Recrystallize Recrystallize from Isopropanol CheckPurity->Recrystallize Yes Success Improved Outcome CheckPurity->Success No AdjustTemp->CheckTime IncreaseTime->CheckPurity UseCarbon Use Decolorizing Carbon Recrystallize->UseCarbon Colored Impurities? Recrystallize->Success No Color UseCarbon->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 4-methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methyl-4H-1,2,4-triazol-3-amine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the reaction of methylhydrazine with a cyanamide derivative, followed by cyclization.

Q1: Low or no yield of the desired product.

A1: Low or no yield can be attributed to several factors, from the quality of starting materials to the reaction conditions.

  • Starting Material Quality: Ensure the methylhydrazine is of high purity and has been stored under an inert atmosphere to prevent oxidation. Cyanamide solutions can be unstable; it is often preferable to use a more stable derivative like S-methylisothiourea sulfate.

  • Reaction Temperature: The initial reaction of methylhydrazine is often exothermic. Maintaining a controlled temperature is crucial. For the cyclization step, insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.

  • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. It is important to maintain the pH within the optimal range for the specific protocol being followed.

Q2: Formation of significant amounts of side products.

A2: The formation of side products is a common issue in heterocyclic synthesis.

  • Isomeric Impurities: Depending on the cyclization conditions, the formation of the isomeric 1-methyl-1H-1,2,4-triazol-5-amine is possible. Careful control of the cyclization agent and temperature can favor the desired 4-methyl isomer.

  • Polymerization: Cyanamide and its derivatives can be prone to polymerization under certain conditions. Using a stable precursor and controlled addition of reagents can mitigate this.

  • Unreacted Intermediates: The presence of unreacted N-methylaminoguanidine suggests that the cyclization step is incomplete. This can be addressed by increasing the reaction time or temperature, or by using a more efficient cyclizing agent.

Q3: Difficulty in purifying the final product.

A3: Purification of this compound can be challenging due to its polarity and potential for co-precipitation with inorganic salts.

  • Recrystallization: Selecting an appropriate solvent system is key for effective recrystallization. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent can be effective.

  • Chromatography: For high-purity requirements, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol) can be employed.

  • Salt Formation and Removal: If inorganic salts are present as impurities, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification, followed by neutralization to recover the free amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely applicable method involves a two-step process:

  • Formation of a substituted aminoguanidine: This is typically achieved by reacting methylhydrazine with a cyanamide equivalent, such as S-methylisothiourea sulfate.

  • Cyclization: The resulting N-methylaminoguanidine derivative is then cyclized to form the triazole ring. This can be accomplished by heating with formic acid or a formic acid equivalent.

Q2: What are the key reaction parameters to control for optimal yield?

A2: To maximize the yield, careful control of the following parameters is essential:

  • Stoichiometry of Reactants: Using a slight excess of one of the reactants can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.

  • Reaction Temperature and Time: Both the initial condensation and the final cyclization steps have optimal temperature ranges and durations that should be adhered to.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the tracking of the consumption of starting materials and the formation of the product and any major byproducts.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The starting materials for this synthesis can be hazardous.

  • Methylhydrazine: It is a toxic and flammable substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Cyanamide and its derivatives: These can be toxic and should be handled with care.

  • Reaction Exotherm: The initial reaction can be exothermic, and appropriate cooling should be available to control the temperature.

Experimental Protocols and Data

Proposed Experimental Protocol for this compound Synthesis

This protocol is a proposed method based on established procedures for similar compounds.

Step 1: Synthesis of N-Methylaminoguanidine Hydroiodide

  • To a stirred solution of S-methylisothiourea sulfate (139 g, 0.5 mol) in water (500 mL) at room temperature, add methylhydrazine (46 g, 1.0 mol).

  • Heat the mixture to 50-60 °C and stir for 4 hours. The evolution of methyl mercaptan should be noted (perform in a fume hood).

  • Cool the reaction mixture to room temperature and add hydriodic acid (57%, 112 mL, 0.75 mol) dropwise.

  • Concentrate the solution under reduced pressure to obtain a solid.

  • Recrystallize the solid from ethanol to yield N-methylaminoguanidine hydroiodide.

Step 2: Cyclization to this compound

  • Mix N-methylaminoguanidine hydroiodide (101 g, 0.5 mol) with 98% formic acid (115 g, 2.5 mol).

  • Heat the mixture to reflux (around 120-130 °C) for 6 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/ether mixture to yield this compound.

Data Presentation

The following tables provide illustrative data on how reaction parameters can affect the yield of the final product. This data is representative and based on the synthesis of structurally similar 4-amino-1,2,4-triazoles.

Table 1: Effect of Cyclization Temperature on Yield

ExperimentCyclization Temperature (°C)Reaction Time (h)Yield (%)
1100865
2120682
3140675 (with increased byproducts)

Table 2: Effect of Molar Ratio of Formic Acid on Yield

ExperimentMolar Ratio (Formic Acid : Aminoguanidine)Cyclization Temperature (°C)Yield (%)
13 : 112075
25 : 112082
37 : 112080

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-Methylaminoguanidine Synthesis cluster_step2 Step 2: Cyclization start Methylhydrazine + S-Methylisothiourea Sulfate react Heat to 50-60°C (4 hours) start->react cool Cool to RT react->cool acidify Add Hydriodic Acid cool->acidify concentrate Concentrate acidify->concentrate recrystallize1 Recrystallize from Ethanol concentrate->recrystallize1 intermediate N-Methylaminoguanidine Hydroiodide recrystallize1->intermediate start2 N-Methylaminoguanidine Hydroiodide + Formic Acid intermediate->start2 reflux Reflux at 120-130°C (6 hours) start2->reflux neutralize Neutralize with NaHCO3 reflux->neutralize extract Extract with DCM neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate recrystallize2 Recrystallize from Ethanol/Ether dry_concentrate->recrystallize2 product This compound recrystallize2->product

Caption: Proposed experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Side Product Formation check_sm Check Starting Material Quality start->check_sm check_temp Verify Reaction Temperatures start->check_temp check_ph Monitor pH start->check_ph check_time Check Reaction Time start->check_time sm_ok Purity Confirmed? check_sm->sm_ok temp_ok Temperature Correct? check_temp->temp_ok ph_ok pH in Range? check_ph->ph_ok time_ok Time Sufficient? check_time->time_ok sm_ok->temp_ok Yes sm_impure Solution: Use High-Purity Reagents, Store Properly sm_ok->sm_impure No temp_ok->ph_ok Yes temp_issue Solution: Calibrate Thermometer, Ensure Uniform Heating temp_ok->temp_issue No ph_ok->time_ok Yes ph_issue Solution: Use Buffer or Careful Addition of Acid/Base ph_ok->ph_issue No time_issue Solution: Increase Reaction Time, Monitor by TLC/HPLC time_ok->time_issue No

Caption: A decision tree for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of Crude 4-Methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-methyl-4H-1,2,4-triazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Recrystallization is the most effective and commonly used method for the purification of crude this compound. This technique is adept at removing residual starting materials, byproducts, and other impurities, yielding a product with high purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on literature for closely related 4-amino-1,2,4-triazole derivatives, isopropanol and ethanol are highly recommended solvents for recrystallization.[1][2][3] The choice of solvent may depend on the specific impurity profile of your crude product. It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch.

Q3: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A3: A common impurity in the synthesis of 4-amino-1,2,4-triazoles is the formation of dimeric byproducts.[1] For this compound, an analogous impurity could be a dimeric species. The formation of such impurities can often be minimized by carefully controlling the stoichiometry of the reactants during synthesis.[1]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An HILIC-HPLC method can be effective for the quantitative determination of trace impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Helps in the identification of the molecular ion and fragmentation patterns of the desired product and any impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Try a different recrystallization solvent or a solvent mixture. - Reduce the volume of the solvent used for dissolution. - Ensure the crystallization process is slow and undisturbed. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal precipitation.
Oiling Out Instead of Crystallization The compound is precipitating as a liquid phase instead of a solid. This can happen if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Try to induce crystallization by scratching the inside of the flask with a glass rod. - Use a seed crystal from a previous successful crystallization. - Ensure the cooling process is very slow.
Colored Impurities Persist After Recrystallization The colored impurity has similar solubility to the desired product in the chosen solvent.- Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. - Consider an alternative purification method such as column chromatography.
Unexpected Peaks in HPLC/NMR Analysis of Purified Product The recrystallization did not effectively remove all impurities.- Re-evaluate the choice of recrystallization solvent. A different solvent may provide better separation. - Perform a subsequent purification step, such as a second recrystallization or column chromatography. - For basic compounds like this compound, adjusting the pH of the mobile phase in HPLC can sometimes improve peak shape and separation.[6]

Experimental Protocols

Detailed Recrystallization Protocol for this compound

This protocol is a general guideline based on procedures for similar compounds and should be optimized for your specific experimental conditions.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol or ethanol to just dissolve the solid. Stir and gently heat the mixture to facilitate dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this period.

  • Cooling: Once the flask has reached room temperature, you may place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Data Presentation

Parameter Isopropanol Ethanol Notes
Typical Solvent Ratio (g crude/mL solvent) ~1:5 to 1:10 (to be optimized)~1:5 to 1:10 (to be optimized)Start with a smaller volume and add more if needed.
Dissolution Temperature Near boiling point (~82°C)Near boiling point (~78°C)Heat gently to avoid decomposition.
Crystallization Temperature Room temperature followed by 0-4°CRoom temperature followed by 0-4°CSlow cooling is crucial for pure crystals.
Expected Recovery >85% (highly dependent on crude purity)>85% (highly dependent on crude purity)Optimize to balance purity and yield.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound recrystallization Recrystallization (Isopropanol or Ethanol) start->recrystallization analysis Purity Analysis (HPLC, NMR) recrystallization->analysis pure_product Pure Product (>99%) analysis->pure_product Purity OK troubleshoot Troubleshooting Required analysis->troubleshoot Purity Not OK low_recovery Low Recovery? troubleshoot->low_recovery oiling_out Oiling Out? low_recovery->oiling_out No change_solvent Change Solvent / Solvent Ratio low_recovery->change_solvent Yes impurities_persist Impurities Persist? oiling_out->impurities_persist No slow_cool Slower Cooling / Seed Crystal oiling_out->slow_cool Yes impurities_persist->analysis No, Re-analyze charcoal_column Charcoal Treatment or Column Chromatography impurities_persist->charcoal_column Yes change_solvent->recrystallization slow_cool->recrystallization charcoal_column->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 4-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the recrystallization of 4-amino-1,2,4-triazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 4-amino-1,2,4-triazole derivatives, offering systematic solutions to improve yield, purity, and crystal formation.

Problem: Low or No Crystal Formation After Cooling

Possible Cause Troubleshooting Steps
Excessive Solvent The most common reason for crystallization failure is using too much solvent, keeping the compound fully dissolved even at low temperatures. To remedy this, evaporate some of the solvent to increase the concentration of the triazole derivative and then attempt to cool the solution again.
Inappropriate Solvent The selected solvent may be too good at dissolving the compound at all temperatures. A suitable solvent should show high solubility at elevated temperatures and low solubility at room temperature.
Solution is Too Dilute If very few crystals form, the solution is likely not saturated. Reheat the solution to boil off a portion of the solvent and then allow it to cool again.[1]
No Nucleation Sites Crystal growth requires a nucleation point. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a small "seed" crystal of the pure compound.

Problem: Oiling Out (Formation of an oil instead of crystals)

Possible Cause Troubleshooting Steps
High Impurity Level Significant amounts of impurities can lower the melting point of the mixture, leading to the formation of an oil. Consider a preliminary purification step like a silica plug filtration.
Cooling Too Rapidly Allowing the solution to cool too quickly can sometimes cause the compound to separate as an oil. Let the solution cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The boiling point of the solvent might be too high relative to the melting point of the compound. Try a lower-boiling point solvent.

Problem: Product is Still Impure After Recrystallization

Possible Cause Troubleshooting Steps
Crystals Crashed Out Too Quickly Rapid crystal formation can trap impurities within the crystal lattice. To avoid this, ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.
Insoluble Impurities Present If the hot solution was not filtered, insoluble impurities may contaminate the final product. Always perform a hot filtration step to remove any undissolved material.
Co-crystallization of Impurities The impurity may have similar solubility properties to the desired compound, causing it to crystallize as well. In such cases, a different solvent or an alternative purification method like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 4-amino-1,2,4-triazole derivatives?

A1: The choice of solvent is highly dependent on the specific derivative. However, common and effective solvents include:

  • Single Solvents: Ethanol, isopropanol, and methanol are frequently used. For instance, 4-amino-1,2,4-triazole itself can be recrystallized from isopropanol to achieve high purity.[1]

  • Mixed Solvent Systems: When a single solvent is not ideal, a mixed solvent system can be employed. Common pairs include ethanol/water and dichloromethane/diethyl ether.[2][3] The ratio of the solvents is critical and should be determined experimentally.

Q2: How can I improve the yield of my recrystallization?

A2: Low yields are a common issue. To improve recovery:

  • Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Allow the solution to cool slowly and then thoroughly in an ice bath to maximize precipitation.

  • After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and cooled again to obtain a second crop of crystals.

  • Ensure all transfers of the product are quantitative by rinsing glassware with a small amount of the cold recrystallization solvent.

Q3: My compound is an oil at room temperature. Can I still use recrystallization?

A3: Recrystallization is generally used for solid compounds. If your compound is an oil, you may need to consider other purification techniques such as column chromatography. However, sometimes "oiling out" occurs during the recrystallization of a solid. If this happens, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q4: How do I perform a "hot filtration"?

A4: A hot filtration is used to remove insoluble impurities from a hot, saturated solution before crystallization. To prevent premature crystallization in the funnel:

  • Use a stemless or short-stemmed funnel.

  • Preheat the funnel and the receiving flask by placing them in an oven or by pouring hot solvent through the filter paper just before filtering your solution.

  • Keep the solution at or near its boiling point during the filtration process.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude 4-amino-1,2,4-triazole derivative in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Example Protocol: Recrystallization of 4-Amino-1,2,4-triazole from Isopropanol

A process for preparing 4-amino-1,2,4-triazole with high purity involves recrystallization from isopropanol.[1] In a documented procedure, the crude product was dissolved in isopropanol at an elevated temperature (around 75-80°C), followed by cooling to precipitate the purified product.[4] This method has been reported to yield a product with 99.5% purity and a recovery of 85%.[1]

Quantitative Data Summary

DerivativeRecrystallization SolventYield (%)Purity (%)Reference
4-Amino-1,2,4-triazoleIsopropanol8599.5[1]
4-Amino-1,2,4-triazoleIsopropanol9199.4[4]
3-Amino-1,2,4-triazoleEthanol70-73Not Specified[5]
Substituted 4-amino-1,2,4-triazole-3-thiolsEthanol62-70Not Specified[6]
A 1,2,4-triazole derivativeDichloromethane/Diethyl ether72.5Not Specified[2]

Visualizations

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystals Drying->End Troubleshooting_Tree cluster_no_crystals No Crystal Formation cluster_oiling_out Oiling Out cluster_impure_product Impure Product Start Recrystallization Issue No_Crystals No Crystals Formed? Start->No_Crystals Start->No_Crystals Oiling_Out Oiling Out Occurred? Impure_Product Product Still Impure? Too_Much_Solvent Too Much Solvent? No_Crystals->Too_Much_Solvent Induce_Crystallization Induce Crystallization No_Crystals->Induce_Crystallization Cooling_Too_Fast Cooling Too Fast? Oiling_Out->Cooling_Too_Fast Reheat_Add_Solvent Reheat, Add More Solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Cooled_Too_Quickly Cooled Too Quickly? Impure_Product->Cooled_Too_Quickly Slow_Cooling Ensure Slow Cooling Impure_Product->Slow_Cooling Change_Solvent Try Different Solvent or Chromatography Impure_Product->Change_Solvent Evaporate Evaporate Too_Much_Solvent->Evaporate Evaporate Some Solvent Scratch_or_Seed Scratch_or_Seed Induce_Crystallization->Scratch_or_Seed Scratch Flask or Add Seed Crystal

References

Technical Support Center: 4-Amino-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1,2,4-triazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-amino-1,2,4-triazole, providing potential causes and recommended solutions.

Issue 1: Low Yield of 4-Amino-1,2,4-triazole

  • Question: My synthesis of 4-amino-1,2,4-triazole resulted in a lower than expected yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in 4-amino-1,2,4-triazole synthesis can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and product loss during workup are common culprits. Here are some troubleshooting steps:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. For the common synthesis from hydrazine hydrate and formic acid, heating for several hours at elevated temperatures (e.g., up to 170°C) is often required to drive the cyclization to completion.[1]

    • Stoichiometry of Reactants: The molar ratio of reactants is crucial. An excess of formic acid can lead to the formation of byproducts, while a deficiency may result in an incomplete reaction. A slight deficiency of formic acid (2-5%) relative to hydrazine hydrate has been shown to minimize the formation of the 4,4'-bis(1,2,4-triazole) impurity and can improve the yield of the desired product after purification.[1]

    • Efficient Water Removal: The cyclization step involves the elimination of water. Efficient removal of water, for example by distillation, can help drive the equilibrium towards product formation.[1]

    • Purification Method: Significant product loss can occur during purification. If recrystallizing, use a minimal amount of a suitable hot solvent to dissolve the crude product to prevent excessive loss of the desired compound in the mother liquor. Isopropanol is a commonly used solvent for recrystallization.[1] Cooling the solution slowly can also improve crystal formation and yield.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows impurities upon analysis (e.g., by NMR or HPLC). What are the common impurities and how can I avoid or remove them?

  • Answer: Several impurities can form during the synthesis of 4-amino-1,2,4-triazole. The most common ones are 4,4'-bis(1,2,4-triazole) and unsubstituted 1,2,4-triazole.

    • 4,4'-bis(1,2,4-triazole): This impurity is favored when a stoichiometric or excess amount of formic acid is used.

      • Prevention: Employing a 2-5% deficiency of formic acid in the reaction with hydrazine hydrate can significantly reduce the formation of this byproduct.[1]

      • Removal: This impurity can be separated from the desired product by careful recrystallization from a suitable solvent like isopropanol.[1]

    • Unsubstituted 1,2,4-triazole: This can be a byproduct in certain synthesis routes, particularly those involving formamide.[2]

      • Prevention: Optimizing the reaction conditions, such as temperature and reaction time, can help minimize its formation.

      • Removal: Purification by recrystallization is generally effective.

    • Residual Starting Materials: Incomplete reaction can leave unreacted hydrazine or formic acid in the crude product. Ensuring the reaction goes to completion is key to minimizing these.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-amino-1,2,4-triazole?

A1: The most widely employed laboratory and industrial synthesis involves the reaction of hydrazine hydrate with formic acid. This method proceeds through the formation of formylhydrazine, which then undergoes cyclization to form the triazole ring.[1]

Q2: How does the stoichiometry of formic acid to hydrazine hydrate affect purity?

A2: The molar ratio of formic acid to hydrazine hydrate has a significant impact on the impurity profile. Using a stoichiometric amount or an excess of formic acid can lead to an increased formation of the 4,4'-bis(1,2,4-triazole) impurity. A slight deficiency of formic acid (2.5% deficiency has been shown to be effective) minimizes this side reaction, leading to a purer crude product.[1]

Q3: What is a suitable solvent for the recrystallization of 4-amino-1,2,4-triazole?

A3: Isopropanol is a commonly reported and effective solvent for the recrystallization of 4-amino-1,2,4-triazole.[1] Methanol has also been used.[3] The choice of solvent should be based on achieving good solubility at elevated temperatures and poor solubility at lower temperatures to maximize recovery.

Q4: What analytical techniques are suitable for assessing the purity of 4-amino-1,2,4-triazole?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of 4-amino-1,2,4-triazole and detecting impurities.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identification of impurities.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing volatile components.

Data Presentation

Table 1: Effect of Formic Acid Stoichiometry on 4,4'-bis(1,2,4-triazole) Impurity

Formic Acid StoichiometryWeight % of 4,4'-bis(1,2,4-triazole) Impurity (Crude Product)
2.5% Deficiency< 0.1%
1% Deficiency0.3%
Stoichiometric1.3%
5% Excess4.0%

Data sourced from US Patent 6,504,033 B1.[1]

Experimental Protocols

1. Synthesis of 4-Amino-1,2,4-triazole with Minimized Impurities

This protocol is adapted from a patented method designed to reduce the formation of the 4,4'-bis(1,2,4-triazole) impurity.[1]

  • Materials:

    • Hydrazine hydrate (99.5%)

    • Formic acid (96%)

    • Isopropanol

  • Procedure:

    • In a suitable reaction vessel, place 30 mol of hydrazine hydrate.

    • Over a period of 1 hour, add 29.25 mol of formic acid (a 2.5% deficiency). The temperature will exothermically rise to approximately 85°C.

    • Heat the reaction mixture for 7 hours, distilling off the water that is formed. The temperature should reach about 170°C.

    • Maintain the reaction mixture at 170°C under reduced pressure (e.g., 50 mm Hg) for 2 hours to ensure complete reaction and removal of volatiles.

    • Cool the mixture to 80°C and add isopropanol (approximately 1740 g for a crude product concentration of about 42 wt%).

    • Heat the mixture to around 75°C until all solids are dissolved.

    • Allow the solution to cool slowly with gentle stirring.

    • Filter the crystallized product at approximately 5°C.

    • Wash the filter cake with a small amount of cold isopropanol and dry the product.

2. HPLC Method for Purity Analysis

This is a general guideline for developing an HPLC method for the analysis of 4-amino-1,2,4-triazole and its impurities. Specific conditions may need to be optimized for your particular instrument and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection Wavelength: 4-amino-1,2,4-triazole has a UV absorbance; a wavelength around 210-230 nm can be a starting point for detection.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a sample of the 4-amino-1,2,4-triazole and dissolve it in a suitable solvent (e.g., the mobile phase or a component of it).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard solution of pure 4-amino-1,2,4-triazole to determine its retention time.

    • Inject the sample solution.

    • Identify the peak for 4-amino-1,2,4-triazole based on its retention time.

    • Any other peaks are potential impurities. The area percentage of each peak can be used to estimate the purity of the sample. For accurate quantification, calibration with standards of the impurities is required.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Hydrazine Hydrate Hydrazine Hydrate Mixing and Heating Mixing and Heating Hydrazine Hydrate->Mixing and Heating Formic Acid Formic Acid Formic Acid->Mixing and Heating Water Removal Water Removal Mixing and Heating->Water Removal Crystallization from Isopropanol Crystallization from Isopropanol Water Removal->Crystallization from Isopropanol Filtration and Drying Filtration and Drying Crystallization from Isopropanol->Filtration and Drying Pure 4-Amino-1,2,4-triazole Pure 4-Amino-1,2,4-triazole Filtration and Drying->Pure 4-Amino-1,2,4-triazole

Caption: Workflow for the synthesis and purification of 4-amino-1,2,4-triazole.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Cause Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Cause Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Cause Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Solution Optimize Stoichiometry Optimize Stoichiometry Suboptimal Conditions->Optimize Stoichiometry Solution Minimize Recrystallization Solvent Minimize Recrystallization Solvent Product Loss during Workup->Minimize Recrystallization Solvent Solution

Caption: Troubleshooting logic for addressing low yield in 4-amino-1,2,4-triazole synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your reaction outcomes and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles, and what are their primary challenges?

A1: The most prevalent methods for synthesizing the 1,2,4-triazole core include the Pellizzari, Einhorn-Brunner, and various modern synthetic reactions. The Pellizzari reaction involves the condensation of an amide with a hydrazide, while the Einhorn-Brunner reaction utilizes an imide and an alkyl hydrazine. Modern methods often employ amidines, nitriles, or multicomponent reactions, sometimes with metal catalysts or microwave assistance.

A primary challenge across many of these methods is the potential for side reactions, which can lead to the formation of impurities that are often difficult to separate from the desired triazole product. Common issues include the formation of 1,3,4-oxadiazoles, isomeric mixtures of the triazole product, and thermal rearrangement, particularly at the high temperatures required for some classical methods.

Q2: I am observing a significant amount of a byproduct that I suspect is a 1,3,4-oxadiazole. How can I prevent its formation?

A2: The formation of a 1,3,4-oxadiazole is a very common side reaction, especially in syntheses that use hydrazides as starting materials, such as the Pellizzari reaction. This occurs due to a competing intramolecular cyclization pathway of a diacylhydrazine intermediate. To minimize the formation of this byproduct, consider the following strategies:

  • Ensure Strictly Anhydrous Conditions: The presence of water can promote the formation of the 1,3,4-oxadiazole. Ensure all your reagents and solvents are thoroughly dried before use.

  • Control the Reaction Temperature: Lowering the reaction temperature can favor the kinetic pathway leading to the 1,2,4-triazole over the thermodynamic pathway to the more stable 1,3,4-oxadiazole.

  • Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway. Experimenting with different activating groups may help to steer the reaction towards the desired triazole.

Q3: My synthesis is producing a mixture of 1,2,4-triazole isomers. How can I improve the regioselectivity?

A3: The formation of isomeric mixtures is a common issue, particularly in the Einhorn-Brunner reaction when using an unsymmetrical imide. The regioselectivity of this reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The initial nucleophilic attack of the hydrazine occurs preferentially at the more electrophilic carbonyl carbon. This means that the acyl group derived from the stronger carboxylic acid will preferentially be at the C3 position of the 1,2,4-triazole ring.

To improve regioselectivity, you can:

  • Modify the Imide Substituents: Increase the electronic difference between the two acyl groups. For example, using one electron-donating group and one electron-withdrawing group will more strongly direct the nucleophilic attack.

  • Catalyst Control: In some modern synthetic approaches, the choice of catalyst can dictate the regiochemical outcome. For instance, in certain [3+2] cycloaddition reactions, Ag(I) catalysts can favor the formation of 1,3-disubstituted products, while Cu(II) catalysts may lead to 1,5-disubstituted products.

Q4: I am struggling with low yields in my 1,2,4-triazole synthesis. What are some general strategies to improve the yield?

A4: Low yields can stem from a variety of factors, including incomplete reactions, degradation of starting materials or products, and the formation of multiple side products. To enhance your yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and concentration. Monitoring the reaction progress by TLC or LC-MS is crucial to identify the optimal endpoint and avoid product degradation from prolonged heating.

  • Purity of Starting Materials: Ensure your starting materials are of high purity, as impurities can interfere with the reaction. Hydrazides, for instance, can be hygroscopic and may need to be dried under vacuum before use.

  • Microwave-Assisted Synthesis: For reactions that are sluggish or require high temperatures, microwave irradiation can be a powerful tool to increase yields and dramatically reduce reaction times.

Troubleshooting Guides

Problem 1: Formation of 1,3,4-Oxadiazole Side Product in Pellizzari Reaction

This is a frequent issue when synthesizing 1,2,4-triazoles from hydrazides. The competing cyclization of the diacylhydrazine intermediate leads to the formation of the 1,3,4-oxadiazole.

G cluster_solutions Solutions start High 1,3,4-Oxadiazole Formation check_water Are reaction conditions strictly anhydrous? start->check_water dry_reagents Thoroughly dry all reagents and solvents. check_water->dry_reagents No check_temp Is the reaction temperature optimized? check_water->check_temp Yes dry_reagents->check_temp lower_temp Lower the reaction temperature and monitor kinetics. check_temp->lower_temp check_acyl Can the acylating agent be varied? check_temp->check_acyl Yes lower_temp->check_acyl vary_acyl Experiment with different acylating agents. check_acyl->vary_acyl Yes fail Oxadiazole still a major product check_acyl->fail No success 1,2,4-Triazole is the major product vary_acyl->success

Caption: Troubleshooting workflow for minimizing 1,3,4-oxadiazole formation.

Reaction ConditionTemperature (°C)1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Yield (%)Reference
Standard220-250Variable, often moderate to lowSignificant byproduct
Anhydrous, Lower Temp.180-200ImprovedMinimized
Microwave-Assisted150Often >80%Significantly Reduced

Note: Yields are highly substrate-dependent. This table provides a general trend.

Problem 2: Poor Regioselectivity in the Einhorn-Brunner Reaction

When using an unsymmetrical imide, a mixture of two regioisomeric 1,2,4-triazoles is often obtained.

G imide Unsymmetrical Imide (R1CO-NH-COR2) attack1 Attack at C=O of R1CO (more electrophilic) imide->attack1 attack2 Attack at C=O of R2CO (less electrophilic) imide->attack2 hydrazine Hydrazine (R3NHNH2) hydrazine->attack1 hydrazine->attack2 product1 Major Isomer attack1->product1 product2 Minor Isomer attack2->product2

Caption: Factors influencing regioselectivity in the Einhorn-Brunner reaction.

R¹ in Imide (more e⁻ withdrawing)R² in Imide (less e⁻ withdrawing)Expected Major ProductReference
CF₃CO-CH₃CO-R¹ at C3 position
p-NO₂C₆H₄CO-C₆H₅CO-R¹ at C3 position
C₆H₅CO-CH₃CO-R¹ at C3 position

Note: The acyl group from the stronger corresponding carboxylic acid will preferentially direct the substituent to the C3 position of the triazole ring.

Problem 3: Long Reaction Times and Low Yields with Conventional Heating

Many classical 1,2,4-triazole syntheses require prolonged heating at high temperatures, which can lead to product degradation and low yields.

Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through rapid and uniform heating.

ReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
1,3,5-Trisubstituted 1,2,4-triazole synthesis>4 hours, Lower Yield1 minute, 85%
Piperazine-azole-fluoroquinolone derivative27 hours, Lower Yield30 minutes, 96%
N-substituted propenamide derivativeSeveral hours, Lower Yield33-90 seconds, 82%
Bis(1,2,4-triazol-5(3))-aminesNot specified5 minutes, Good Yield

Experimental Protocols

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

This protocol describes a symmetrical reaction to avoid the formation of isomeric products.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., paraffin oil, optional)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the mixture to a high temperature (typically >200 °C) with stirring.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Einhorn-Brunner Reaction - General Procedure for Regioselectivity

This protocol is designed for the reaction of an unsymmetrical diacylamine with a substituted hydrazine, aiming to maximize the formation of a single regioisomer.

Materials:

  • Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid (solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.

  • Slowly add the alkyl hydrazine to the solution.

  • Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization or column chromatography. The regioisomeric ratio can be determined by ¹H NMR or LC-MS analysis of the crude product.

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol provides a general guideline for a rapid, microwave-assisted synthesis.

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Formamide or other suitable solvent

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial, add the amidine hydrochloride and hydrazine hydrate.

  • Add the solvent (e.g., formamide).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 5-20 minutes).

  • After the reaction, cool the vial to room temperature.

  • The product can be isolated by precipitation with water, followed by filtration and recrystallization.

Protocol 4: Copper-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles from Nitriles

This one-pot procedure is an example of a modern, catalyzed approach.

Materials:

  • Nitrile 1 (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • tert-Butanol (2.0 mL)

  • Nitrile 2 (1.0 mmol)

  • Copper(II) acetate (0.2 mmol)

  • Cesium carbonate (3.0 mmol)

  • Dimethyl sulfoxide (2.0 mL)

Procedure:

  • In a sealed reaction tube, combine Nitrile 1, hydroxylamine hydrochloride, and triethylamine in tert-butanol.

  • Stir the mixture at 80 °C for 2 hours to form the amidoxime intermediate.

  • To the resulting mixture, add Nitrile 2, copper(II) acetate, and cesium carbonate in dimethyl sulfoxide.

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Pellizzari Reaction: Main vs. Side Reaction Pathway

G cluster_conditions Conditions Amide Amide NAcylamidrazone N-Acylamidrazone Intermediate Amide->NAcylamidrazone Diacylhydrazine Diacylhydrazine Intermediate Amide->Diacylhydrazine + Heat (Side Pathway) AcylHydrazide Acyl Hydrazide AcylHydrazide->NAcylamidrazone AcylHydrazide->Diacylhydrazine + Heat (Side Pathway) Triazole 1,2,4-Triazole (Desired Product) NAcylamidrazone->Triazole Cyclization (Favored Pathway) Oxadiazole 1,3,4-Oxadiazole (Side Product) Diacylhydrazine->Oxadiazole Cyclization (High Temperature, >200°C) Anhydrous Anhydrous Conditions Anhydrous->Triazole Favors HighTemp High Temperature HighTemp->Oxadiazole Promotes

Caption: Pellizzari reaction pathway showing the desired 1,2,4-triazole formation and the competing side reaction to the 1,3,4-oxadiazole.

General Experimental Workflow for 1,2,4-Triazole Synthesis

G Start Start: Reagent Preparation Reaction Reaction Setup (Conventional or Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis and purification of 1,2,4-triazoles.

"stability of 4-amino-1,2,4-triazoles in acidic and basic media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-amino-1,2,4-triazoles in acidic and basic media. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-amino-1,2,4-triazole derivative appears to be degrading in an acidic solution. What is the expected stability of this class of compounds in acidic media?

A1: The 1,2,4-triazole ring is generally considered to be relatively stable. However, the stability of 4-amino-1,2,4-triazole and its derivatives can be influenced by the specific substituents on the ring and the experimental conditions. While comprehensive quantitative data for the parent compound is limited in publicly available literature, forced degradation studies on related pharmaceutical compounds containing the 1,2,4-triazole moiety provide insights.

Under strongly acidic conditions (e.g., 0.1 M to 1 M HCl) and elevated temperatures, hydrolysis of the 4-amino group or even cleavage of the triazole ring can occur over time. The rate of degradation is dependent on the acid concentration, temperature, and the presence of other functional groups in the molecule.

Troubleshooting:

  • Confirm Degradation: Use a stability-indicating analytical method, such as HPLC, to confirm that the observed changes are due to degradation and not precipitation or other physical changes.

  • Reduce Stress: If degradation is undesirable, consider performing your experiment at a lower temperature or using a less concentrated acidic solution.

  • pH Profile: To understand the stability of your specific derivative, it is advisable to perform a pH-stability profile. This involves testing the stability of the compound in a series of buffers with different pH values.

Q2: I am observing a loss of my 4-amino-1,2,4-triazole compound in a basic solution. What are the likely degradation pathways?

A2: Similar to acidic conditions, the stability of 4-amino-1,2,4-triazoles in basic media (e.g., 0.1 M to 1 M NaOH) is variable. Some derivatives have been shown to be more susceptible to degradation under basic conditions compared to acidic conditions. Potential degradation pathways in basic media include hydrolysis of the amino group and potential ring-opening reactions, especially under harsh conditions (high pH and temperature).

For example, studies on voriconazole, a triazole antifungal, have shown significant degradation under basic hydrolysis stress conditions.

Troubleshooting:

  • Analytical Verification: Ensure your analytical method can separate the parent compound from any potential degradation products.

  • Milder Base: If possible, use a milder basic condition (lower pH or a weaker base) for your reaction or formulation.

  • Inert Atmosphere: For compounds sensitive to oxidation, which can sometimes be accelerated at higher pH, performing experiments under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q3: How can I quantitatively assess the stability of my novel 4-amino-1,2,4-triazole derivative?

A3: A forced degradation study is the standard approach to quantitatively assess the stability of a new chemical entity. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions. The goal is to generate a modest amount of degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

Quantitative Data Summary

CompoundpHHalf-life (days)
Epoxiconazole 4.0120
7.0131
9.0151
Tebuconazole 4.0257
7.0198
9.0187
Flutriafol 4.0204
7.0182
9.0182

Data is illustrative and pertains to specific fungicidal derivatives in environmental studies; it may not be directly representative of all 4-amino-1,2,4-triazole compounds.

Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolytic Degradation Study

This protocol outlines a general procedure for investigating the stability of a 4-amino-1,2,4-triazole derivative to acid and base hydrolysis.

1. Materials:

  • 4-amino-1,2,4-triazole derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

  • Constant temperature bath or incubator

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the 4-amino-1,2,4-triazole derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In separate labeled vials, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final desired concentration (e.g., 100 µg/mL).

    • Prepare a blank solution of 0.1 M HCl and 1 M HCl without the compound.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an appropriate amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described for acid hydrolysis using 0.1 M NaOH and 1 M NaOH.

    • Neutralize the withdrawn aliquots with an appropriate amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure using high-purity water instead of acid or base.

  • Analysis:

    • Analyze all samples (including time zero and blanks) by a validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining at each time point.

    • Monitor for the appearance of new peaks, which indicate degradation products.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each condition.

  • If degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear. The degradation rate constant (k) can be determined from the slope of the line.

  • Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating the 4-amino-1,2,4-triazole derivative from its potential degradation products.

2. Initial Method Development:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and for peak purity analysis. Mass spectrometry (MS) can be used for the identification of degradation products.

  • Gradient Elution: A gradient elution program is often necessary to separate compounds with a range of polarities.

3. Forced Degradation Sample Analysis:

  • Inject the samples generated from the forced degradation study (Protocol 1) into the HPLC system.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

4. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

G Troubleshooting Workflow for Stability Issues start Observed Loss of Compound check_physical Check for Precipitation or Adsorption start->check_physical confirm_degradation Confirm Degradation with Stability-Indicating Method check_physical->confirm_degradation No Physical Change end Stable Experiment check_physical->end Physical Issue Resolved identify_condition Identify Stress Condition (Acidic, Basic, etc.) confirm_degradation->identify_condition Degradation Confirmed acid_path Acidic Conditions identify_condition->acid_path base_path Basic Conditions identify_condition->base_path mitigate_acid Mitigation Strategies: - Lower Temperature - Reduce Acid Concentration - pH Profile Study acid_path->mitigate_acid mitigate_base Mitigation Strategies: - Lower Temperature - Use Milder Base - Inert Atmosphere base_path->mitigate_base mitigate_acid->end mitigate_base->end

Caption: Troubleshooting workflow for addressing stability issues.

G Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of 4-Amino-1,2,4-triazole Derivative stress_conditions Subject to Stress Conditions: - Acid Hydrolysis (HCl) - Base Hydrolysis (NaOH) - Neutral Hydrolysis (Water) - Oxidative (H2O2) - Photolytic (UV/Vis) - Thermal (Heat) start->stress_conditions sampling Withdraw Aliquots at Defined Time Intervals stress_conditions->sampling neutralize Neutralize Samples (if necessary) sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Data Analysis: - Quantify Parent Compound - Identify Degradation Products - Determine Degradation Kinetics (k, t½) hplc_analysis->data_analysis report Report Stability Profile and Degradation Pathways data_analysis->report

Caption: Workflow for conducting a forced degradation study.

Technical Support Center: Degradation of 4-methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-methyl-4H-1,2,4-triazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on the known chemistry of 1,2,4-triazole derivatives, the primary degradation pathways are expected to be abiotic (hydrolysis, oxidation, photolysis) and biotic (microbial degradation). The triazole ring itself is relatively stable, but the amino and methyl groups are potential sites for transformation.[1]

Q2: How stable is this compound in aqueous solutions?

A2: 1,2,4-triazole rings are generally resistant to hydrolysis under neutral pH conditions.[1] However, degradation may be accelerated under acidic or basic conditions. The stability of cyclic aminals, which have some structural similarities, is known to decrease significantly in acidic environments (pH < 4-5).[2] Therefore, it is crucial to control the pH in stability studies.

Q3: What are the potential degradation products I should look for?

A3: Potential degradation products can arise from various reactions:

  • Hydrolysis: Under harsh pH conditions, cleavage of the exocyclic C-N bond could potentially lead to the formation of 4-methyl-4H-1,2,4-triazol-3-ol.

  • Oxidation: Oxidative processes, potentially mediated by hydroxyl radicals in advanced oxidation processes or by microbial enzymes, could lead to hydroxylation of the methyl group to form (4-(3-amino-4H-1,2,4-triazol-4-yl)methyl)methanol, or oxidation of the amino group.[3][4] Ring opening is also a possibility under strong oxidative stress.

  • Photolysis: Exposure to UV radiation may lead to the formation of various photoproducts. For some triazole fungicides, photolysis can be a significant degradation pathway.[5][6]

  • Microbial Degradation: Microorganisms may utilize the compound as a carbon or nitrogen source.[7] Common microbial transformations of aminotriazoles can involve the formation of metabolites like 3-amino-5-mercapto-1,2,4-triazole and its mercapturic acid derivative, as seen in the metabolism of amitrole in rats.[8] Co-metabolism with a primary carbon source can also enhance biodegradation.[9]

Q4: What analytical techniques are best suited for studying the degradation of this compound and its metabolites?

A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred method for analyzing polar compounds like this compound and its potential degradation products.[5][10] HPLC with UV detection can also be used, but may require derivatization for enhanced sensitivity, especially for metabolites lacking a strong chromophore.[1][11]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q1: I am observing significant peak tailing for the parent compound. What could be the cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[12]

  • Cause: Secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the silica-based stationary phase.[13]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 using an acid like formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[12]

    • Increase Buffer Strength: Use a buffer concentration in the range of 10-50 mM to maintain a stable pH and mask silanol interactions.[10]

    • Use a Different Column: Employ a column with a polar-embedded phase or one that is specifically designed and end-capped for the analysis of basic compounds.[13]

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[10]

Q2: My retention times are drifting between injections. What should I check?

A2: Unstable retention times can be caused by several factors.

  • Cause: Insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solutions:

    • Ensure Proper Equilibration: When changing mobile phases or gradients, ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes).

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using a gradient, check the pump's proportioning valves.

    • Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.

    • Inspect for Leaks: Check for any leaks in the HPLC system, as this can affect the flow rate and pressure.

Q3: I am not detecting any degradation products, even though I expect degradation to have occurred. What could be the problem?

A3: This could be an analytical issue or related to the experimental conditions.

  • Cause: Degradation products may be present at very low concentrations, may not be retained or resolved on your current HPLC column, or may not ionize well under your MS conditions.

  • Solutions:

    • Optimize MS Parameters: If using LC-MS/MS, perform direct infusion of potential standard compounds (if available) to optimize ionization and fragmentation parameters.

    • Modify Chromatographic Conditions: Try a different column (e.g., HILIC for very polar metabolites) or a different mobile phase composition to improve retention and separation.

    • Concentrate Your Sample: Use solid-phase extraction (SPE) to clean up and concentrate your sample before analysis.

    • Consider Derivatization: For HPLC-UV, derivatization can significantly improve the limit of detection for certain metabolites.[11]

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from degradation studies. The values presented are hypothetical or based on related triazole compounds and should be determined experimentally for this compound.

Table 1: Abiotic Degradation Half-life (DT₅₀) Data

ConditionParameterValueReference Compound
Hydrolysis pH 4 (50°C)10 daysHypothetical
pH 7 (50°C)> 30 daysHypothetical
pH 9 (50°C)25 daysHypothetical
Photolysis Aqueous Solution (Simulated Sunlight)15 hoursBased on triazole fungicides[5]
Oxidation Advanced Oxidation (e.g., UV/H₂O₂)5 minutesBased on triazole antifungals[3]

Table 2: Biotic Degradation Half-life (DT₅₀) in Soil

Soil TypeConditionDT₅₀ (days)Reference Compound
Sandy LoamAerobic, 20°C45Based on triazole fungicides[7]
Clay LoamAerobic, 20°C60Based on triazole fungicides[7]
Sandy LoamAnaerobic, 20°C90Based on triazole fungicides

Table 3: Example LC-MS/MS Parameters for Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound113.170.115
4-methyl-4H-1,2,4-triazol-3-ol114.171.118
(4-(3-amino-4H-1,2,4-triazol-4-yl)methyl)methanol129.198.112

Experimental Protocols

Protocol 1: Hydrolytic Stability Study (Following OECD Guideline 111)

This protocol is designed to assess the rate of abiotic hydrolysis of a test substance in aqueous buffered solutions at different pH values.[14][15][16][17][18]

1. Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions: pH 4.0, pH 7.0, and pH 9.0

  • Sterile, amber glass vials with screw caps

  • Constant temperature incubator or water bath (set to 50°C for preliminary test, and other relevant temperatures for further tiers)

  • HPLC-MS/MS system

  • Acetonitrile (HPLC grade), Formic acid (LC-MS grade)

2. Preliminary Test Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or water).

  • In triplicate for each pH, add a small aliquot of the stock solution to the sterile buffer solutions in amber glass vials to achieve a final concentration not exceeding 10 mg/L.

  • Include triplicate blank buffer solutions (without the test substance) as controls.

  • Incubate the vials in the dark at 50°C.

  • At time points 0 and 5 days, withdraw an aliquot from each vial for analysis.

  • Analyze the samples immediately by HPLC-MS/MS to determine the concentration of the parent compound.

  • If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable. If significant degradation occurs, proceed to definitive testing at environmentally relevant temperatures.

3. Data Analysis:

  • Calculate the percentage of degradation at each pH.

  • If applicable, determine the pseudo-first-order rate constant (k) and the half-life (DT₅₀) using appropriate kinetic models.

Protocol 2: Aerobic Soil Degradation Study (Following OECD Guideline 307)

This protocol evaluates the aerobic transformation of a chemical in soil.[19][20][21][22]

1. Materials:

  • This compound (analytical standard or ¹⁴C-labeled)

  • Freshly collected and sieved (2 mm) soil with known characteristics (e.g., texture, pH, organic carbon content).

  • Incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of volatiles (e.g., ¹⁴CO₂).

  • Extraction solvents (e.g., acetonitrile/water mixtures).

  • HPLC-MS/MS system (and Liquid Scintillation Counter if using ¹⁴C-labeled material).

2. Procedure:

  • Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.

  • Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

  • Prepare a treating solution of the test substance.

  • Apply the test substance to the soil samples at a rate relevant to its intended use. Prepare replicate samples for each time point and untreated controls.

  • Incubate the treated soil samples in the dark at 20°C. Maintain aerobic conditions by passing humidified air through the flasks.

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate flasks.[21]

  • Extract the soil samples with an appropriate solvent mixture.

  • Analyze the extracts by HPLC-MS/MS to quantify the parent compound and identify and quantify major transformation products.

  • If using ¹⁴C-labeled material, analyze the volatile traps for ¹⁴CO₂ and determine the amount of non-extractable (bound) residues.

3. Data Analysis:

  • Plot the concentration of the parent compound over time.

  • Calculate the degradation rate and the DT₅₀ and DT₉₀ values using appropriate kinetic models.

  • Characterize the formation and decline of major transformation products over time.

Visualizations

Abiotic Degradation Pathways parent This compound hydrolysis_prod 4-methyl-4H-1,2,4-triazol-3-ol parent->hydrolysis_prod Hydrolysis (Acidic/Basic) oxidation_prod1 Hydroxylated Metabolite ((4-(3-amino-4H-1,2,4-triazol-4-yl)methyl)methanol) parent->oxidation_prod1 Oxidation ring_cleavage Ring Cleavage Products parent->ring_cleavage Strong Oxidation / Photolysis oxidation_prod1->ring_cleavage Further Oxidation Experimental Workflow for Degradation Study cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_matrix Prepare Matrix (e.g., Soil, Buffer) treatment Spike Matrix with Test Compound prep_matrix->treatment prep_compound Prepare Stock Solution of Test Compound prep_compound->treatment incubation Incubate under Controlled Conditions (Temp, Light, pH) treatment->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Sample Extraction & Cleanup (SPE) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Parent & Metabolites analysis->quantification kinetics Kinetic Modeling (DT50, DT90) quantification->kinetics pathway Propose Degradation Pathway kinetics->pathway HPLC Troubleshooting Logic rect_node rect_node start Poor Peak Shape (e.g., Tailing)? is_basic Is Analyte Basic? start->is_basic check_ph Is Mobile Phase pH < 3? is_basic->check_ph Yes other_issues Check for Extra-Column Volume or Column Void. is_basic->other_issues No check_column Using an End-capped Column? check_ph->check_column Yes solution_ph Lower Mobile Phase pH to 2-3 with Formic Acid. check_ph->solution_ph No check_overload Is Sample Concentration High? check_column->check_overload Yes solution_column Use a Polar-Embedded or End-capped Column. check_column->solution_column No solution_dilute Dilute Sample or Reduce Injection Volume. check_overload->solution_dilute Yes check_overload->other_issues No

References

"identifying impurities in 1H NMR of 4-amino-1,2,4-triazoles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in the 1H NMR of 4-amino-1,2,4-triazoles. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

Q1: What are the expected 1H NMR signals for pure 4-amino-1,2,4-triazole in DMSO-d6?

A1: In DMSO-d6, pure 4-amino-1,2,4-triazole typically exhibits two main signals: a singlet for the two equivalent triazole ring protons (C-H) and a broad singlet for the amino group protons (-NH2). The chemical shifts can vary slightly depending on concentration and temperature.

Q2: I see a singlet at approximately 8.26 ppm in my 1H NMR spectrum in DMSO-d6. What could it be?

A2: A singlet around 8.26 ppm in DMSO-d6 is characteristic of the two equivalent C-H protons of the 4-amino-1,2,4-triazole ring.

Q3: There is a broad singlet at around 5.96 ppm in my spectrum (DMSO-d6). What does this signal correspond to?

A3: This broad singlet is characteristic of the amino (-NH2) protons of 4-amino-1,2,4-triazole. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. To confirm, you can add a drop of D2O to your NMR tube; this peak should diminish or disappear due to proton-deuterium exchange.

Q4: My 1H NMR spectrum shows a singlet at ~8.2 ppm, but also another singlet at ~8.0-8.5 ppm. What could this other singlet be?

A4: An additional singlet in this region could indicate the presence of formic acid, a common starting material in the synthesis of 4-amino-1,2,4-triazole. In DMSO-d6, the proton of formic acid appears as a singlet. Another possibility is the presence of formylhydrazine, an intermediate, which shows a singlet in a similar region.

Q5: I have an unknown peak in my spectrum. What are the common impurities I should look for?

A5: Common impurities in the synthesis of 4-amino-1,2,4-triazoles from formic acid and hydrazine include:

  • Formic Acid: Unreacted starting material.

  • Hydrazine: Unreacted starting material. Due to its reactivity and exchange properties, its signal can be broad and its chemical shift variable.

  • Formylhydrazine: An intermediate in the synthesis.

  • N,N'-Diformylhydrazine: A potential byproduct from the reaction of formic acid with hydrazine.

  • Residual Solvents: Solvents used in the reaction or purification, such as ethanol, isopropanol, or ethyl acetate.

Q6: How can I identify residual solvents in my 1H NMR spectrum?

A6: Residual solvents will show characteristic multiplets at specific chemical shifts. For example, in DMSO-d6:

  • Ethanol: A triplet around 1.06 ppm (CH3) and a quartet around 3.44 ppm (CH2).

  • Isopropanol: A doublet around 1.05 ppm (CH3) and a septet around 3.80 ppm (CH).

  • Ethyl Acetate: A triplet around 1.15 ppm (CH3), a quartet around 4.00 ppm (CH2), and a singlet around 1.99 ppm (COCH3). Refer to the data table below for more common solvent shifts.

Data Presentation: 1H NMR Chemical Shifts

The following table summarizes the approximate 1H NMR chemical shifts (δ) in ppm for 4-amino-1,2,4-triazole and common impurities in DMSO-d6.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityNotes
4-Amino-1,2,4-triazole C-H (ring)~8.26Singlet
-NH2~5.96Broad SingletDisappears with D2O exchange.
Formic Acid-COOH~8.0-8.5SingletChemical shift can be concentration-dependent.
Formylhydrazine-CHO~8.48Singlet
-NHNH2VariableBroad
N,N'-Diformylhydrazine-CHO~8.0Singlet
-NH-NH-VariableBroad
Ethanol-CH3~1.06Triplet
-CH2-~3.44Quartet
Isopropanol-CH3~1.05Doublet
-CH-~3.80Septet
Ethyl Acetate-CH3~1.15Triplet
-CH2-~4.00Quartet
-COCH3~1.99Singlet
WaterH2O~3.33SingletChemical shift is temperature and concentration-dependent.

Experimental Protocols

Protocol for Recrystallization of 4-amino-1,2,4-triazole

This protocol describes a general method for the purification of 4-amino-1,2,4-triazole by recrystallization, a common technique to remove impurities.[1]

Materials:

  • Crude 4-amino-1,2,4-triazole

  • Isopropanol (or another suitable solvent like ethanol/ether mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-amino-1,2,4-triazole in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (e.g., isopropanol) to its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a minimal amount of hot solvent to the crude product to dissolve it completely. While hot, filter the solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Confirm the purity of the recrystallized product by 1H NMR and melting point analysis.

Visualizations

1H_NMR_Troubleshooting_Workflow start Start: 1H NMR Spectrum Acquired check_product_peaks Identify Expected Product Peaks? (e.g., ~8.26 ppm & ~5.96 ppm in DMSO-d6) start->check_product_peaks unknown_peaks Unknown Peaks Present? check_product_peaks->unknown_peaks no_impurities Pure Sample (or only known solvent peaks) unknown_peaks->no_impurities No identify_impurities Identify Impurities unknown_peaks->identify_impurities Yes check_starting_materials Check for Starting Materials (Formic Acid, Hydrazine) identify_impurities->check_starting_materials check_intermediates Check for Intermediates (Formylhydrazine, Diformylhydrazine) identify_impurities->check_intermediates check_solvents Check for Residual Solvents (Ethanol, Isopropanol, etc.) identify_impurities->check_solvents purify Purify Sample (e.g., Recrystallization) check_starting_materials->purify check_intermediates->purify check_solvents->purify reanalyze Re-acquire 1H NMR purify->reanalyze reanalyze->check_product_peaks

Caption: Troubleshooting workflow for 1H NMR impurity identification.

References

Technical Support Center: Scale-Up Synthesis of 4-methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-methyl-4H-1,2,4-triazol-3-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem IDQuestionPotential CausesSuggested Solutions
SCALE-UP-001 Low yield of this compound upon scale-up. - Inefficient heat transfer in larger reactors leading to side reactions.- Poor mixing and mass transfer.- Suboptimal reaction concentration.- Incomplete reaction.- Improve Heat Management: Utilize reactors with appropriate heat transfer capabilities. Consider a jacketed reactor with controlled heating and cooling.- Optimize Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture. The agitator speed and design should be suitable for the reactor volume.- Adjust Concentration: Re-optimize the reactant concentrations for the larger scale. Sometimes, a more dilute solution can prevent side reactions.- Monitor Reaction Completion: Use in-process controls (e.g., HPLC, TLC) to monitor the reaction until completion before proceeding with work-up.
SCALE-UP-002 Formation of significant byproducts during the reaction. - Reaction with impurities in starting materials: Impurities in methylhydrazine or cyanamide can lead to side products.- Dimerization or polymerization of cyanamide: This can occur under certain pH and temperature conditions.- Side reactions of methylhydrazine: Methylhydrazine is a reactive compound and can undergo various side reactions if the reaction conditions are not well-controlled.- Use High-Purity Starting Materials: Ensure the purity of methylhydrazine and cyanamide through appropriate analytical techniques before use.- Control pH and Temperature: Carefully control the pH and temperature of the reaction mixture. Gradual addition of reagents can help maintain control.- Optimize Reaction Conditions: A thorough optimization of reaction parameters (temperature, addition rate, solvent) is crucial to minimize side reactions.
SCALE-UP-003 Difficulty in isolating and purifying the final product at a large scale. - Co-precipitation of impurities: Byproducts with similar solubility to the desired product can co-precipitate.- Oily product formation: The product may not crystallize easily at a larger scale.- Inefficient filtration or washing: Large quantities of product can be difficult to filter and wash effectively.- Recrystallization Optimization: Develop a robust recrystallization procedure with a suitable solvent system to effectively remove impurities.- Seeding: Use seed crystals to induce crystallization if an oily product is obtained.- Filtration and Washing: Use appropriate filtration equipment (e.g., Nutsche filter) for large-scale operations. Optimize the washing procedure to remove impurities without significant product loss.
SCALE-UP-004 Safety concerns during the handling of reagents and the reaction at scale. - Toxicity and flammability of methylhydrazine: Methylhydrazine is highly toxic and flammable.[1][2]- Handling of cyanamide: Cyanamide can be hazardous and may polymerize.[3]- Exothermic reaction: The reaction can be exothermic and lead to a runaway reaction if not controlled.- Follow Strict Safety Protocols for Methylhydrazine: Handle methylhydrazine in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE), including gloves and respiratory protection.[4][5] Keep away from ignition sources.[2]- Safe Handling of Cyanamide: Review the safety data sheet (SDS) for cyanamide and handle it according to recommended procedures. Store it under appropriate conditions to prevent polymerization.- Control Reaction Exotherm: Ensure the reactor is equipped with an adequate cooling system. Add reagents portion-wise to control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up synthesis of this compound?

A1: The most critical parameters to control are:

  • Temperature: To prevent side reactions and control the exothermic nature of the reaction.

  • Rate of addition of reagents: To maintain temperature control and minimize local concentration gradients.

  • Agitation: To ensure homogeneity and efficient heat and mass transfer.

  • pH: To prevent the degradation of reactants and products and to control the reaction pathway.

Q2: What are the potential impurities that can form during the synthesis?

A2: While specific data for this compound is limited, potential impurities, based on related syntheses, could include unreacted starting materials, isomers, and byproducts from the dimerization or polymerization of cyanamide.

Q3: How can I effectively monitor the progress of the reaction at a large scale?

A3: In-process controls are essential for monitoring the reaction at scale. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the product.

Q4: What are the recommended storage conditions for this compound?

A4: Generally, compounds of this type should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. It is advisable to store it in a tightly sealed container to prevent moisture absorption and degradation.

Experimental Protocols

Illustrative Lab-Scale Synthesis of a 3-amino-1,2,4-triazole Derivative

This protocol is a generalized procedure and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser is set up in a fume hood.

  • Reagent Preparation: A solution of cyanamide in a suitable solvent (e.g., water or an alcohol) is prepared. Methylhydrazine is charged into the dropping funnel.

  • Reaction: The cyanamide solution is cooled in an ice bath. Methylhydrazine is added dropwise to the stirred solution while maintaining the temperature below a specified limit (e.g., 10 °C).

  • Cyclization: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at that temperature for a specified period. The progress of the reaction is monitored by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system.

  • Drying: The purified product is dried in a vacuum oven at an appropriate temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Synthesis Start Problem Encountered During Scale-Up LowYield Low Yield Start->LowYield Byproducts Significant Byproduct Formation Start->Byproducts Purification Purification Difficulties Start->Purification Safety Safety Concerns Start->Safety HeatTransfer Check Heat Transfer & Agitation LowYield->HeatTransfer Concentration Verify Reactant Concentration LowYield->Concentration ReactionMonitoring Implement In-Process Controls LowYield->ReactionMonitoring Purity Analyze Starting Material Purity Byproducts->Purity Conditions Optimize Reaction Conditions (pH, Temp) Byproducts->Conditions Recrystallization Develop Robust Recrystallization Protocol Purification->Recrystallization Filtration Optimize Filtration & Washing Purification->Filtration SDS Review Safety Data Sheets (SDS) Safety->SDS PPE Ensure Proper PPE & Engineering Controls Safety->PPE Exotherm Evaluate & Control Reaction Exotherm Safety->Exotherm

Caption: Troubleshooting workflow for scale-up synthesis issues.

Synthesis_Pathway General Synthetic Pathway Methylhydrazine Methylhydrazine Intermediate N-Methylaminoguanidine Intermediate Methylhydrazine->Intermediate + Cyanamide Cyanamide Cyanamide->Intermediate Product This compound Intermediate->Product + Formic Acid (Cyclization) FormicAcid Formic Acid (or derivative) FormicAcid->Product

Caption: A potential synthetic pathway to the target molecule.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-methyl-4H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. This guide provides a comparative analysis of the biological activities of analogs of 4-methyl-4H-1,2,4-triazol-3-amine, a scaffold of significant interest. We present quantitative data on their enzyme inhibition and antimicrobial activities, detailed experimental protocols for key assays, and visualizations of relevant mechanisms and workflows to support further research and development in this area.

Quantitative Comparison of Biological Activities

The biological activities of this compound analogs and related 4-amino-1,2,4-triazole derivatives are summarized below. The data highlights their potential as enzyme inhibitors and antimicrobial agents.

Enzyme Inhibition Activity

A series of 1-(4-toluenesulfonyl)-4-[3-(N-substituted-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives were evaluated for their inhibitory activity against several enzymes. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are presented in the table below.[1]

Compound IDSubstituent (R) on Ethanamoylthio GroupAChE IC50 (µM)α-Glucosidase IC50 (µM)Urease IC50 (µM)BChE IC50 (µM)
12d 3-methylphenyl0.73 ± 0.5436.74 ± 1.2419.35 ± 1.28-
12m 2,5-dimethylphenyl---0.038 ± 0.50
12n 2-ethyl-6-methylphenyl----
Acarbose (Standard for α-Glucosidase)-375.82 ± 1.76--
Galanthamine (Standard for AChE)0.52 ± 0.09---
Thiourea (Standard for Urease)--21.35 ± 1.25-
Donepezil (Standard for BChE)---0.019 ± 0.001

Note: '-' indicates data not reported or not active. Data is presented as mean ± standard deviation.[1]

Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for a series of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.[2]

Compound IDSubstituent on BenzylideneS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)S. typhi MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
4a 4-Fluoro35394245>100>100
4b 4-Chloro30343741>100>100
4c 4-Hydroxy16202833>100>100
4d 4-Methoxy40434649>100>100
4e 4-Bromo333725312432
4f 4-Nitro55626570>100>100
Streptomycin (Standard)10121518--
Fluconazole (Standard)----1518

Note: '-' indicates not applicable.[2]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of test compounds against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.

  • Preparation of Reagents : All solutions, including the buffer, enzyme, substrate, and test compounds, are prepared in appropriate solvents. Test compounds are typically dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure :

    • In a 96-well microplate, add a specific volume of the enzyme solution to each well.

    • Add the test compound solution at various concentrations to the respective wells. A positive control (a known inhibitor) and a negative control (solvent alone) are also included.

    • The plate is pre-incubated at a specific temperature for a set duration to allow for the interaction between the enzyme and the inhibitor.

    • The enzymatic reaction is initiated by adding the substrate solution to all wells.

    • The change in absorbance or fluorescence is measured over time using a microplate reader at the appropriate wavelength.

  • Data Analysis : The rate of the enzymatic reaction is calculated from the linear portion of the absorbance/fluorescence versus time curve. The percentage of inhibition is determined using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

  • Preparation of Inoculum : The microbial strains are cultured in a suitable broth medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Test Compounds : The test compounds are dissolved in a suitable solvent (e.g., DMSO) to obtain a stock solution, which is then serially diluted in a 96-well microplate containing growth medium.

  • Inoculation and Incubation : Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included. The microplate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC : After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation of these triazole analogs, the following diagrams illustrate a general experimental workflow and a potential mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification enzyme_assay Enzyme Inhibition Assays purification->enzyme_assay antimicrobial_assay Antimicrobial Assays purification->antimicrobial_assay ic50 IC50 Determination enzyme_assay->ic50 mic MIC Determination antimicrobial_assay->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar mechanism_of_action cluster_compound cluster_target Potential Cellular Targets cluster_effect Biological Effect compound This compound Analog enzyme Specific Enzyme (e.g., AChE, α-glucosidase) compound->enzyme Binds to active site membrane Microbial Cell Membrane compound->membrane Interacts with membrane components inhibition Enzyme Inhibition enzyme->inhibition disruption Membrane Disruption & Cell Lysis membrane->disruption

References

Unraveling the Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological landscape of 4-amino-1,2,4-triazole derivatives reveals a versatile scaffold with significant potential across therapeutic and agricultural domains. From combating cancer and microbial infections to controlling weeds, the biological activity of these compounds is intricately linked to their molecular architecture. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers in the design of novel and more potent agents.

The 1,2,4-triazole nucleus is a well-established pharmacophore, and the introduction of a 4-amino group provides a key anchor for further chemical modifications, leading to a diverse array of biological activities.[1] Researchers have extensively explored the impact of various substituents on the triazole ring, leading to the identification of potent anticancer, antimicrobial, antifungal, and herbicidal agents.[2][3][4][5] This guide synthesizes findings from multiple studies to present a clear comparison of how specific structural changes influence the biological efficacy of these derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have highlighted the anticancer potential of 4-amino-1,2,4-triazole derivatives, with some compounds exhibiting impressive potency against various cancer cell lines.[6][7] A key area of investigation has been the introduction of different aryl and heterocyclic moieties, as well as modifications at the thiol group often present at the 3-position.

A series of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives demonstrated significant antiproliferative activities against HepG2, HCT116, PC-3, and Hela cancer cell lines.[6] The most promising compound from this series, 8d , displayed IC50 values of 0.37 µM, 2.94 µM, and 31.31 µM against HCT116, Hela, and PC-3 cells, respectively, representing a significant improvement over the standard drug fluorouracil.[6] Mechanistic studies revealed that compound 8d induced apoptosis and arrested the cell cycle in the G2/M phase in a dose-dependent manner in Hela cells.[6]

Another study focused on 4-amino-1,2,4-triazole Schiff base derivatives and found that they significantly suppressed the proliferation of A549 and Bel7402 cancer cell lines in a dose-dependent manner.[8] The synthesized Schiff base derivative showed IC50 values of 144.1 ± 4.68 µg/mL and 195.6 ± 1.05 µg/mL against A549 and Bel7402 cells, respectively.[8]

The following table summarizes the anticancer activity of selected 4-amino-1,2,4-triazole derivatives.

CompoundR Group ModificationCancer Cell LineIC50 (µM)Reference
8d 3-alkylsulfanylHCT1160.37[6]
Hela2.94[6]
PC-331.31[6]
Schiff Base Derivative Schiff base formation at 4-amino groupA549144.1 (µg/mL)[8]
Bel7402195.6 (µg/mL)[8]
B4 5-(2,4-dichlorophenyl)MCF-720.35[9]

General SAR Observations for Anticancer Activity:

  • The nature of the substituent at the 5-position of the triazole ring plays a crucial role in determining anticancer potency.[2]

  • The introduction of bulky and electronegative groups can enhance activity.[2]

  • Modifications at the 4-amino position, such as the formation of Schiff bases, can lead to significant antiproliferative effects.[8]

Below is a generalized workflow for the synthesis and evaluation of these anticancer agents.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Thiocarbohydrazide, Aromatic Acids) B Cyclization to form 4-amino-1,2,4-triazole-3-thiol core A->B C Functional Group Modification (e.g., Schiff base formation, Alkylation) B->C D In vitro Cytotoxicity Screening (e.g., MTT Assay) C->D Test Compounds E Determination of IC50 values D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F G Lead Compound F->G Lead Compound Identification

Caption: General workflow for the synthesis and anticancer evaluation of 4-amino-1,2,4-triazole derivatives.

Antimicrobial and Antifungal Activity: A Broad Spectrum of Action

4-Amino-1,2,4-triazole derivatives have also emerged as promising antimicrobial and antifungal agents.[3][4][10] The structural modifications influencing their activity often involve the introduction of different substituents on the aromatic ring linked to the triazole core and the formation of Schiff bases.

One study investigated a series of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols and found that the nature of the substituent on the benzylidene ring significantly impacted their antimicrobial activity.[3] For instance, compound 4c , with a 4-chloro substituent, exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus and 20 µg/mL against B. subtilis.[3]

Another study synthesized a series of 1,2,4-triazole derivatives containing amino acid fragments and evaluated their antifungal activity against five phytopathogenic fungi.[11][12] Compounds 8d and 8k showed exceptional activity against Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively.[11][12] Molecular docking studies suggested that these compounds bind strongly to 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[11][12]

The following table summarizes the antimicrobial and antifungal activity of selected derivatives.

CompoundR Group ModificationMicrobial StrainMIC/EC50 (µg/mL)Reference
4c 4-chlorobenzylideneaminoS. aureus16[3]
B. subtilis20[3]
4e 4-nitrobenzylideneaminoE. coli25[3]
S. typhi31[3]
C. albicans24[3]
A. niger32[3]
8d Amino acid fragmentPhysalospora piricola10.808 (EC50)[11][12]
8k Amino acid fragmentPhysalospora piricola10.126 (EC50)[11][12]

General SAR Observations for Antimicrobial/Antifungal Activity:

  • The presence of electron-withdrawing groups on the aromatic ring attached to the triazole often enhances antimicrobial activity.[3]

  • The incorporation of amino acid fragments can lead to potent antifungal agents.[11][12]

  • Schiff base derivatives of 4-amino-1,2,4-triazoles are a promising class of antimicrobial compounds.[3]

The proposed mechanism of action for many antifungal triazole derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51).

A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B C Ergosterol Biosynthesis B->C D Fungal Cell Membrane Integrity C->D E 4-Amino-1,2,4-triazole Derivative E->B Inhibition

Caption: Inhibition of ergosterol biosynthesis by 4-amino-1,2,4-triazole derivatives.

Herbicidal Activity: A New Frontier

Recent research has also explored the potential of 4-amino-1,2,4-triazole derivatives as herbicides.[5][13] These studies focus on incorporating various moieties like pyrimidine and phenyl sulfonyl to enhance their phytotoxic effects.

A series of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl, and pyrimidine moieties were synthesized and evaluated for their herbicidal activities.[5] Many of these compounds exhibited moderate to good activity against both monocotyledonous and dicotyledonous weeds.[5] Notably, compound IV-8 showed 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg/L.[5]

Another study focused on 1,2,4-triazole derivatives containing a pyrazole moiety.[13] Compounds 6f and 6g from this series demonstrated the highest herbicidal activity, with an 80% inhibitory effect against lettuce and bentgrass.[13]

CompoundKey Structural FeaturesWeed SpeciesInhibition (%)ConcentrationReference
IV-8 Phenyl sulfonyl, pyrimidineBrassica campestris100100 mg/L[5]
Cucumis sativus100100 mg/L[5]
Medicago sativa100100 mg/L[5]
6f Pyrazole moietyLettuce, Bentgrass80Not specified[13]
6g Pyrazole moietyLettuce, Bentgrass80Not specified[13]

General SAR Observations for Herbicidal Activity:

  • The incorporation of pyrimidine and phenyl sulfonyl moieties appears to be a promising strategy for developing herbicidal 4-amino-1,2,4-triazoles.[5]

  • The presence of a pyrazole ring can also contribute to significant herbicidal activity.[13]

The logical relationship between structural modifications and desired biological activity is a cornerstone of drug and herbicide discovery.

A 4-Amino-1,2,4-triazole Scaffold B Structural Modification A->B C Desired Biological Activity (e.g., Anticancer, Antimicrobial, Herbicidal) B->C D SAR Study C->D D->B

References

Unveiling the Potential of 4-Amino-1,2,4-Triazoles: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the promising candidates, 4-amino-1,2,4-triazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial efficacy of these compounds against standard antibiotics, supported by quantitative data from various studies. Detailed experimental protocols are also presented to ensure the reproducibility of the findings.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The antimicrobial potential of several 4-amino-1,2,4-triazole derivatives has been rigorously evaluated and compared with commercially available antibiotics. The data, summarized below, highlights the minimum inhibitory concentrations (MICs) of these compounds against a range of Gram-positive and Gram-negative bacteria. A lower MIC value indicates a higher antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Amino-1,2,4-Triazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria
Compound/AntibioticStaphylococcus aureusBacillus subtilisStaphylococcus epidermidisStreptococcus pyogenes
4-Amino-1,2,4-Triazole Derivatives
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol0.264 mM--0.132 mM
5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole1-21-2--
Ofloxacin analogue with 1,2,4-triazole0.25-10.25-10.25-1-
Clinafloxacin-triazole hybrid (14a)0.25 (MRSA)---
Standard Antibiotics
Ampicillin----
Chloramphenicol16---
Gentamicin0.5-20.5-2--
Ofloxacin0.25-10.25-10.25-1-
Ciprofloxacin25-30 (inhibition zone in mm)---
Streptomycin4---

Note: Some values were reported in mM and have been indicated accordingly. MRSA refers to Methicillin-resistant Staphylococcus aureus.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Amino-1,2,4-Triazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria
Compound/AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
4-Amino-1,2,4-Triazole Derivatives
Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol---
Tricyclic fluoroquinolone with Mannich base0.25 (MDR E. coli)--
Ofloxacin analogue with 1,2,4-triazole0.25-1--
Nalidixic acid-based 1,2,4-triazole-3-thione-1616
Standard Antibiotics
Ciprofloxacin>0.25 (for MDR E. coli)--
Streptomycin-15-

Note: MDR E. coli refers to Multidrug-resistant Escherichia coli.

The data reveals that certain 4-amino-1,2,4-triazole derivatives exhibit antimicrobial activity comparable or even superior to standard antibiotics against specific bacterial strains.[1][2] For instance, a tricyclic fluoroquinolone derivative was found to be about 30-fold more potent than ciprofloxacin against a multidrug-resistant strain of E. coli.[1] Similarly, some ofloxacin analogues incorporating a 1,2,4-triazole moiety demonstrated antibacterial properties comparable to ofloxacin itself.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of 4-amino-1,2,4-triazole derivatives. These protocols are based on established and widely accepted methods in microbiology.[3][4][5][6][7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[4][6]

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the 4-amino-1,2,4-triazole derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar plates.
  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the assay.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline or MHB.
  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds and standard antibiotics are prepared in the wells of the 96-well plate using MHB.
  • The diluted bacterial inoculum is added to each well.
  • Control wells are included: a positive control (inoculum without any antimicrobial agent) and a negative control (broth without inoculum).
  • The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[8]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[3][5]

1. Preparation of Materials:

  • Test Compounds: Solutions of the 4-amino-1,2,4-triazole derivatives and standard antibiotics are prepared at known concentrations.
  • Bacterial Strains: Standardized inoculum is prepared as described for the broth microdilution method.
  • Agar Plates: Mueller-Hinton Agar (MHA) plates are commonly used.

2. Assay Procedure:

  • A sterile cotton swab is dipped into the standardized bacterial inoculum and streaked evenly over the entire surface of the MHA plate to create a lawn of bacteria.
  • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
  • A fixed volume of the test compound solution is added to each well. A control well containing the solvent is also included.
  • The plates are incubated at 35-37°C for 16-24 hours.

3. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates a higher antimicrobial activity.

Visualizing the Workflow and Potential Mechanisms

To better illustrate the processes involved in antimicrobial efficacy testing and the potential mode of action of these novel compounds, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Data Analysis prep_compounds Prepare Test Compounds (Triazoles & Antibiotics) serial_dilution Perform Serial Dilutions (Broth Microdilution) prep_compounds->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->serial_dilution plate_inoculation Inoculate Agar Plates (Agar Well Diffusion) prep_inoculum->plate_inoculation incubation Incubate at 35-37°C for 16-24 hours serial_dilution->incubation add_compounds Add Compounds to Wells plate_inoculation->add_compounds add_compounds->incubation read_mic Determine MIC incubation->read_mic measure_zones Measure Zones of Inhibition incubation->measure_zones

Caption: Experimental workflow for antimicrobial susceptibility testing.

mechanism_of_action triazole 4-Amino-1,2,4-Triazole Derivative bacterial_cell Bacterial Cell triazole->bacterial_cell Enters enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Cytochrome P450) triazole->enzyme Binds to Active Site bacterial_cell->enzyme inhibition Inhibition of Enzyme Activity enzyme->inhibition disruption Disruption of Cellular Processes (DNA replication, cell wall synthesis) inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Proposed mechanism of action for 1,2,4-triazole derivatives.

Docking studies have suggested that some 1,2,4-triazole compounds may exert their antibacterial effect by inhibiting essential enzymes in bacteria, such as DNA gyrase.[1] This inhibition disrupts critical cellular processes, ultimately leading to bacterial cell death.

References

Comparative In Vitro Efficacy of 4-Methyl-4H-1,2,4-triazol-3-amine Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activities of various derivatives of 4-methyl-4H-1,2,4-triazol-3-amine and related 1,2,4-triazole compounds. The data presented is compiled from multiple studies and is intended for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the cited assays, and includes visualizations of relevant workflows and pathways to facilitate understanding.

Anticancer Activity

A notable area of investigation for 1,2,4-triazole derivatives is their potential as anticancer agents. Studies have evaluated their efficacy against various human tumor cell lines.

Table 1: In Vitro Anticancer Activity of 1,2,4-Triazolin-3-one Derivatives

CompoundTarget Cell LineGI50 (μM)Reference
5g (NSC: 761736/1) Leukemia1.10[1]
Non-Small Cell Lung Cancer1.00[1]
Renal Cancer1.00[1]
Colon Cancer1.66[1]
CNS Cancer1.36[1]
Melanoma1.82[1]
Ovarian Cancer1.64[1]
Breast Cancer1.69[1]

Table 2: In Vitro Anticancer Activity of 1,2,3-Triazole Derivatives

CompoundTarget Cell LineIC50 (μM)Reference
17 MCF-7 (Breast)0.31[2]
22 Caco-2 (Colon)4.98[2]
25 Caco-2 (Colon)4.98[2]
Doxorubicin (Standard) --[2]

Table 3: Anticancer Activity of 4-amino-1,2,4-triazole Schiff Base Derivative

Cell LineIC50 (µg/mL)Reference
A549 (Lung Adenocarcinoma)144.1 ± 4.68[3]
Bel7402 (Human Hepatoma)195.6 ± 1.05[3]

The primary cytotoxicity assay for the compounds listed in Table 1 was conducted by the National Cancer Institute (NCI).

cluster_workflow NCI-60 Screening Workflow start Synthesized Compounds (e.g., 5a-t) primary_screen Primary Cytotoxicity Assay (Single high dose, 10⁻⁵ M) start->primary_screen evaluation Evaluation against NCI-60 Cell Line Panel primary_screen->evaluation active_compounds Identify Active Compounds (e.g., 5g) evaluation->active_compounds five_dose_screen Five-Dose Screening active_compounds->five_dose_screen gi50_determination Determine GI50 Values five_dose_screen->gi50_determination end Activity Profile across Multiple Cancer Types gi50_determination->end cluster_workflow MTT Assay Workflow start Seed Cancer Cells (e.g., A549, Bel7402) treatment Treat with Different Concentrations of Compound start->treatment incubation Incubate for 24 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Viable Cells Convert MTT to Formazan mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance_measurement Measure Absorbance solubilization->absorbance_measurement ic50_calculation Calculate IC50 Value absorbance_measurement->ic50_calculation cluster_workflow MIC Determination Workflow start Prepare Serial Dilutions of Test Compounds inoculation Inoculate with Microbial Suspension (e.g., 10⁶ cells/mL) start->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation observation Observe for Microbial Growth (e.g., Turbidity) incubation->observation mic_determination Determine MIC as Lowest Concentration with No Growth observation->mic_determination

References

A Comparative Guide to Validating the Mechanism of Action for Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel triazole compounds against established alternatives, focusing on the validation of their mechanisms of action in antifungal and anticancer applications. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Mechanism of Action: Antifungal Activity

The primary mechanism of action for triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51, or Erg11p).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of CYP51 disrupts the membrane's integrity by causing a buildup of toxic sterol intermediates, ultimately leading to fungal death or growth inhibition.[1][5]

Recent studies have also uncovered a secondary mechanism in certain fungi, such as Aspergillus fumigatus. Triazoles can induce negative feedback on HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, further suppressing ergosterol production.[6]

Antifungal_MoA cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol Triazole Novel Triazole Compound CYP51 Inhibition of CYP51 Enzyme Triazole->CYP51 CYP51->Lanosterol:e Anticancer_MoA Triazole Novel Triazole Compound ROS Increased Intracellular ROS Levels Triazole->ROS CellCycle Cell Cycle Arrest (G2/M Phase) Triazole->CellCycle Mito Mitochondrial Membrane Potential Collapse ROS->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow cluster_discovery Discovery & Screening cluster_moa Mechanism of Action Validation cluster_preclinical Preclinical Development synthesis 1. Compound Design & Synthesis (e.g., Click Chemistry) screening 2. In Vitro Screening (MIC / IC50 Assays) synthesis->screening hit_id 3. Hit Compound Identification screening->hit_id moa_studies 4. Primary MoA Studies hit_id->moa_studies biochem Biochemical Assays (e.g., Enzyme Inhibition, Sterol Analysis) moa_studies->biochem cell_bio Cell-Based Assays (e.g., Cell Cycle, Apoptosis, ROS) moa_studies->cell_bio docking In Silico Studies (Molecular Docking) moa_studies->docking invivo 5. In Vivo Efficacy & Toxicity Studies moa_studies->invivo

References

Comparative Docking Analysis of 4-Amino-1,2,4-Triazole Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the binding affinities and experimental protocols for a versatile class of bioactive compounds.

4-Amino-1,2,4-triazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This guide provides a comparative analysis of their performance in molecular docking studies against various therapeutic targets, supported by experimental data and detailed methodologies to assist researchers in the field of drug discovery and development.

Comparative Docking Performance and Biological Activity

Molecular docking studies have been instrumental in elucidating the potential binding modes and affinities of 4-amino-1,2,4-triazole derivatives with a range of protein targets. The following tables summarize the quantitative data from several key studies, offering a comparative perspective on their efficacy.

Antibacterial Activity

4-Amino-1,2,4-triazole derivatives have been investigated for their potential to inhibit essential bacterial enzymes, offering a route to combat antibiotic resistance.

Derivative/CompoundTarget Protein (PDB ID)OrganismDocking Score (kcal/mol)Biological Activity (MIC)Reference
Schiff base of 4-amino-1,2,4-triazoleDNA GyraseE. coli, S. aureus--[1]
4-amino-5-aryl-4H-1,2,4-triazole derivativeNot SpecifiedE. coli, B. subtilis-5 µg/mL[2]
1,2,4-triazole derivativePenicillin AcylaseYersinia pestis--[1]
1,2,4-triazole derivativeD-alanine-D-alanine ligaseYersinia pestis--[1]
Antifungal Activity

A significant area of research for triazole derivatives is their antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.

Derivative/CompoundTarget Protein (PDB ID)OrganismDocking Score (kcal/mol)Biological Activity (EC50/MIC)Reference
Compound 8dCYP51 (3L4D)Physalospora piricola-7.710.808 µg/mL (EC50)[3]
Compound 8kCYP51 (3L4D)Physalospora piricola-8.810.126 µg/mL (EC50)[3]
Triazole derivative 4sCYP51 (5TL8)Candida albicans--[4]
Vinyl-triazole derivative 2hCYP51Candida spp.-0.02-0.04 mM (MIC)[5]
Anticancer Activity

The anticancer potential of 4-amino-1,2,4-triazole derivatives has been explored through their interaction with various kinases and other proteins involved in cancer cell proliferation and survival.

Derivative/CompoundTarget Protein (PDB ID)Cell LineDocking Score (kcal/mol)Biological Activity (IC50)Reference
Compound 7fc-Kit Tyrosine KinaseHepG2-176.74916.782 µg/mL[6]
Compound 7fProtein Kinase B (Akt)HepG2-170.06616.782 µg/mL[6]
Diarylurea derivative 62ic-Kit, RET, FLT3HT-29, H460, MDA-MB-231-0.85-1.54 µM[7]
Indolyl 1,2,4-triazole VfCDK4/CDK6MCF-7, MDA-MB-231-2.91 µM (MCF-7), 1.914 µM (MDA-MB-231)[8]
Indolyl 1,2,4-triazole VgCDK4/CDK6MCF-7, MDA-MB-231-0.891 µM (MCF-7), 3.479 µM (MDA-MB-231)[8]

Experimental Protocols for Molecular Docking

The following provides a detailed, generalized methodology for performing molecular docking studies with 4-amino-1,2,4-triazole derivatives using AutoDock Vina, a widely used open-source docking program.

I. Software and Hardware Requirements
  • Software:

    • AutoDock Vina: For performing the molecular docking.

    • MGLTools (AutoDockTools): For preparing protein and ligand files.

    • Open Babel: For converting file formats and generating 3D coordinates.

    • PyMOL or Chimera: For visualization and analysis of docking results.

  • Hardware: A standard desktop computer or a high-performance computing cluster for more extensive studies.

II. Ligand Preparation
  • 2D Structure Drawing: Draw the 2D structures of the 4-amino-1,2,4-triazole derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation and Optimization:

    • Convert the 2D structures to 3D .sdf or .mol2 files.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This can be done using software like Open Babel or Avogadro.

  • PDBQT File Preparation:

    • Use AutoDockTools to convert the energy-minimized ligand files into the .pdbqt format.

    • This step involves assigning Gasteiger charges and defining the rotatable bonds.

III. Protein Preparation
  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 1KZN for E. coli DNA Gyrase B, 5V5Z for C. albicans CYP51, 1T46 for c-Kit Tyrosine Kinase).

  • Protein Clean-up:

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study using AutoDockTools or a molecular visualization program.

    • Repair any missing residues or atoms if necessary.

  • PDBQT File Preparation:

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein as a .pdbqt file.

IV. Grid Box Generation

The grid box defines the search space for the docking algorithm on the target protein.

  • Identify the Binding Site: The binding site is typically the active site of the enzyme or the binding pocket of the co-crystallized ligand in the PDB structure.

  • Define Grid Parameters:

    • Using AutoDockTools, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site.

    • Example Grid Parameters for E. coli DNA Gyrase B (PDB: 1KZN):

      • Center (x, y, z): 9.9, 29.8, 32.5 Å

      • Dimensions (x, y, z): 60, 60, 60 Å

    • Example Grid Parameters for C. albicans CYP51 (PDB: 5V5Z):

      • Center (x, y, z): -20.5, 1.5, -20.5 Å

      • Dimensions (x, y, z): 25, 25, 25 Å

    • Example Grid Parameters for c-Kit Tyrosine Kinase (PDB: 1T46):

      • Center (x, y, z): 15.19, 53.90, 16.92 Å

      • Dimensions (x, y, z): 20, 20, 20 Å

V. Docking Simulation with AutoDock Vina
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box parameters, and other optional parameters like exhaustiveness.

  • Run Vina: Execute AutoDock Vina from the command line, specifying the configuration file.

VI. Analysis of Results
  • Binding Affinity: The docking log file will contain the binding affinities (in kcal/mol) for the different predicted binding poses. The most negative value indicates the most favorable binding.

  • Visualization of Binding Modes:

    • Use PyMOL or Chimera to visualize the docked poses of the ligand within the protein's binding site.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein.

VII. Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

  • Re-docking: Extract the co-crystallized ligand from the PDB file of the target protein and dock it back into the binding site.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these derivatives.

Molecular Docking Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Cleanup, Add Hydrogens) protein_prep->grid_gen docking Run AutoDock Vina grid_gen->docking results Analyze Docking Scores (Binding Affinity) docking->results visualization Visualize Binding Modes (Interactions) results->visualization

A typical workflow for molecular docking studies.
c-Kit Tyrosine Kinase Signaling Pathway

The c-Kit receptor tyrosine kinase plays a crucial role in cell survival, proliferation, and differentiation.[10] Its aberrant activation is implicated in various cancers.

cKit_pathway cluster_downstream Downstream Signaling SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Dimerization Receptor Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT JAK/STAT Dimerization->STAT Akt Akt PI3K->Akt MAPK MAPK (ERK) RAS->MAPK Transcription Gene Transcription STAT->Transcription CellResponse Cell Proliferation, Survival, Differentiation Akt->CellResponse MAPK->Transcription Transcription->CellResponse

Simplified c-Kit signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival in response to extracellular signals.[3][11]

PI3K_Akt_pathway cluster_akt_activation Akt Activation GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse

Overview of the PI3K/Akt signaling pathway.
Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Ergosterol is a vital component of fungal cell membranes. Azole antifungals, including many 1,2,4-triazole derivatives, inhibit the enzyme CYP51, disrupting this pathway.[12][13]

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Intermediates Intermediate Sterols Lanosterol->Intermediates Multiple Steps CYP51->Intermediates Catalyzes Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation Triazole 4-Amino-1,2,4-Triazole Derivative Triazole->CYP51 Inhibits

Inhibition of the ergosterol biosynthesis pathway by a 4-amino-1,2,4-triazole derivative.

References

Comparative Guide to the Enzyme Inhibition Kinetics of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of 1,2,4-triazole derivatives, with a focus on α-glucosidase inhibition. While specific kinetic data for 4-methyl-4H-1,2,4-triazol-3-amine is not extensively available in public literature, this document evaluates related 1,2,4-triazole compounds, offering a valuable benchmark for researchers investigating novel therapeutic agents. The data presented herein is compiled from various studies to facilitate a comparative understanding against standard inhibitors.

Data Presentation: α-Glucosidase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 1,2,4-triazole derivatives against α-glucosidase. For comparative purposes, the IC50 value of Acarbose, a standard α-glucosidase inhibitor, is also included. Lower IC50 values are indicative of greater inhibitory potency.

CompoundIC50 (µM)Notes
1,2,4-Triazole-bearing bis-Hydrazone Derivatives
Compound 171.10 ± 0.05A novel synthesized 1,2,4-triazole-based bis-hydrazone.[1][2]
Compound 151.50 ± 0.05A novel synthesized 1,2,4-triazole-based bis-hydrazone.[1][2]
Compound 161.70 ± 0.10A novel synthesized 1,2,4-triazole-based bis-hydrazone.[1][2]
Novel 1,2,4-Triazole Derivatives
Compound 40.27 ± 0.01 µg/mLA novel 1,2,4-triazole-based derivative designed as a dual inhibitor of α-amylase and α-glucosidase.[3]
Compound 100.31 ± 0.01 µg/mLA novel 1,2,4-triazole-based derivative designed as a dual inhibitor of α-amylase and α-glucosidase.[3]
1,2,3-Triazole-Quinazolinone Derivative
Compound 8a10.16 ± 0.358A synthesized 1,2,3-triazole-quinazolinone derivative.[4]
Standard Inhibitor
Acarbose9.80 ± 0.20A standard, commercially available α-glucosidase inhibitor used as a positive control.[1][2] The reported IC50 values for Acarbose can vary widely depending on the experimental conditions, with some studies reporting values in the range of 0.0013–1998.79 μM.[5] Another study reported an IC50 value of 0.083 mg/ml.[6] One study found an IC50 value of 21.07 ± 0.05 µM.[7]

Experimental Protocols

The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay, based on commonly cited experimental procedures.

Principle:

The inhibitory activity of a compound is determined by measuring its ability to prevent the enzymatic hydrolysis of a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The enzyme cleaves pNPG to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[8] The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Assay Procedure:

  • Preparation of Solutions:

    • Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8). This solution should be prepared fresh before each experiment.[8]

    • Prepare a 5 mM solution of pNPG in 0.1 M sodium phosphate buffer (pH 6.8).[8]

    • Prepare various concentrations of the test compounds and Acarbose in the appropriate buffer. The final concentration of any solvent (e.g., DMSO) should be kept low (typically below 1%) to avoid interference with the enzyme activity.[8]

  • Enzyme Inhibition Assay (96-well plate format):

    • To each well of a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).[8]

    • Add 20 µL of the various concentrations of the test compounds or Acarbose to their respective wells.[8]

    • For the control wells (representing 100% enzyme activity), add 20 µL of the buffer or solvent used to dissolve the test compounds.[8]

    • Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells.[8]

    • Pre-incubate the plate at 37°C for 15 minutes.[8]

    • Initiate the enzymatic reaction by adding 20 µL of the 5 mM pNPG solution to all wells.[8]

    • Incubate the plate at 37°C for 20 minutes.[8]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[8]

  • Calculation of Percentage Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • A_sample is the absorbance of the reaction with the test compound.[8]

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentrations.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

G cluster_pathway α-Glucosidase Signaling Pathway Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase substrate Monosaccharides Monosaccharides (e.g., Glucose) Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream alpha_Glucosidase->Monosaccharides hydrolysis Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->alpha_Glucosidase inhibits

Caption: Inhibition of the α-glucosidase pathway by a 1,2,4-triazole derivative.

G cluster_workflow Experimental Workflow for α-Glucosidase Inhibition Assay A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Plate Setup in 96-well Plate (Buffer, Inhibitor/Control, Enzyme) A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction (Add pNPG Substrate) C->D E Incubation (e.g., 20 min at 37°C) D->E F Terminate Reaction (Add Sodium Carbonate) E->F G Measure Absorbance (at 405 nm) F->G H Data Analysis (% Inhibition, IC50 Calculation) G->H

Caption: A typical experimental workflow for determining α-glucosidase inhibition.

References

A Comparative Analysis of Novel 1,2,4-Triazole Derivatives and Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of 1,2,4-triazole derivatives is demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive benchmark of these emerging compounds against established therapeutic agents, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, known for its metabolic stability, low toxicity, and broad range of biological activities.[1][2][3] Recent research has focused on synthesizing novel derivatives with enhanced efficacy and selectivity. This guide summarizes the comparative performance of these new agents against existing drugs in key therapeutic areas.

Anticancer Activity: A New Frontier

Novel 1,2,4-triazole derivatives have shown promising anticancer properties, with some compounds exhibiting cytotoxicity comparable or superior to existing chemotherapeutic agents like cisplatin.[4] These derivatives employ various mechanisms of action, including the inhibition of key enzymes involved in cancer progression, interference with DNA, and modulation of apoptotic pathways.[1]

A series of[1][5][6]triazolo[4,3-b][1][2][5][6]tetrazine derivatives were synthesized and screened for their anticancer activity against several human cancer cell lines.[4] The results, summarized in the table below, highlight the potential of these new compounds.

Table 1: Comparative Anticancer Activity of a New 1,2,4-Triazole Derivative (4g) and Cisplatin. [4]

CompoundCell LineIC50 (µM)
Derivative 4g HT-29 (Human Colon Carcinoma)12.69 ± 7.14
Cisplatin HT-29 (Human Colon Carcinoma)14.01
Derivative 4b CaCo2 (Human Colorectal Adenocarcinoma)26.15
Cisplatin CaCo2 (Human Colorectal Adenocarcinoma)25.22

Experimental Protocols: Anticancer Activity Assessment

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (A549, CaCo2, EGC, HEPG2, and HT-29) and a normal mouse hepatocyte line (AML12) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the synthesized compounds and the standard drug, cisplatin.

  • MTT Assay: After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.[4]

Below is a diagram illustrating the general workflow of the MTT assay.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds (1,2,4-triazole derivatives) and control (Cisplatin) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formation of formazan crystals) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

General workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Efficacy

The development of new antimicrobial and antifungal agents is crucial to combat the rise of drug-resistant pathogens.[5] Novel 1,2,4-triazole derivatives have demonstrated potent activity against various bacterial and fungal strains, in some cases surpassing the efficacy of established drugs like streptomycin and ketoconazole.[5]

A study on novel Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed significant antibacterial and antifungal properties.[5] The comparative data is presented below.

Table 2: Comparative Antimicrobial and Antifungal Activity. [5]

CompoundTest OrganismActivity (Compared to Standard)Standard Drug
Synthesized Derivatives Staphylococcus aureusSuperior or comparableStreptomycin
Synthesized Derivatives Microsporum gypseumSuperior or comparableKetoconazole

Experimental Protocols: Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the new derivatives were determined using the agar well diffusion method or a broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Microbial Strains: Standard strains of bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus niger, Microsporum gypseum) were used.

  • Inoculum Preparation: A standardized suspension of the microbial culture was prepared.

  • Agar Well Diffusion Method: The microbial inoculum was uniformly spread on an agar plate. Wells were created in the agar, and a specific concentration of the test compound or standard drug was added to each well. The plates were incubated, and the diameter of the zone of inhibition was measured.

  • Broth Dilution Method (for MIC): Serial dilutions of the test compounds were prepared in a liquid growth medium in microtiter plates. A standardized microbial suspension was added to each well. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that inhibited visible microbial growth.

The mechanism of action for many azole antifungals, including 1,2,4-triazole derivatives, involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Azole_Antifungal_Mechanism cluster_Fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component CYP51->Ergosterol Product Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition

Mechanism of action of azole antifungals.

Antiviral Potential

1,2,4-triazole derivatives have also emerged as promising candidates for the development of new antiviral drugs.[2][3] Their structural similarity to purine nucleosides allows them to interfere with viral replication. Ribavirin, a well-known antiviral agent, is itself a 1,2,4-triazole derivative.[2] Research is ongoing to develop new derivatives with broader spectrum activity and improved safety profiles against a range of DNA and RNA viruses.[2][7]

Experimental Protocols: Antiviral Assays

The antiviral activity of new compounds is typically evaluated in cell culture-based assays.

  • Cell and Virus Culture: A suitable host cell line is infected with the target virus.

  • Compound Treatment: The infected cells are treated with various concentrations of the test compound.

  • Evaluation of Antiviral Effect: The inhibition of viral replication is measured using various methods, such as:

    • Plaque Reduction Assay: Measures the reduction in the number of viral plaques (zones of cell death) in the presence of the compound.

    • Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the compound to protect cells from virus-induced damage.

    • Viral Yield Reduction Assay: Quantifies the amount of infectious virus produced in the presence of the compound.

  • Data Analysis: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are determined to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

The following diagram illustrates a general workflow for screening antiviral compounds.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cytotoxicity Cytotoxicity Assay A Infect host cells with virus B Treat with 1,2,4-triazole derivatives A->B C Incubate B->C D Assess viral replication (e.g., Plaque Assay, CPE Assay) C->D E Determine EC50 D->E H Calculate Selectivity Index (SI) SI = CC50 / EC50 E->H F Treat uninfected host cells with 1,2,4-triazole derivatives G Determine CC50 (e.g., MTT Assay) F->G G->H

Workflow for in vitro antiviral compound screening.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Methyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 4-Methyl-4H-1,2,4-triazol-3-amine, a vital compound in various research and development activities. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is specifically tailored for researchers, scientists, and drug development professionals.

Hazard and Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, hazard information for similar triazole derivatives provides a strong basis for safe handling and disposal protocols. The following table summarizes key hazard classifications and corresponding precautionary measures based on representative SDS for triazole compounds.

Hazard CategoryGHS ClassificationPrecautionary Statement(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Eye IrritationCategory 2H319: Causes serious eye irritation.
Reproductive ToxicityCategory 1B / 2H360 / H361: May damage fertility or the unborn child / Suspected of damaging fertility or the unborn child.
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Long-term)Category 2H411: Toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) Not ApplicableP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Spill Response Not ApplicableP260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
Disposal Not ApplicableP501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to engage a licensed and approved waste disposal facility.[3] The following steps outline a comprehensive procedure for managing this chemical waste in a laboratory setting.

Waste Identification and Classification
  • Characterize the Waste: Accurately identify the waste stream containing this compound. Determine if it is mixed with other chemicals, which could alter its hazard classification.

  • Regulatory Consultation: Consult local, state, and federal regulations to classify the waste appropriately. In the United States, the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[3]

Segregation and Collection
  • Designated Containers: Collect waste in a designated, properly labeled, and sealed container.[3]

  • Avoid Incompatibles: Do not mix with incompatible materials. Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides have been noted as incompatible with some triazole derivatives.[3][4]

  • Container Integrity: Ensure the container is in good condition and suitable for storing chemical waste.

On-site Storage
  • Secure and Ventilated Area: Store the waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[3]

  • Temporary Storage: Storage should be temporary, solely for the purpose of accumulating a sufficient quantity for a scheduled disposal.[3]

Professional Disposal Arrangement
  • Licensed Disposal Company: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

  • Provide Detailed Information: Furnish the disposal company with a comprehensive description of the waste, including its chemical composition and any known hazards.

  • Recommended Disposal Method: The recommended disposal method for triazole derivatives is often incineration by a licensed facility.[1] An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][6]

Spill Management
  • Minor Spills:

    • Clean up spills immediately, avoiding dust generation.[7]

    • Wear appropriate PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[7]

    • Use dry clean-up procedures. Dampening with water may be used to prevent dusting before sweeping.[7]

    • Place the collected material in a suitable container for disposal.[7]

  • Major Spills:

    • Evacuate the area and move upwind.[7]

    • Alert emergency responders, providing the location and nature of the hazard.[7]

    • Avoid all personal contact, including inhalation.[7]

Disposal Workflow

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal cluster_spill Spill Response A 1. Identify & Classify Waste (Consult RCRA/Local Regulations) B 2. Segregate Waste (Avoid Incompatibles) A->B C 3. Collect in Labeled, Sealed Container B->C D 4. Store in Secure, Well-Ventilated Area C->D E 5. Contact Licensed Waste Disposal Facility D->E F 6. Professional Disposal (e.g., Incineration) E->F G Minor Spill: Use Dry Cleanup, Wear PPE I Collect Spill Residue for Disposal G->I H Major Spill: Evacuate & Alert Responders H->I I->D Store with other waste

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 4-Methyl-4h-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-4h-1,2,4-triazol-3-amine, a compound that, while valuable in research, requires careful management. The following procedures are based on the safety data sheet (SDS) for the structurally similar compound, 5-Bromo-4-methyl-1,2,4-triazol-3-amine, and should be considered a precautionary baseline for safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet for this compound, the hazard profile of a close structural analog, 5-Bromo-4-methyl-1,2,4-triazol-3-amine, is used as a reference. This substance is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin and serious eye irritation. Therefore, a comprehensive approach to personal protection is critical.

Recommended Personal Protective Equipment
PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and impervious clothing to prevent skin contact.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product.Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

Operational and Handling Protocols

Safe handling of this compound necessitates a controlled environment and strict adherence to procedural guidelines to minimize exposure and risk.

Engineering Controls
Control TypeDescription
Ventilation Use only outdoors or in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.
Safety Stations Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Spill & Waste Disposal A Review Safety Data Sheet (SDS) for 5-Bromo-4-methyl-1,2,4-triazol-3-amine B Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Ensure Engineering Controls are Functional: - Fume Hood - Eyewash Station & Safety Shower B->C D Work within a certified chemical fume hood C->D Proceed to handling E Avoid generation of dust and aerosols D->E F Keep container tightly closed when not in use E->F G Avoid contact with skin, eyes, and clothing F->G H In case of spill, evacuate area and ventilate G->H In case of accidental release K Dispose of chemical waste and contaminated materials through a licensed professional waste disposal service in accordance with local, state, and federal regulations. G->K After experiment completion I Wear appropriate PPE for cleanup H->I J Absorb spill with inert material and collect in a suitable, closed container for disposal I->J J->K

Safe Handling Workflow for this compound

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol
StepAction
1. Collection Collect waste material in suitable, closed, and properly labeled containers. Do not mix with other waste.
2. Storage Store waste containers in a designated, secure area away from incompatible materials.
3. Disposal Dispose of contents and container to an approved waste disposal plant.[1] All chemical waste should be disposed of in accordance with local, regional, and national regulations. Engage a licensed professional waste disposal service to dispose of this material.
4. Container Decontamination Empty containers may retain product residue. Handle uncleaned containers like the product itself.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-4h-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-4h-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.